molecular formula C5H9N3 B3244889 1,2,6-Triazaspiro[2.5]oct-1-ene CAS No. 1639450-02-4

1,2,6-Triazaspiro[2.5]oct-1-ene

Numéro de catalogue: B3244889
Numéro CAS: 1639450-02-4
Poids moléculaire: 111.15
Clé InChI: DRYAADGKVSVPOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1,2,6-Triazaspiro[2.5]oct-1-ene is a useful research compound. Its molecular formula is C5H9N3 and its molecular weight is 111.15. The purity is usually 95%.
BenchChem offers high-quality 1,2,6-Triazaspiro[2.5]oct-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,6-Triazaspiro[2.5]oct-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1,2,6-triazaspiro[2.5]oct-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-6-4-2-5(1)7-8-5/h6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYAADGKVSVPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical Dynamics and Application of 1,2,6-Triazaspirooct-1-ene in Photoaffinity Labeling

The Chemical Dynamics and Application of 1,2,6-Triazaspiro[1]oct-1-ene in Photoaffinity Labeling

Target Audience: Researchers, Medicinal Chemists, and Chemical Biologists Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the realm of modern chemical proteomics and drug discovery, mapping transient, low-affinity, or membrane-embedded protein-ligand interactions remains a formidable challenge. As a Senior Application Scientist, I frequently rely on carbene-mediated photoaffinity labeling (cmPAL) to trap these elusive interactions in their native cellular environments[1].

Among the arsenal of available photophores, 1,2,6-triazaspiro[2]oct-1-ene has emerged as a premier aliphatic diazirine building block. Its unique spirocyclic architecture embeds a highly reactive diazirine within a piperidine scaffold. This design provides a versatile secondary amine for orthogonal bioconjugation while maintaining an exceptionally small steric footprint, ensuring that the modified probe closely mimics the native ligand's binding affinity and physicochemical properties[3].

This guide provides an in-depth analysis of the physicochemical properties, photochemical mechanisms, and validated laboratory workflows for integrating 1,2,6-triazaspiro[2]oct-1-ene into your target identification pipelines.

Physicochemical Profiling & Structural Dynamics

The utility of 1,2,6-triazaspiro[2]oct-1-ene (typically supplied as a hydrochloride salt to ensure stability) lies in its dual functionality: a reactive photophore and a stable conjugation handle[4]. The cyclic aliphatic nature of the piperidine ring restricts conformational degrees of freedom, which reduces the entropic penalty upon target binding compared to flexible linear diazirines.

Table 1: Quantitative Chemical Properties
PropertyValue / Description
IUPAC Name 1,2,6-triazaspiro[2]oct-1-ene hydrochloride
CAS Number 1803590-98-8
Molecular Formula C₅H₁₀ClN₃ (HCl salt)
Molecular Weight 147.61 g/mol
SMILES Cl.C1CC2(CCN1)N=N2
Activation Wavelength ~350 – 365 nm (UV-A)
Storage Conditions +4°C to -20°C, strictly protected from light

Data synthesized from commercial chemical registries and structural databases[4][5].

Comparative Photophore Analysis

Why choose a spiro-diazirine over traditional photophores? The causality is rooted in cross-linking efficiency and biological inertness. Benzophenones require prolonged UV irradiation which can damage biological samples, while aryl azides often undergo complex ring-expansions that lead to high background labeling. Diazirines offer the optimal balance of small size and rapid reaction kinetics[6].

Table 2: Photophore Performance Comparison
Photophore ClassSteric BulkExcitation (nm)Reactive IntermediateNon-Specific Background
Aliphatic Diazirine Very Small350 - 365Carbene / DiazoLow
Benzophenone Large~350 - 360DiradicalModerate to High
Aryl Azide Moderate250 - 300Nitrene / KeteneimineHigh

Photochemical Mechanism: The "Why" and "How"

Understanding the exact mechanism of diazirine activation is critical for interpreting LC-MS/MS proteomics data. Upon irradiation with long-wave UV light (365 nm), the n→π∗ transition of the diazirine N=N bond is excited. This specific wavelength is chosen purposefully: it is energetic enough to extrude nitrogen gas ( N2​ ) but benign enough to avoid exciting aromatic amino acids (tryptophan and tyrosine absorb at <300 nm), thereby preserving the integrity of the proteome[7].

However, the reaction does not proceed through a single pathway. As an aliphatic diazirine, 1,2,6-triazaspiro[2]oct-1-ene exhibits bifurcated reactivity:

  • Singlet Carbene Pathway: Rapid loss of N2​ generates a highly reactive singlet carbene that inserts directly into adjacent C-H, N-H, or O-H bonds with near-zero distance dependence.

  • Linear Diazo Pathway: A competing isomerization yields a linear diazo intermediate. Recent systematic evaluations demonstrate that this alkyl diazo species exhibits a strong, pH-dependent preference for alkylating acidic amino acids (glutamate and aspartate)[2].

This dual-pathway mechanism explains why aliphatic diazirines are exceptionally effective at surveying membrane proteins and acidic binding pockets[2].

PhotochemA1,2,6-Triazaspirooct-1-eneBSinglet CarbeneA->B UV (350-365 nm)- N2CLinear DiazoA->C IsomerizationDC-H / X-H Insertion(Covalent Adduct)B->D Rapid InsertionEAcidic ResidueAlkylationC->E Nucleophilic Attack

Caption: Photochemical activation pathways of aliphatic diazirines upon UV irradiation.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for utilizing this compound.

Protocol 1: Bioconjugation via Amidation

Step-by-Step Procedure:

  • Activation: Dissolve your target carboxylic acid ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The excess base is required to neutralize the HCl salt of the 1,2,6-triazaspiro[2]oct-1-ene. Stir for 5 minutes to form the active ester.

  • Coupling: Add 1,2,6-triazaspiro[2]oct-1-ene hydrochloride (1.5 eq). Stir at room temperature in the dark for 4–12 hours.

  • Purification: Purify via reverse-phase HPLC.

Validation Checkpoint: Analyze the purified fraction via LC-MS. You must verify the presence of the intact diazirine by checking for a distinct UV absorbance peak at ~350 nm in the PDA detector trace. The loss of this peak indicates premature thermal or photolytic degradation.

Protocol 2: In Situ Photo-Crosslinking and Target ID

Once your probe is synthesized, the photo-crosslinking must be executed under strictly controlled conditions to prevent non-specific diffusion of the carbene.

Step-by-Step Procedure:

  • Equilibration: Incubate the diazirine-probe with the live cells or proteomic lysate for 30–60 minutes at 37°C to allow equilibrium binding.

  • Cooling: Transfer the samples to ice (4°C) for 10 minutes. Causality: Lowering the temperature reduces the diffusion rate of any solvent-exposed carbene, drastically reducing non-specific background labeling.

  • Irradiation: Irradiate the samples using a 365 nm UV LED array (approx. 10-15 mW/cm²) for 10 minutes.

  • Lysis & Click Chemistry: If your probe contains an alkyne handle, lyse the cells and perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to attach a biotin-azide for enrichment.

Validation Checkpoint: Before proceeding to LC-MS/MS, run an SDS-PAGE gel of the lysate. Perform a Western blot against biotin. A distinct, target-specific band that is completely absent in the "No UV" control lane validates successful, specific photo-crosslinking.

Workflowstep11. ConjugationAmidation of secondary aminestep22. EquilibrationTarget binding in native statestep1->step2step33. Irradiation365 nm UV, 4°C, 10 minstep2->step3step44. Lysis & ClickFluorophore/Biotin attachmentstep3->step4step55. LC-MS/MSPeptide mapping & Target IDstep4->step5

Caption: Standard chemical proteomics workflow utilizing diazirine-functionalized probes.

Conclusion

The strategic incorporation of 1,2,6-triazaspiro[2]oct-1-ene into chemical probes represents a gold standard in modern photoaffinity labeling. By understanding its dual-pathway photochemistry and respecting the steric nuances of its spirocyclic piperidine core, researchers can achieve unprecedented resolution in mapping the interactome of novel therapeutics.

References

  • CymitQuimica. "1,2,6-Triazaspiro[2]oct-1-ene hydrochloride". CymitQuimica Product Catalog.

  • Fluorochem. "1,2,6-Triazaspiro[2]oct-1-ene hydrochloride Chemical Properties". Fluorochem Database.

  • MDPI. "Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling". Molecules.
  • NIH / PMC. "Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application". Journal of the American Chemical Society.
  • NIH / PMC. "Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry". European Journal of Medicinal Chemistry.
  • ACS Publications. "Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents". ACS Omega.
  • JACS / Sci-Hub. "Labeling Preferences of Diazirines with Protein Biomolecules". Journal of the American Chemical Society.

Physicochemical Characteristics and Applications of 1,2,6-Triazaspiro[2.5]oct-1-ene: A Technical Guide for Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As chemical biology advances toward higher-resolution interactome mapping, the demand for compact, highly efficient bio-orthogonal probes has surged. 1,2,6-Triazaspiro[2.5]oct-1-ene (often utilized as its stable hydrochloride salt) represents a highly optimized class of aliphatic diazirines. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic photochemistry, and synthetic workflows, culminating in a self-validating protocol for Photoaffinity Labeling (PAL) assays.

Structural & Physicochemical Profiling

Structurally, 1,2,6-triazaspiro[2.5]oct-1-ene consists of a 3-membered diazirine ring spiro-fused to a 6-membered piperidine scaffold.

The Causality of the Scaffold Design: Historically, PAL relied on bulky benzophenones or aryl azides. However, benzophenones require prolonged irradiation times, and their significant steric bulk often disrupts the native binding affinity of the parent ligand () [2]. Aryl azides require short-wavelength UV irradiation (~250–300 nm), which overlaps with the absorption spectra of aromatic amino acids (tryptophan, tyrosine), leading to severe off-target protein photodamage.

In contrast, the spiro-piperidine diazirine offers a minimal steric footprint—comparable to a single methyl group—ensuring the biological activity of the probe remains unperturbed. The secondary amine of the piperidine ring serves as a versatile synthetic handle, allowing for facile conjugation to pharmacophores, fluorophores, or biotin tags via standard amide coupling or reductive amination () [3].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the hydrochloride salt, as detailed in the [1].

PropertyValue
Chemical Name 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride
CAS Number 1803590-98-8
PubChem CID 119032111
Molecular Formula C5H10ClN3 (Hydrochloride salt)
Molecular Weight 147.61 g/mol
LogP (Predicted) ~ -0.43 (Hydrophilic, favorable for aqueous assays)
Polar Surface Area (PSA) ~ 38.0 Ų
Absorption Maximum (λmax) ~ 350 nm (UV-A region)
Physical State Crystalline Solid

Mechanistic Photochemistry & Reactivity

The defining characteristic of 1,2,6-triazaspiro[2.5]oct-1-ene is its highly specific photochemical reactivity.

Upon irradiation with long-wave UV light (λmax ≈ 350 nm), the N=N double bond of the diazirine ring undergoes rapid photolysis. This process extrudes nitrogen gas (N₂) as a thermodynamically stable leaving group, generating a highly reactive carbene intermediate at the spiro carbon.

Reaction Kinetics & Specificity: The resulting carbene exists transiently with a half-life in the nanosecond regime. In aqueous biological environments, the singlet state of the carbene dominates. This enables instantaneous, concerted insertion into adjacent C-H, N-H, or O-H bonds of the target biomolecule. Because the insertion outpaces the diffusion rate of the probe, it captures weak or transient protein-ligand interactions with exceptional spatial resolution, minimizing non-specific background labeling () [4].

Photolysis A 1,2,6-Triazaspiro[2.5]oct-1-ene (Diazirine Probe) B Excited State (Singlet) A->B UV Light (350 nm) C Reactive Carbene Intermediate B->C Photolysis E Nitrogen Gas (N2) Release B->E Byproduct D Covalent Adduct (Protein Crosslink) C->D C-H/X-H Insertion (Nanosecond kinetics)

Fig 1: Photolysis of 1,2,6-triazaspiro[2.5]oct-1-ene yielding a reactive carbene for crosslinking.

Synthesis & Derivatization Workflow

The synthesis of 1,2,6-triazaspiro[2.5]oct-1-ene is elegantly straightforward, typically commencing from commercially available N-Boc-4-piperidone () [5].

Step-by-Step Methodology:

  • Condensation (Diaziridine Formation): N-Boc-4-piperidone is treated with liquid ammonia and hydroxylamine-O-sulfonic acid (HOSA) in methanol. Causality: HOSA acts as an electrophilic aminating agent, converting the intermediate imine into a 3-membered diaziridine ring (N-Boc-1,2,6-triazaspiro[2.5]octane).

  • Oxidation (Diazirine Formation): The diaziridine is oxidized using iodine (I₂) in the presence of triethylamine (TEA). Causality: Iodine is selected as a mild oxidant to selectively form the N=N double bond without over-oxidizing the sensitive nitrogenous skeleton, yielding N-Boc-1,2,6-triazaspiro[2.5]oct-1-ene.

  • Deprotection: The Boc protecting group is removed using anhydrous hydrochloric acid (HCl) in dioxane. Causality: This acidic cleavage prevents the degradation of the diazirine ring (which is stable to acid but sensitive to strong nucleophiles), yielding the final 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride as a stable, crystalline solid.

Synthesis N1 N-Boc-4-Piperidone N2 Diaziridine Intermediate (N-Boc-1,2,6-triazaspiro[2.5]octane) N1->N2 NH3 (liq), HOSA, MeOH (Condensation) N3 Diazirine Intermediate (N-Boc-1,2,6-triazaspiro[2.5]oct-1-ene) N2->N3 I2, Et3N, MeOH (Oxidation) N4 1,2,6-Triazaspiro[2.5]oct-1-ene HCl (Final Product) N3->N4 HCl / Dioxane (Boc Deprotection)

Fig 2: Three-step synthetic workflow from N-Boc-4-piperidone to the final diazirine hydrochloride.

Experimental Protocol: Photoaffinity Labeling (PAL) Assay

To ensure a self-validating and reproducible PAL workflow, the following protocol outlines the critical steps for utilizing a 1,2,6-triazaspiro[2.5]oct-1-ene-conjugated probe in live cells or complex lysates.

Materials Required
  • Diazirine-conjugated probe (1–10 µM final concentration).

  • 350 nm UV lamp (e.g., Rayonet reactor or handheld UV-A lamp).

  • Quartz or UV-transparent microplates.

Step-by-Step Protocol

Step 1: Target Incubation (Equilibration)

  • Action: Incubate the biological sample (lysate or live cells) with the diazirine probe for 30–60 minutes at 37°C or room temperature.

  • Causality: This incubation period allows the probe to reach thermodynamic equilibrium with its target receptor. Self-Validation Check: Always include a negative control sample pre-treated with a 100-fold excess of the unlabeled parent ligand to validate competitive, specific binding and rule out non-specific hydrophobic aggregation.

Step 2: UV Irradiation (Crosslinking)

  • Action: Transfer the samples to a quartz plate or keep them in uncapped microcentrifuge tubes. Place the samples on an ice bath. Irradiate at 350 nm for 10–15 minutes at a distance of 2–5 cm from the light source.

  • Causality: Standard polystyrene plastics absorb UV-A light, drastically reducing the effective photon flux reaching the sample; therefore, direct exposure or quartz is mandatory. Performing the irradiation on ice prevents the thermal degradation of native protein conformations and the probe itself during the exothermic operation of the UV lamp.

Step 3: Cell Lysis & Bio-orthogonal Enrichment

  • Action: If the probe contains a bio-orthogonal handle (e.g., an alkyne), lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a biotin-azide reporter. Enrich the crosslinked targets using streptavidin-coated magnetic beads.

Step 4: Downstream Analysis

  • Action: Elute the enriched proteins and analyze via SDS-PAGE (for fluorescent visualization) or LC-MS/MS (for precise identification of the crosslinked amino acid residue).

References

  • PubChem. "1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride." National Center for Biotechnology Information. URL:[Link]

  • Hashimoto, M., & Hatanaka, Y. (2008). "Recent progress in diazirine-based photoaffinity labeling." European Journal of Organic Chemistry, 2008(15), 2513-2523. URL:[Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). "Diazirine based photoaffinity labeling." Bioorganic & Medicinal Chemistry, 20(2), 554-570. URL:[Link]

An In-depth Technical Guide to 1,2,6-Triazaspiro[2.5]oct-1-ene: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have garnered significant attention in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2] Among these, nitrogen-containing spirocycles, such as the triazaspiro[2.5]octane framework, present a compelling structural motif for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of 1,2,6-Triazaspiro[2.5]oct-1-ene, a diazirine-containing spirocycle with potential applications in modern drug discovery. While specific literature on this exact molecule is limited[3], this guide consolidates information on its structure, proposed synthesis, and predicted spectroscopic properties based on established chemical principles and data from analogous compounds. Furthermore, it explores the potential applications of this molecule, particularly in the realm of photoaffinity labeling, a powerful technique for target identification and validation.[4][5]

Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry

The "escape from flatland" in drug design emphasizes a shift away from planar, aromatic molecules towards more three-dimensional structures.[1] Spirocycles, which contain two rings connected by a single common atom, are at the forefront of this movement.[2] Their rigidified conformations can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[6] The introduction of heteroatoms, particularly nitrogen, into these scaffolds further expands their chemical space and potential for specific molecular interactions. The 1,2,6-triazaspiro[2.5]oct-1-ene core combines the rigidity of a spirocycle with the unique reactivity of a diazirine moiety, making it a molecule of significant interest for chemical biology and drug development.

IUPAC Name and Structure

The correct and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.

IUPAC Name: 1,2,6-Triazaspiro[2.5]oct-1-ene

Chemical Structure:

Figure 1: 2D Structure of 1,2,6-Triazaspiro[2.5]oct-1-ene.

Structural Elucidation:

The structure consists of a piperidine ring and a diazirine ring sharing a spirocyclic carbon atom. The piperidine ring provides a flexible yet defined conformational scaffold, while the highly strained three-membered diazirine ring imparts unique chemical reactivity.

Table 1: Chemical Identifiers for 1,2,6-Triazaspiro[2.5]oct-1-ene

IdentifierValue
Molecular Formula C₅H₉N₃
SMILES C1CNCCC12N=N2
InChI InChI=1S/C5H9N3/c1-3-6-4-2-5(1)7-8-5/h6H,1-4H2
InChIKey DRYAADGKVSVPOP-UHFFFAOYSA-N
CAS Number 1803590-98-8 (for hydrochloride salt)[7][8][9][10]

Proposed Synthesis

Synthesis_of_1_2_6_Triazaspiro_2_5_oct_1_ene cluster_step1 cluster_step2 cluster_step3 start N-Protected Piperidin-4-one reagents1 1. NH₃ 2. NH₂OSO₃H intermediate N-Protected 1,2,6-Triazaspiro[2.5]octane (Diaziridine) reagents1->intermediate Diaziridination reagents2 Oxidizing Agent (e.g., I₂, Et₃N or Ag₂O) product_protected N-Protected 1,2,6-Triazaspiro[2.5]oct-1-ene reagents2->product_protected Oxidation reagents3 Deprotection final_product 1,2,6-Triazaspiro[2.5]oct-1-ene reagents3->final_product Final Product Formation

Figure 2: Proposed Synthetic Workflow for 1,2,6-Triazaspiro[2.5]oct-1-ene.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for the synthesis of spirocyclic diazirines.[11][12] Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary.

Step 1: Synthesis of N-Boc-1,2,6-triazaspiro[2.5]octane (Diaziridine Intermediate)

  • To a solution of N-Boc-piperidin-4-one (1 equivalent) in methanol, add a 7N solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 2 hours.

  • To this solution, add a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.5 equivalents) in methanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diaziridine intermediate. This intermediate may be used in the next step without further purification.

Step 2: Oxidation to N-Boc-1,2,6-triazaspiro[2.5]oct-1-ene

  • Dissolve the crude diaziridine intermediate from Step 1 in an appropriate solvent such as dichloromethane or methanol.

  • Add triethylamine (3 equivalents) to the solution.

  • Cool the mixture to 0 °C and add a solution of iodine (1.2 equivalents) in the same solvent dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-1,2,6-triazaspiro[2.5]oct-1-ene.

Step 3: Deprotection to 1,2,6-Triazaspiro[2.5]oct-1-ene

  • Dissolve the N-Boc protected product in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure to yield the hydrochloride salt of 1,2,6-Triazaspiro[2.5]oct-1-ene.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the known spectral properties of diazirines and related spirocyclic systems.[13][14][15][16]

Table 2: Predicted Spectroscopic Data for 1,2,6-Triazaspiro[2.5]oct-1-ene

TechniquePredicted Observations
¹H NMR Signals corresponding to the methylene protons of the piperidine ring, likely in the range of 1.5-3.5 ppm. The NH proton would appear as a broad singlet.
¹³C NMR A signal for the spiro-carbon atom, and signals for the four distinct methylene carbons of the piperidine ring.
IR Spectroscopy A characteristic N=N stretching vibration in the region of 1600 cm⁻¹.[13][14] C-H stretching and bending vibrations would also be present.
Mass Spectrometry The molecular ion peak ([M]⁺) would be observed at m/z 111.08. Common fragments would result from the loss of N₂ and cleavage of the piperidine ring.

Reactivity and Potential Applications in Drug Development

The unique structure of 1,2,6-Triazaspiro[2.5]oct-1-ene, particularly the presence of the diazirine ring, dictates its reactivity and potential applications.

Photoreactivity and Carbene Generation

Diazirines are well-known precursors to carbenes upon photolysis with UV light (typically around 350-365 nm).[4][17] This photoreactivity is the cornerstone of their application in photoaffinity labeling (PAL).

Carbene_Generation cluster_explanation Photolytic Decomposition diazirine 1,2,6-Triazaspiro[2.5]oct-1-ene carbene Spirocyclic Carbene diazirine->carbene hν (UV light) N2 N₂ explanation_node The diazirine ring absorbs UV light, leading to the extrusion of molecular nitrogen and the formation of a highly reactive carbene intermediate.

Figure 3: Photochemical Generation of a Carbene from 1,2,6-Triazaspiro[2.5]oct-1-ene.

Application in Photoaffinity Labeling (PAL)

Photoaffinity labeling is a powerful technique to identify and study the interactions of small molecules with their biological targets.[5][18][19] A PAL probe typically consists of a recognition element (a ligand for the target), a photoreactive group (like a diazirine), and often a reporter tag (e.g., biotin or a fluorophore).

The 1,2,6-triazaspiro[2.5]oct-1-ene scaffold could be a valuable building block for creating novel PAL probes. The piperidine moiety can be functionalized to incorporate a ligand that targets a specific protein of interest. Upon binding to the target, UV irradiation would generate the carbene, which would then form a covalent bond with nearby amino acid residues in the binding site.[20] Subsequent proteomic analysis can then identify the labeled protein and the site of covalent attachment.

PAL_Workflow step1 1. Design & Synthesis of PAL Probe (Functionalized 1,2,6-Triazaspiro[2.5]oct-1-ene) step2 2. Incubation with Biological System (e.g., cell lysate, intact cells) step1->step2 step3 3. Photo-irradiation (UV light) Carbene generation and covalent crosslinking step2->step3 step4 4. Target Protein Isolation (e.g., via affinity tag) step3->step4 step5 5. Proteomic Analysis (Mass Spectrometry) Target identification and binding site mapping step4->step5

Figure 4: General Workflow for a Photoaffinity Labeling Experiment.

The small size of the diazirine group is a significant advantage, as it is less likely to interfere with the binding of the ligand to its target compared to bulkier photoreactive groups.[5]

Potential as a Bioisostere and Scaffold for Library Synthesis

The rigid, three-dimensional nature of the 1,2,6-triazaspiro[2.5]octane core makes it an attractive scaffold for the synthesis of compound libraries for high-throughput screening.[21][22] The nitrogen atoms in the piperidine ring provide handles for chemical diversification, allowing for the generation of a wide range of analogues with distinct pharmacological properties. Furthermore, the spirocyclic core could serve as a bioisostere for other cyclic systems in known bioactive molecules, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.[1]

Conclusion

1,2,6-Triazaspiro[2.5]oct-1-ene represents a fascinating yet underexplored molecule at the intersection of spirocycle chemistry and photoreactive probes. While direct experimental data remains scarce, this guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The unique combination of a rigid, three-dimensional scaffold and a photoreactive diazirine moiety makes it a promising tool for medicinal chemists and chemical biologists. Further research into the synthesis and reactivity of this and related triazaspirocycles is warranted and holds the potential to unlock new avenues in drug discovery and target validation.

References

  • Lown, J. W., & Matsumoto, K. (1971). Infrared Spectrum of Diazirine. The Journal of Chemical Physics, 54(10), 4490-4494.
  • Life Chemicals. (2025, February 6). Diazirine Derivatives: Tools for Advanced Photoaffinity Labeling (PAL).
  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570.
  • AIP Publishing. (1964). Infrared Spectrum of Diazirine. The Journal of Chemical Physics.
  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. PubMed.
  • West, A. V., Muncipinto, G., Wu, H.-Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Sci-Hub.
  • West, A. V., Muncipinto, G., Wu, H.-Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling preferences of diazirines with protein biomolecules. PMC.
  • Das, S., & Husain, S. S. (2013). Identification of alcohol binding site(s) in proteins using diazirine-based photoaffinity labeling and mass spectrometry. PMC.
  • Wang, Y., & Platz, M. S. (2005). Direct Observation of Carbene and Diazo Formation from Aryldiazirines by Ultrafast Infrared Spectroscopy.
  • Paulett, G. S., & Ettinger, R. (1963). Mass Spectra and Appearance Potentials of Diazirine and Diazomethane. AIP Publishing.
  • Bera, P. P., Lee, T. J., & Kundu, K. (2022). Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers. ArXiv.
  • Semantic Scholar. (n.d.). Infrared Spectrum of Diazirine.
  • West, A. V., Muncipinto, G., Wu, H.-Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. ChemRxiv.
  • Zhang, Y., et al. (2024). Dissecting diazirine photo-reaction mechanism for protein residue-specific cross-linking and distance mapping. PMC.
  • West, A. V., Muncipinto, G., Wu, H.-Y., Huang, A. C., Labenski, M. T., Jones, L. H., & Woo, C. M. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society.
  • BenchChem. (2025, December). Potential applications of spirocyclic compounds in pharmacology.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Multigram Synthesis of Functionalized Spirocyclic Diazirines.
  • Martyloga, K. O., et al. (2022).
  • Clearsynth. (n.d.). 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride.
  • CymitQuimica. (n.d.). 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride.
  • Pérez-Sánchez, H., et al. (2021).
  • Gembicki, V. A., & Ksebati, M. B. (2018).
  • Zanella, M., et al. (2018). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-C. Semantic Scholar.
  • Woo, C. M., et al. (2024). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Publishing.
  • Sharma, G., et al. (2023). Pharmacological importance of novel spiro derivatives against human pathogenic fungi. Biomeditsinskaya Khimiya.
  • ResearchGate. (n.d.).
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  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
  • PubChem. (n.d.). 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride.
  • Heterocycles. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.
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  • PubMed. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method.
  • Sigma-Aldrich. (n.d.). 1,2,5-triazaspiro[2.6]non-1-ene hydrochloride.
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Sources

Structural and Physicochemical Profiling of 1,2,6-Triazaspiro[2.5]oct-1-ene: A Technical Guide to Photoaffinity Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and chemical biology, identifying the precise binding site of a small molecule on its target protein is a critical bottleneck. As a Senior Application Scientist, I frequently deploy photoaffinity labeling (PAL) to map these interactions. Among the available photophores, the 1,2,6-triazaspiro[2.5]oct-1-ene scaffold has emerged as a superior bifunctional building block.

By fusing a highly reactive diazirine ring to a piperidine core via a spiro linkage, this molecule offers an exceptionally low molecular weight and a minimal steric footprint. This guide provides an in-depth technical analysis of its stoichiometric properties, the mechanistic causality behind its use, and a self-validating experimental protocol for its integration into hit-to-lead optimization workflows.

Stoichiometric & Physicochemical Fundamentals

Understanding the exact mass and formula of your scaffold is the first step in mass spectrometry-based target validation. The 1,2,6-triazaspiro[2.5]oct-1-ene system is commercially available in two primary forms: the free base and the hydrochloride salt.

The core structure consists of a 3-membered diazirine ring (positions 1, 2, and the spiro carbon 3) fused to a 6-membered piperidine ring containing a secondary amine at position 6.

Table 1: Physicochemical Properties of 1,2,6-Triazaspiro[2.5]oct-1-ene

PropertyFree BaseHydrochloride Salt
IUPAC Name 1,2,6-Triazaspiro[2.5]oct-1-ene1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride
CAS Number 1639450-02-41803590-98-8
Molecular Formula C₅H₉N₃C₅H₁₀ClN₃
Molecular Weight 111.15 g/mol 147.61 g/mol
Monoisotopic Mass 111.08 Da147.06 Da
SMILES C1CNCCC12N=N2Cl.C1CC2(CCN1)N=N2

Data corroborated by 1[1] and 2[2].

Mechanistic Causality: Why the Spiro-Diazirine Scaffold?

When designing a photoaffinity probe, the addition of the photophore must not perturb the native binding thermodynamics of the parent drug. Traditional photophores, such as benzophenones (MW > 180 g/mol ), often introduce severe steric clashes and artificially increase lipophilicity, violating Lipinski's rules.

The 1,2,6-triazaspiro[2.5]oct-1-ene scaffold solves this through its compact spirocyclic geometry and low molecular weight (111.15 g/mol )[2]. The secondary amine (N6) serves as a versatile synthetic handle for conjugation (e.g., via amide coupling or reductive amination). Meanwhile, the diazirine ring acts as a "zero-length" crosslinker. Upon irradiation, the diazirine extrudes nitrogen gas, generating a highly reactive singlet carbene that rapidly inserts into adjacent C-H, N-H, or O-H bonds on the target protein, establishing a permanent covalent linkage[3].

Self-Validating Protocol: Diazirine Conjugation and Photoaffinity Labeling

To ensure scientific integrity, every photoaffinity experiment must be designed as a self-validating system. The following protocol details the conjugation of the scaffold and the subsequent cross-linking workflow, embedding diagnostic checks to prevent false positives.

Step 1: Amide Coupling (Probe Synthesis)
  • Action : Combine your carboxylate-containing pharmacophore (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. Add 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride (1.1 eq).

  • Causality : The 4 is strictly preferred over the free base due to its enhanced bench stability and resistance to premature thermal degradation[4]. DIPEA is required to neutralize the HCl salt in situ, liberating the free secondary amine for nucleophilic attack.

Step 2: Target Incubation
  • Action : Incubate the purified conjugated probe (10 µM) with the target protein (1 µM) in PBS (pH 7.4) for 30 minutes at 4°C.

  • Causality : Equilibrium must be established at low temperatures. Elevated temperatures can induce non-specific thermal decomposition of the strained 3-membered diazirine ring, leading to off-target background labeling.

Step 3: Photochemical Activation
  • Action : Irradiate the sample using a 365 nm UV LED source for 10 minutes on ice.

  • Causality : Irradiation at ~365 nm selectively excites the diazirine N=N bond to trigger photolysis[3]. This specific wavelength is chosen because it is low-energy enough to avoid damaging endogenous aromatic amino acids (which absorb primarily at 280 nm), thereby preserving the structural integrity of the target protein.

Step 4: Self-Validating LC-MS/MS Analysis
  • Action : Digest the cross-linked protein using trypsin and analyze the peptide fragments via high-resolution LC-MS/MS.

  • Validation Logic : To confirm a true target interaction, search the mass spectra for a mass shift on the target peptide corresponding exactly to: Mass(Conjugated Probe) - 28.01 Da. The precise loss of 28.01 Da (representing the extrusion of N₂ gas) is the definitive diagnostic signature. It proves that covalent attachment occurred strictly via the intended carbene insertion mechanism, ruling out non-specific electrophilic artifacts or intact probe aggregation.

Photochemical Activation Pathway

G A 1,2,6-Triazaspiro[2.5]oct-1-ene (Diazirine Scaffold) B UV Irradiation (365 nm) A->B Activation C N2 Extrusion (-28.01 Da) B->C Photolysis D Singlet Carbene Intermediate C->D Yields F Covalent Cross-linked Adduct D->F Insertion E Target Protein (C-H Bond) E->F Proximity

Figure 1: Photochemical activation and target insertion pathway of the spiro-diazirine scaffold.

References

  • PubChemLite: 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride. Compound 2D structure and monoisotopic mass. Source: uni.lu.
  • ChemScene: 1,2,6-Triazaspiro[2.5]Oct-1-ene | Formula: C5H9N3, MW: 111.1500. Source: chemscene.com.
  • CymitQuimica: 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride | CAS: 1803590-98-8. Source: cymitquimica.com.
  • National Institutes of Health (NIH) / PMC: A diazirine's central carbon is sp2-hybridized, facilitating conjugation to dye molecules. Source: nih.gov.

Sources

A Technical Guide to the Spectral Analysis of 1,2,6-Triazaspiro[2.5]oct-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the predicted spectral data (NMR, IR, MS) for the novel heterocyclic compound 1,2,6-Triazaspiro[2.5]oct-1-ene. Designed for researchers, scientists, and drug development professionals, this document offers a predictive analysis of the compound's spectral characteristics and provides detailed, field-proven protocols for its empirical analysis. While experimental data for this specific molecule is not yet publicly available, this guide, grounded in established spectroscopic principles and data from analogous structures, serves as an essential roadmap for its synthesis, identification, and characterization.

Introduction to 1,2,6-Triazaspiro[2.5]oct-1-ene: A Molecule of Interest

Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The 1,2,6-triazaspiro[2.5]oct-1-ene scaffold, incorporating both a strained diazirine ring and a flexible piperidine moiety, presents a unique combination of chemical properties. The diazirine ring, a photoactivatable group, offers potential for applications in chemical biology and photopharmacology, while the piperidine ring is a common feature in many bioactive molecules. Accurate spectral characterization is paramount to confirming the successful synthesis of this unique structure and to understanding its chemical behavior.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 1,2,6-triazaspiro[2.5]oct-1-ene are based on the analysis of its constituent parts: a piperidine ring and a diazirine ring fused at a spirocenter.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons. The chemical shifts will be influenced by the adjacent spirocyclic diazirine and the secondary amine.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.0 - 3.2m2HH-5, H-7 (axial)Protons adjacent to the nitrogen atom are deshielded.
~ 2.6 - 2.8m2HH-5, H-7 (equatorial)Protons adjacent to the nitrogen atom are deshielded.
~ 1.8 - 2.0m2HH-4, H-8 (axial)Methylene protons on the piperidine ring.
~ 1.5 - 1.7m2HH-4, H-8 (equatorial)Methylene protons on the piperidine ring.
~ 1.5 (broad)s1HN-HThe N-H proton of the secondary amine is typically a broad singlet and its chemical shift is concentration-dependent.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 80 - 90C-3The spiro carbon atom, being part of the strained diazirine ring and bonded to two nitrogen atoms, is expected to be significantly downfield.
~ 45 - 50C-5, C-7Carbons adjacent to the nitrogen atom in the piperidine ring. The typical chemical shift for the C2/C6 carbons in piperidine is around 47 ppm.[1]
~ 25 - 30C-4, C-8The other methylene carbons in the piperidine ring.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR spectra of 1,2,6-Triazaspiro[2.5]oct-1-ene.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Tune and shim the probe to ensure a homogeneous magnetic field.

  • For ¹H NMR:

    • Acquire a single-pulse experiment with a 30° or 45° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire a proton-decoupled experiment to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range (e.g., 0-150 ppm).

    • Use a longer relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of all carbon signals, especially the quaternary spiro carbon.

    • A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • 2D NMR Experiments:

    • Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks within the piperidine ring.

    • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment will be crucial to confirm the assignment of the spiro carbon by observing correlations to the piperidine protons two and three bonds away.

Predicted Infrared (IR) Spectral Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3300 - 3500Medium, BroadN-H stretchCharacteristic of a secondary amine. The broadening is due to hydrogen bonding.[2]
~ 2850 - 2950StrongC-H stretchAliphatic C-H stretching vibrations of the piperidine ring.
~ 1580 - 1620Medium to WeakN=N stretchThe N=N stretching frequency in diazirines is typically observed in this region.[3][4]
~ 1440 - 1470MediumCH₂ bendScissoring and bending vibrations of the methylene groups in the piperidine ring.
~ 1000 - 1200MediumC-N stretchStretching vibrations of the C-N bonds in the piperidine ring.

Experimental Protocol for IR Data Acquisition

1. Sample Preparation (for solid samples):

  • Thin Film Method:

    • Dissolve a small amount of the solid sample (2-5 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • KBr Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

2. Data Acquisition:

  • Obtain a background spectrum of the empty sample compartment.

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Process the spectrum to obtain a transmittance or absorbance plot.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Ionization Method: Electrospray Ionization (ESI) is recommended as a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺ as the base peak. Electron Ionization (EI) would likely lead to more extensive fragmentation.

  • Molecular Formula: C₅H₉N₃

  • Monoisotopic Mass: 111.08 g/mol

  • Predicted [M+H]⁺: m/z = 112.09

Predicted Fragmentation Pattern (ESI-MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion is expected to reveal characteristic fragmentation pathways.

G cluster_0 Fragmentation of 1,2,6-Triazaspiro[2.5]oct-1-ene M_H [M+H]⁺ m/z = 112 Frag1 Loss of N₂ m/z = 84 M_H->Frag1 -N₂ Frag2 α-Cleavage m/z = 83 M_H->Frag2 -H• Frag3 Further Fragmentation Frag1->Frag3 Frag2->Frag3

Caption: Predicted ESI-MS/MS fragmentation of 1,2,6-Triazaspiro[2.5]oct-1-ene.

  • Loss of Nitrogen (N₂): The most likely initial fragmentation of the diazirine ring is the loss of a neutral nitrogen molecule (28 Da), a common fragmentation pathway for diazirines. This would result in a fragment ion at m/z 84.

  • Alpha-Cleavage: A characteristic fragmentation of piperidine rings is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[5] This would lead to the formation of a stable iminium ion. Loss of a hydrogen radical from the carbon adjacent to the nitrogen would result in a fragment at m/z 83.

Experimental Protocol for MS Data Acquisition

1. Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Add a small amount of a modifier like formic acid (0.1%) to promote protonation in positive ion mode.

2. Data Acquisition (ESI-MS):

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

  • For MS/MS:

    • Select the [M+H]⁺ ion (m/z 112) as the precursor ion.

    • Perform a product ion scan to observe the fragmentation pattern.

    • Optimize the collision energy to obtain a rich fragmentation spectrum.

Conclusion

This technical guide provides a predictive framework for the spectral analysis of 1,2,6-Triazaspiro[2.5]oct-1-ene. By understanding the expected NMR, IR, and MS data, and by following the detailed experimental protocols, researchers will be well-equipped to synthesize, purify, and unambiguously characterize this novel heterocyclic compound. The structural insights gained from these spectroscopic techniques are fundamental for any further investigation into the chemical reactivity and potential applications of this intriguing molecule in drug discovery and chemical biology.

References

  • BenchChem. (2025).
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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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  • National Center for Biotechnology Information. (2016). Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides. PubMed Central.
  • National Center for Biotechnology Information. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
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discovery and history of triazaspiro[2.5]octene compounds

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, Synthesis, and Chemoproteomic Applications of Triazaspiro[1]octene Compounds An In-Depth Technical Guide to Aliphatic Spiro-Diazirine Photoaffinity Labels

Executive Summary

In the realm of chemical biology and drug discovery, target identification remains a formidable bottleneck. Photoaffinity labeling (PAL) has long served as the gold standard for mapping small molecule-protein interactions. However, traditional photophores often suffer from excessive steric bulk, perturbing the native binding affinity of the parent ligand. The discovery and integration of aliphatic spiro-diazirines—specifically the triazaspiro[1]octene scaffold—has revolutionized chemoproteomics. By fusing a highly reactive diazirine directly into a privileged piperidine pharmacophore, researchers can now achieve high-efficiency covalent crosslinking with minimal structural distortion. This whitepaper details the historical context, mechanistic logic, synthesis methodologies, and experimental workflows for utilizing triazaspiro[1]octene compounds in modern drug development.

Historical Context: The Evolution of Photoaffinity Labels

The genesis of PAL relied heavily on benzophenones and aryl azides. While effective, these groups are highly lipophilic and sterically demanding. The introduction of the 3-(trifluoromethyl)-3-phenyldiazirine (TFMD) group offered a smaller alternative, but it still required an aromatic ring, which inherently reduced the fraction of sp3-hybridized carbons ( Fsp3​ ) in the probe—a metric inversely correlated with clinical success.

The paradigm shifted with the discovery of purely aliphatic diazirines. To prevent the diazirine from adding excessive flexibility or rotatable bonds to a drug analog, chemists engineered spirocyclic diazirines[2]. The 1,2,6-triazaspiro[1]oct-1-ene and 1,2,5-triazaspiro[1]oct-1-ene scaffolds emerged as optimal solutions[3][4]. By sharing a single spiro carbon between a 3-membered diazirine ring and a 6-membered piperidine ring, the photophore is seamlessly embedded into a structural motif already ubiquitous in FDA-approved drugs.

Chemical Architecture & Mechanistic Insights

The architecture of 1,2,6-triazaspirooct-1-ene (Molecular Formula: C5​H9​N3​ ) is defined by its high ring strain and compact electron density.

The Causality of Photolysis: Upon UV irradiation at ~350 nm, the N=N double bond of the diazirine undergoes a π→π∗ transition. This specific wavelength is deliberately chosen; it provides the exact activation energy required to extrude nitrogen gas ( N2​ ) while remaining safely above the 300 nm threshold, thereby preventing the photo-oxidation of native aromatic amino acids (e.g., tryptophan, tyrosine)[5].

The extrusion of N2​ generates a highly reactive singlet carbene . Unlike triplet carbenes or nitrenes (generated by aryl azides) which can undergo slow, non-specific rearrangements, the singlet carbene inserts into adjacent C-H, N-H, or O-H bonds within nanoseconds[5]. This ultra-short half-life ensures that the crosslinking event occurs strictly within the protein binding pocket before the probe can diffuse away, virtually eliminating false-positive background labeling.

Photolysis A Triazaspiro[2.5]octene (Diazirine Probe) B UV Light (~350 nm) A->B Irradiation C Excited State / Diazo Isomer B->C Excitation D Singlet Carbene + N2 (Gas) C->D N2 Extrusion E Covalent Crosslink (C-H, N-H, O-H Insertion) D->E Rapid Insertion

Figure 1: Photolysis pathway of triazaspiro[1]octene generating a reactive singlet carbene.

Quantitative Data: Comparative Analysis of PAL Groups

To understand the structural superiority of the triazaspiro[1]octene scaffold, we must benchmark it against legacy photophores.

Table 1: Physicochemical and Reactivity Profiles of Common Photophores

Photophore ClassRepresentative GroupAdded Mass (Da)Activation Wavelength (nm)Reactive IntermediateSteric Bulk
Benzophenone Benzophenone~182350 - 360DiradicalHigh
Aryl Azide Phenyl Azide~117250 - 300NitreneMedium
Aryl Diazirine TFMD~186350 - 360CarbeneMedium
Spiro-Diazirine Triazaspiro[1]octene ~111 340 - 360 Singlet Carbene Minimal

Data synthesis indicates that triazaspiro[1]octene provides the lowest added mass and minimal steric bulk while maintaining the optimal 350 nm activation window.

Synthesis Methodology: 1,2,6-Triazaspiro[1]oct-1-ene

The synthesis of spirocyclic diazirines requires precise control over highly reactive intermediates[6][7]. The following protocol outlines the validated, step-by-step synthesis of 1,2,6-triazaspiro[1]oct-1-ene hydrochloride from commercially available N-Boc-4-piperidone.

Step 1: Imine Formation and Amination Logic: The ketone must be converted into a strained three-membered diaziridine ring. We utilize hydroxylamine-O-sulfonic acid (HOSA) because it acts as an electrophilic aminating agent, forcing the intramolecular cyclization of the intermediate imine[7][8].

  • Dissolve N-Boc-4-piperidone (1.0 eq) in a solution of ammonia in methanol ( NH3​ /MeOH, 7.0 M, 10 eq).

  • Stir the mixture at 0 °C for 4 hours to ensure complete imine formation.

  • Slowly add HOSA (1.2 eq) dissolved in cold MeOH dropwise to the reaction mixture. Critical: Maintain the temperature below 5 °C to prevent the exothermic decomposition of HOSA.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the resulting suspension to remove sulfate salts, and concentrate the filtrate in vacuo to yield the crude spiro-diaziridine .

Step 2: Oxidation to Diazirine Logic: The N-H bonds of the diaziridine must be selectively dehydrogenated to form the N=N double bond without over-oxidizing the piperidine core[7].

  • Dissolve the crude diaziridine in anhydrous dichloromethane (DCM).

  • Add triethylamine ( Et3​N , 3.0 eq) and cool the mixture to 0 °C.

  • Add iodine ( I2​ , 1.1 eq) in small portions until a persistent brown color remains, indicating complete oxidation.

  • Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) and extract with DCM.

  • Purify via silica gel chromatography to isolate the N-Boc protected 1,2,6-triazaspiro[1]oct-1-ene.

Step 3: Deprotection

  • Dissolve the purified intermediate in a 4.0 M solution of HCl in dioxane.

  • Stir at room temperature for 2 hours.

  • Evaporate the solvent to yield 1,2,6-triazaspiro[1]oct-1-ene hydrochloride as a stable, off-white solid[3][9].

Chemoproteomic Applications & Workflow

Once synthesized, the triazaspiro[1]octene moiety is coupled to a drug pharmacophore and an enrichment tag (often an alkyne for Click chemistry) to create a fully functionalized photoaffinity probe[10]. This enables unbiased target deconvolution in live cells.

Workflow Step1 1. Probe Incubation (Live Cells / Lysate) Step2 2. UV Irradiation (350 nm) (Covalent Target Capture) Step1->Step2 Step3 3. Cell Lysis & CuAAC Click Chemistry (Fluorophore / Biotin Addition) Step2->Step3 Step4 4. Streptavidin Enrichment (Isolate Probe-Target Complex) Step3->Step4 Step5 5. Tryptic Digestion & LC-MS/MS Analysis Step4->Step5

Figure 2: Chemoproteomic target identification workflow using a spiro-diazirine photoaffinity probe.

Experimental Protocol: In Vitro Photoaffinity Labeling Logic: This protocol is designed as a self-validating system. By running a parallel "competition" control (where excess parent drug is added alongside the probe), researchers can distinguish between specific target engagement and non-specific background labeling[10].

  • Incubation: Culture target cells (e.g., PBMCs or HeLa) to 80% confluency. Treat the cells with the triazaspiro[1]octene-functionalized probe (typically 1–10 µM) for 1 hour at 37 °C. Control: For the competition assay, pre-incubate cells with 10x excess of the unmodified parent drug for 30 minutes prior to probe addition.

  • Irradiation: Wash cells with cold PBS to remove unbound probe. Place the culture plates on ice (to halt membrane trafficking) and irradiate at 350–365 nm using a UV crosslinker (e.g., Spectrolinker) for 10 minutes.

  • Lysis: Lyse the cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • Click Chemistry (CuAAC): To the cleared lysate (1 mg/mL protein), add 100 µM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA ligand), and 1 mM Copper(II) Sulfate ( CuSO4​ ). Vortex and incubate in the dark at room temperature for 1.5 hours.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours. Wash the beads extensively with 1% SDS, followed by PBS. Perform on-bead tryptic digestion overnight at 37 °C.

  • Analysis: Analyze the resulting peptides via LC-MS/MS. Proteins highly enriched in the probe-only sample, but absent in the competition sample, are validated targets.

Conclusion

The transition from bulky, lipophilic photophores to compact, aliphatic spiro-diazirines represents a watershed moment in chemical biology. Triazaspiro[1]octene compounds provide an unparalleled balance of minimal structural perturbation, high Fsp3​ character, and rapid, highly specific carbene-mediated crosslinking. By mastering the synthesis and chemoproteomic application of these molecules, drug development professionals can confidently map complex interactomes, identify elusive therapeutic targets, and de-risk clinical candidates by profiling off-target liabilities early in the pipeline.

References

  • PubChemLite. "1,2,6-triazaspirooct-1-ene hydrochloride." University of Luxembourg. [Link]

  • West, A. V., et al. "Labeling Preferences of Diazirines with Protein Biomolecules." Journal of the American Chemical Society, ACS Publications. [Link]

  • Lukin, O., et al. "Spirocyclizations of Nortropanes and Applications of Diazirines." ResearchGate.[Link]

  • "New Trends in Diaziridine Formation and Transformation (a Review)." National Institutes of Health (PMC). [Link]

  • Wang, et al. "One-pot synthesis of aliphatic diazirine." ResearchGate. [Link]

  • "Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity." bioRxiv.[Link]

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Chemoproteomic Target Deconvolution: A Technical Guide to CAS 1803590-98-8

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of small-molecule drug targets is a critical bottleneck in phenotypic drug discovery. Photoaffinity labeling (PAL) has emerged as the gold standard for mapping protein-ligand interactions in live cells and complex lysates [1]. Among photoreactive groups, aliphatic diazirines are highly prized for their minimal steric footprint, chemical stability, and bio-orthogonal activation [2].

This whitepaper provides an in-depth technical analysis of CAS 1803590-98-8 (1,2,6-triazaspiro[3]oct-1-ene hydrochloride), a premier spiro-diazirine building block. Designed for researchers and drug development professionals, this guide details the structural rationale, mechanistic photochemistry, and self-validating experimental workflows required to successfully integrate this compound into chemoproteomic pipelines.

Structural Rationale & Physicochemical Properties

CAS 1803590-98-8 is a piperidine-fused spiro-diazirine[4],[5]. The architectural design of this molecule solves two major challenges in photoaffinity probe (PAP) development:

  • Steric Mimicry: The compact spiro[3]oct-1-ene scaffold mimics native aliphatic rings (like piperidine or cyclohexane) found in many pharmacophores, ensuring that the addition of the photoreactive group does not abolish the ligand's native binding affinity [2].

  • Vectorial Cross-linking: Unlike linear aliphatic diazirines, which can suffer from competitive intramolecular rearrangements upon activation, the spirocyclic constraint directs the generated carbene outward, favoring intermolecular insertion into the target protein [6].

Quantitative Data Summary
PropertyValue
Chemical Name 1,2,6-triazaspiro[3]oct-1-ene hydrochloride
CAS Number 1803590-98-8
Molecular Formula C₅H₁₀ClN₃
Molecular Weight 147.61 g/mol
SMILES Cl.C1CC2(CCN1)N=N2
Excitation Wavelength 350 – 365 nm
Reactive Intermediate Singlet Carbene
Storage Conditions +4°C, dark, dry, sealed

Data compiled from verified chemical supplier specifications[4],[7],[5].

Mechanistic Photochemistry

The utility of CAS 1803590-98-8 relies on its precise photochemical activation. When irradiated with long-wave UV light (typically 355–365 nm), the diazirine ring absorbs energy via an n→π* transition. This triggers the rapid extrusion of thermodynamically stable nitrogen gas (N₂), leaving behind a highly reactive singlet carbene [1].

The singlet carbene has a half-life in the nanosecond range, ensuring that it only reacts with species in its immediate binding pocket. It rapidly inserts into adjacent C-H, N-H, or O-H bonds of the target protein, forming an irreversible covalent cross-link [2].

Photochemical activation of diazirine to carbene and subsequent covalent target insertion.

Synthetic Integration: Probe Generation

To utilize CAS 1803590-98-8, it must be covalently attached to a drug candidate or pharmacophore. The secondary amine of the piperidine ring serves as an ideal nucleophilic handle for amide coupling, reductive amination, or alkylation [8].

Protocol 1: Amide Coupling to a Carboxylic Acid Pharmacophore

This protocol describes a self-validating synthesis utilizing HATU-mediated coupling.

  • Pre-activation: Dissolve the carboxylic acid-bearing pharmacophore (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 10 minutes.

    • Causality: HATU is selected over EDC/NHS because it facilitates the rapid formation of a highly reactive active ester, minimizing the risk of epimerization.

  • Conjugation: Add CAS 1803590-98-8 (1.1 eq) to the reaction mixture.

    • Causality: The excess DIPEA is critical here; it neutralizes the hydrochloride salt of the diazirine, freeing the secondary amine for nucleophilic attack.

  • Reaction Monitoring: Stir in the dark for 2 hours. Monitor via LC-MS.

    • Causality: Diazirines are generally stable to ambient room light, but conducting the reaction in the dark prevents premature photolysis during extended synthetic steps.

  • Purification & Validation: Purify the product via preparative reverse-phase HPLC. Validate the final probe via High-Resolution Mass Spectrometry (HRMS) to ensure the diazirine ring remains intact (indicated by the presence of the molecular ion + H⁺ without the loss of 28 Da for N₂).

Chemoproteomic Target Deconvolution (PAL Assay)

Once the probe is synthesized, it is deployed in a biological matrix to capture the target protein. A robust PAL assay must differentiate between specific active-site binding and non-specific hydrophobic sticking.

Step-by-step chemoproteomic workflow utilizing diazirine-based photoaffinity probes.

Protocol 2: Live-Cell Photoaffinity Labeling and Enrichment

This methodology incorporates a strict competition control to create a self-validating system.

  • Equilibration (Incubation): Treat live cells or cell lysates with the synthesized diazirine probe (typically 1–10 µM). Incubate at 37°C for 1 hour in the dark.

    • Causality: This allows the probe to achieve thermodynamic equilibrium with its intracellular target prior to covalent capture.

  • Self-Validation (Competition Control): In a parallel sample, pre-incubate the cells with a 10-fold molar excess of the parent drug (lacking the diazirine) for 30 minutes before adding the probe.

    • Causality: If the probe binds specifically to the target's active site, the parent drug will outcompete it. A successful experiment will show a complete loss of the LC-MS/MS signal in this control sample, proving the interaction is biologically relevant rather than an artifact of the photoreactive group.

  • UV Cross-linking: Transfer the samples to an ice bath and irradiate at 365 nm for 15 minutes using a high-power LED array.

    • Causality: The 365 nm wavelength is strictly chosen because it is bio-orthogonal; it selectively excites the diazirine without causing the widespread protein denaturation or DNA damage associated with shorter UV wavelengths (<300 nm) [1]. The ice bath dissipates the heat generated by the UV lamp, preserving native protein folding during cross-linking.

  • Lysis & Click Chemistry: Lyse the cells. If the probe contains an alkyne handle, perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter.

  • Enrichment & LC-MS/MS: Enrich the cross-linked target proteins using streptavidin-agarose beads. Wash stringently with SDS to remove non-covalently bound proteins. Digest the enriched proteins with trypsin and analyze via LC-MS/MS to identify the target.

References

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry RSC Advances URL:[Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes Molecules (MDPI) URL:[Link]

  • Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors Molecular Pharmacology URL:[Link]

  • Sulfoxide-diazirine (SODA) as a Cleavable Photoaffinity Group To Enable the Identification of Photolabeled Modification Sites via LC–MS3 Analytical Chemistry URL:[Link]

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Unraveling the Complexity: A Theoretical and Computational Guide to Triazaspirocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Triazaspirocycles, a unique class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and diverse biological activities.[1] Their rigid spirocyclic framework offers a distinct advantage in drug design, potentially leading to enhanced binding affinity and selectivity for biological targets. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate triazaspirocycles. We will delve into the quantum chemical calculations that illuminate their electronic structure and reactivity, explore the nuances of conformational analysis for these sterically demanding systems, and detail the application of molecular docking and quantitative structure-activity relationship (QSAR) studies in identifying and optimizing novel triazaspirocycle-based therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery and development of this promising class of molecules.

Introduction: The Allure of the Third Dimension in Triazaspirocycles

Spirocyclic systems, characterized by two rings sharing a single atom, introduce a level of structural rigidity and three-dimensionality that is highly sought after in modern drug discovery.[1] Among these, triazaspirocycles, which incorporate three nitrogen atoms within their framework, present a unique combination of structural and electronic features.[1] This inherent three-dimensionality can lead to a reduced entropic penalty upon binding to a biological target, potentially resulting in higher binding affinities.[1]

The exploration of triazaspirocycles is not merely a synthetic endeavor; a deep understanding of their conformational preferences, electronic properties, and potential interactions with biological macromolecules is paramount for their successful application as therapeutic agents. Computational and theoretical chemistry provide an indispensable toolkit for this exploration, enabling researchers to predict molecular properties, rationalize experimental observations, and guide the design of new and more potent analogues.

This guide will navigate the key computational techniques used in the study of triazaspirocycles, providing both the theoretical underpinnings and practical, step-by-step protocols. Our journey will begin with the fundamental electronic structure and reactivity, move through the complexities of their conformational landscapes, and culminate in their application in drug discovery through molecular docking, QSAR, and in silico ADMET profiling.

Quantum Chemical Insights: Unveiling Electronic Structure and Reactivity with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic properties of molecules like triazaspirocycles.

The "Why" Behind Method Selection: Choosing the Right Functional and Basis Set

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For N-heterocyclic compounds, including triazoles and related structures, certain functionals have demonstrated superior performance.

  • Functionals: Hybrid functionals, such as B3LYP , are widely used and often provide a good starting point for geometric and electronic property calculations of organic molecules.[2][3][4] For systems where non-covalent interactions are significant, or for more accurate energy calculations, functionals from the Minnesota family, like M06-2X , are often recommended.[5] Benchmarking studies on 1,2,4-triazoles have shown that CAM-B3LYP can provide reliable predictions of tautomeric equilibria.[5]

  • Basis Sets: Pople-style basis sets, such as 6-311++G(d,p) , are a common choice for these systems, offering a good compromise between accuracy and computational expense.[2][4] The inclusion of diffuse functions ("++") is important for describing anions and systems with lone pairs, while polarization functions ("d,p") are crucial for accurately representing bonding environments.[4]

Self-Validating System: The choice of functional and basis set should ideally be validated for the specific class of triazaspirocycles under investigation. This can be achieved by comparing calculated properties, such as geometric parameters or spectroscopic data (IR, NMR), with available experimental data for known compounds.

Experimental Protocol: DFT-Based Vibrational Spectroscopy

Predicting the infrared (IR) spectrum of a novel triazaspirocycle can be a powerful tool for its characterization. The following protocol outlines the steps for a DFT-based vibrational frequency calculation.

Step-by-Step Methodology:

  • Molecule Building: Construct the 3D structure of the triazaspirocycle using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization to find the minimum energy structure.

    • Software: Gaussian, ORCA, etc.

    • Keyword Example (Gaussian): #p opt b3lyp/6-311++g(d,p)

  • Frequency Calculation: Once the geometry is optimized, perform a frequency calculation at the same level of theory. This will provide the harmonic vibrational frequencies and their corresponding IR intensities.

    • Keyword Example (Gaussian): #p freq b3lyp/6-311++g(d,p)

  • Verification of Minimum: Ensure that the output of the frequency calculation shows no imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface.

  • Visualization and Analysis: Visualize the vibrational modes to understand the nature of the atomic motions corresponding to each frequency. Compare the calculated spectrum with the experimental IR spectrum. A scaling factor (typically around 0.96 for B3LYP) may be applied to the calculated frequencies to improve agreement with experimental data.[6]

Navigating the Conformational Landscape: The Importance of 3D Structure

The rigid, yet potentially complex, three-dimensional nature of triazaspirocycles necessitates a thorough exploration of their conformational space. The relative orientation of the spiro-fused rings and the substituents can significantly impact the molecule's overall shape and its ability to interact with a biological target.

Causality in Conformational Searching

The choice of conformational search method depends on the flexibility of the triazaspirocycle. For relatively rigid systems, a systematic search by rotating key dihedral angles may be sufficient. However, for more flexible molecules, stochastic methods are often more efficient.

  • Systematic Search: Explores all possible conformations by rotating rotatable bonds at defined increments. This can be computationally expensive for molecules with many rotatable bonds.

  • Monte Carlo (MC) Search: Randomly samples conformational space and uses an energy criterion to accept or reject new conformations. This is often more efficient for larger, more flexible molecules.

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms over time, allowing the molecule to explore different conformational states.

Experimental Protocol: A Workflow for Conformational Analysis

This protocol outlines a general workflow for performing a conformational search and identifying the low-energy conformers of a triazaspirocycle.

Step-by-Step Methodology:

  • Initial Structure Generation: Build the 3D structure of the triazaspirocycle.

  • Conformational Search:

    • Software: Schrödinger MacroModel, MOE, RDKit.

    • Method: Choose an appropriate search method (e.g., Monte Carlo Multiple Minimum - MCMM).

    • Force Field: Select a suitable molecular mechanics force field (e.g., OPLS, MMFF94).

    • Parameters: Define the number of steps and the energy window for saving unique conformers.

  • Geometry Optimization and Energy Ranking: The identified unique conformers are then subjected to geometry optimization using a higher level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G(d)).

  • Clustering and Analysis: The optimized conformers are clustered based on their root-mean-square deviation (RMSD) to identify distinct conformational families. The relative energies of these conformers are then calculated to determine their population at a given temperature using the Boltzmann distribution.

In Silico Drug Discovery: From Target Identification to Lead Optimization

The unique structural features of triazaspirocycles make them attractive scaffolds for drug discovery.[1] Computational methods play a pivotal role in this process, from identifying potential biological targets to optimizing the properties of lead compounds.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein.[7] This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, and provides an estimate of the binding affinity.

Challenges with Spirocyclic Ligands: The rigidity of the spirocyclic core can be an advantage in reducing the conformational search space during docking. However, the non-planar nature of these molecules can also present challenges for some docking algorithms that are optimized for more flexible, linear molecules.[7] Therefore, it is crucial to use docking programs that can effectively handle rigid and complex 3D structures.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

This protocol provides a general workflow for performing molecular docking of a triazaspirocycle into a protein target.

Step-by-Step Methodology:

  • Target and Ligand Preparation:

    • Target: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues.

    • Ligand: Generate the low-energy 3D conformer of the triazaspirocycle (as determined from the conformational analysis). Assign partial charges to the ligand atoms.

  • Binding Site Definition: Define the binding site on the protein. This can be done based on the location of a co-crystallized ligand or by using a blind docking approach to search the entire protein surface.

  • Docking Simulation:

    • Software: AutoDock Vina, Glide, GOLD.

    • Algorithm: Select a suitable docking algorithm.

    • Parameters: Set the search space and exhaustiveness of the search.

  • Pose Analysis and Scoring: Analyze the predicted binding poses and their corresponding docking scores. The pose with the lowest binding energy is typically considered the most favorable.

  • Interaction Visualization: Visualize the protein-ligand complex to identify key interactions. This can be done using software like PyMOL or Discovery Studio Visualizer.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR modeling is a statistical approach that relates the chemical structure of a series of compounds to their biological activity.[8][9][10] By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, untested compounds and guide the design of more potent analogues.

Building a QSAR Model for Triazaspirocycle Anticancer Activity:

Based on studies of triazole derivatives with anticancer activity, a hypothetical QSAR model could be developed.[8]

Step-by-Step Methodology:

  • Data Collection: Compile a dataset of triazaspirocycle derivatives with their experimentally measured anticancer activity (e.g., IC50 values).

  • Descriptor Calculation: For each molecule in the dataset, calculate a variety of molecular descriptors, including:

    • Topological descriptors: Describe the connectivity of atoms.

    • Electronic descriptors: Such as HOMO and LUMO energies, dipole moment.

    • Steric descriptors: Molar refractivity, surface area.

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that relates the descriptors to the biological activity.

  • Model Validation: Validate the predictive power of the QSAR model using both internal (e.g., leave-one-out cross-validation) and external validation (using a separate test set of compounds).

Quantitative Data Summary Table:

DescriptorCoefficientInterpretation
LogP +0.5Increased lipophilicity is positively correlated with activity.
Dipole Moment -0.2A lower dipole moment is favorable for activity.
LUMO Energy -0.8A lower LUMO energy (higher electron affinity) is strongly correlated with higher activity.

Note: This is a hypothetical example for illustrative purposes.

In Silico ADMET Profiling: Predicting Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. In silico ADMET prediction tools can provide valuable insights into the drug-likeness of triazaspirocycle candidates.[11][12][13]

Key ADMET Properties to Predict:

  • Absorption: Oral bioavailability, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition/induction.

  • Excretion: Renal clearance.

  • Toxicity: hERG inhibition, mutagenicity (Ames test), hepatotoxicity.

Self-Validating System: The predictions from in silico ADMET models should be interpreted with caution and ideally validated with in vitro experiments as the drug development program progresses.

Visualization of Workflows and Concepts

Clear visualization of complex computational workflows and molecular concepts is essential for understanding and communication. The following diagrams are generated using the DOT language of Graphviz.

DFT Calculation Workflow

DFT_Workflow cluster_prep 1. Preparation cluster_calc 2. Calculation cluster_analysis 3. Analysis Build Build 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation (same level of theory) Opt->Freq Verify Verify Minimum (No imaginary frequencies) Freq->Verify Analyze Analyze Vibrational Modes & Compare with Experiment Verify->Analyze

Caption: Workflow for DFT-based vibrational spectroscopy of a triazaspirocycle.

Molecular Docking Workflow

Docking_Workflow cluster_prep 1. Preparation cluster_dock 2. Docking cluster_analysis 3. Analysis Prep_Target Prepare Target Protein (from PDB) Define_Site Define Binding Site Prep_Target->Define_Site Prep_Ligand Prepare Ligand (Low-energy conformer) Run_Docking Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses & Scores Run_Docking->Analyze_Poses Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze_Poses->Visualize

Caption: A generalized workflow for molecular docking of a triazaspirocycle.

QSAR Model Development

QSAR_Workflow Data Data Collection (Structures & Activities) Descriptors Descriptor Calculation (Topological, Electronic, etc.) Data->Descriptors Model Model Building (MLR, PLS) Descriptors->Model Validation Model Validation (Internal & External) Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction

Caption: Logical flow for the development of a QSAR model.

Conclusion and Future Perspectives

The journey from a novel triazaspirocycle scaffold to a viable drug candidate is long and complex. This guide has illuminated the critical role that theoretical and computational chemistry plays in navigating this path. By leveraging DFT to understand electronic properties, conformational analysis to map their 3D structures, molecular docking to predict target interactions, QSAR to guide optimization, and in silico ADMET to assess drug-likeness, researchers can make more informed decisions, reduce experimental costs, and ultimately accelerate the drug discovery process.

The continued development of more accurate and efficient computational methods, coupled with the increasing availability of high-performance computing resources, will undoubtedly further enhance our ability to explore the chemical space of triazaspirocycles and unlock their full therapeutic potential. The integration of artificial intelligence and machine learning into these workflows promises to usher in a new era of predictive power, bringing us closer to the rational design of the next generation of triazaspirocycle-based medicines.

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An In-depth Technical Guide to the Stability and Decomposition of 1,2,6-Triazaspiro[2.5]oct-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and decomposition pathways of 1,2,6-triazaspiro[2.5]oct-1-ene, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from the broader class of diazirines, with a particular focus on spirocyclic analogues. We will explore the probable synthetic routes, structural characteristics, and the expected thermal and photolytic lability of the diazirine ring. The core of this guide is a detailed examination of the plausible decomposition mechanisms, which are central to the application of diazirines as carbene precursors. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical behavior of this unique triazaspirocyclic system.

Introduction to 1,2,6-Triazaspiro[2.5]oct-1-ene

1,2,6-Triazaspiro[2.5]oct-1-ene belongs to the family of diazirines, which are three-membered heterocyclic compounds containing a nitrogen-nitrogen double bond. The spirocyclic nature of this molecule, where the diazirine ring is fused to a piperidine ring system, imparts specific steric and electronic properties that are of interest for various applications, including their use as photoaffinity labels to study biomolecular interactions.[1] The presence of the triaza-scaffold is also a feature found in a number of biologically active compounds and natural products.[2] Understanding the stability and decomposition of 1,2,6-triazaspiro[2.5]oct-1-ene is paramount for its effective utilization, as these properties dictate its storage, handling, and reactivity as a carbene precursor.

Diazirines are known for their ability to extrude molecular nitrogen upon photolysis or thermolysis to generate highly reactive carbenes.[3] This property is the foundation of their use in a variety of chemical transformations and biological studies. The substituents on the diazirine ring play a crucial role in determining the stability of the molecule and the nature of the resulting carbene.[4] In the case of 1,2,6-triazaspiro[2.5]oct-1-ene, the spiro-fusion to the piperidine ring is expected to influence the decomposition pathway and the reactivity of the resulting carbene.

Synthesis and Structural Characterization

While a specific synthesis for 1,2,6-triazaspiro[2.5]oct-1-ene is not extensively reported in the literature, its synthesis can be reasonably predicted based on established methods for the preparation of spirocyclic diazirines from cyclic ketones.[5][6]

Predicted Synthesis Pathway

The most probable synthetic route would start from a suitable piperidone precursor. The general steps are outlined below:

  • Oxime Formation: Reaction of the corresponding piperidone with hydroxylamine to form the oxime.

  • O-Sulfonylation: Conversion of the oxime to a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base.

  • Diaziridine Formation: Treatment of the O-sulfonylated oxime with ammonia to induce cyclization to the diaziridine.

  • Oxidation: Oxidation of the diaziridine to the desired diazirine, 1,2,6-triazaspiro[2.5]oct-1-ene, using an oxidizing agent such as iodine with triethylamine or silver oxide.[7]

Synthesis_Pathway Piperidone Piperidone Derivative Oxime Oxime Piperidone->Oxime 1. NH2OH Sulfonylated_Oxime O-Sulfonylated Oxime Oxime->Sulfonylated_Oxime 2. TsCl or MsCl, Base Diaziridine 1,2,6-Triazaspiro[2.5]octane (Diaziridine) Sulfonylated_Oxime->Diaziridine 3. NH3 Diazirine 1,2,6-Triazaspiro[2.5]oct-1-ene (Diazirine) Diaziridine->Diazirine 4. Oxidation (e.g., I2, Et3N)

Caption: Predicted synthetic pathway for 1,2,6-triazaspiro[2.5]oct-1-ene.

Spectroscopic Characterization

The structural confirmation of 1,2,6-triazaspiro[2.5]oct-1-ene would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the protons on the piperidine ring.

    • ¹³C NMR would display a signal for the spiro-carbon of the diazirine ring at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: A characteristic N=N stretching vibration for the diazirine ring would be expected, though it is often weak.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would be observed.

Stability of 1,2,6-Triazaspiro[2.5]oct-1-ene

The stability of diazirines is a critical factor for their practical application. They are generally more stable than their linear diazo isomers, but are sensitive to heat and light.[8]

Thermal Stability

The thermal decomposition of diazirines is a first-order unimolecular reaction.[9] The rate of decomposition is highly dependent on the substituents at the C-3 position of the diazirine ring. For spirocyclic diazirines, the ring strain can also influence thermal stability. The decomposition can proceed through two main pathways: direct extrusion of nitrogen to form a carbene, or isomerization to a more stable diazo compound which can then decompose.[10]

The thermal stability of 1,2,6-triazaspiro[2.5]oct-1-ene is expected to be moderate. The piperidine ring is not highly strained, which might suggest a reasonable thermal stability compared to more strained spirocyclic systems. However, the presence of heteroatoms in the piperidine ring could influence the electronic environment of the diazirine and affect its decomposition temperature.

Photolytic Stability

Diazirines are photosensitive and undergo decomposition upon irradiation with UV light, typically in the range of 350-380 nm.[3] This photodecomposition is the basis for their use as photoaffinity labels. The photolysis leads to the formation of a carbene and molecular nitrogen.[9] The quantum yield of this process can be influenced by the solvent and the substitution pattern of the diazirine.[11]

For 1,2,6-triazaspiro[2.5]oct-1-ene, it is anticipated that it will be readily decomposed by UV light to generate the corresponding spirocyclic carbene. The photolytic conditions, such as wavelength and irradiation time, would need to be optimized for specific applications.

Decomposition of 1,2,6-Triazaspiro[2.5]oct-1-ene

The decomposition of 1,2,6-triazaspiro[2.5]oct-1-ene, either by heat or light, is predicted to proceed primarily through the formation of a carbene intermediate. The fate of this carbene will then determine the final product distribution.

Proposed Decomposition Pathways

Two primary pathways are considered for the decomposition of diazirines:

  • Carbene Pathway: The direct extrusion of dinitrogen (N₂) from the diazirine ring to form a carbene. This is often the major pathway in photolytic decompositions.[3]

  • Diazo-Isomerization Pathway: Isomerization of the diazirine to the corresponding diazo compound, which is often less stable and can subsequently lose N₂ to form a carbene or undergo other reactions. This pathway is more commonly observed in thermal decompositions.[12]

For spirocyclic diazirines, the carbene pathway is often favored, and the formation of diazo intermediates is sometimes not observed.[13][14]

Decomposition_Pathways cluster_main Decomposition of 1,2,6-Triazaspiro[2.5]oct-1-ene Diazirine 1,2,6-Triazaspiro[2.5]oct-1-ene Carbene Spirocyclic Carbene Intermediate Diazirine->Carbene hv or Δ (- N₂) Diazo Spirocyclic Diazo Intermediate Diazirine->Diazo Δ (Isomerization) Products Reaction Products (e.g., Insertion, Rearrangement) Carbene->Products Trapping or Rearrangement Diazo->Carbene hv or Δ (- N₂)

Caption: Proposed decomposition pathways for 1,2,6-triazaspiro[2.5]oct-1-ene.

Predicted Decomposition Products

The highly reactive spirocyclic carbene generated from the decomposition of 1,2,6-triazaspiro[2.5]oct-1-ene can undergo a variety of subsequent reactions:

  • Intermolecular Reactions:

    • C-H Insertion: Insertion into carbon-hydrogen bonds of solvent or other molecules.

    • O-H and N-H Insertion: Insertion into hydroxyl or amine groups.

    • Cycloaddition: Addition to double or triple bonds.

  • Intramolecular Reactions:

    • Rearrangement: The spirocyclic carbene could undergo ring expansion or other skeletal rearrangements to form more stable products. For other spirocyclic diazirines, rearrangements to cyclobutene and methylenecyclopropane derivatives have been observed.[13][15]

The specific products formed will depend on the reaction conditions, including the presence of trapping agents and the solvent used.

Decomposition PathwayKey IntermediatePotential Products
Photolytic Spirocyclic CarbeneInsertion products (with solvent or other substrates), rearrangement products (e.g., ring-expanded or fragmented species).
Thermal Spirocyclic Carbene and/or Diazo CompoundSimilar to photolytic products, but the product distribution may differ due to the potential involvement of the diazo intermediate.

Table 1: Summary of Predicted Decomposition Pathways and Products.

Experimental Protocols for Stability and Decomposition Analysis

To experimentally investigate the stability and decomposition of 1,2,6-triazaspiro[2.5]oct-1-ene, a combination of analytical techniques would be employed.

Protocol for Photolytic Decomposition Study

Objective: To monitor the rate of photolytic decomposition and identify the resulting products.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 1,2,6-triazaspiro[2.5]oct-1-ene in a suitable solvent (e.g., methanol, acetonitrile) in a quartz cuvette.

  • UV-Vis Spectroscopy: Record the initial UV-Vis spectrum of the solution. The diazirine will have a characteristic absorbance maximum.

  • Photolysis: Irradiate the sample with a UV lamp at a specific wavelength (e.g., 365 nm).[16]

  • Kinetic Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum. The decrease in the absorbance of the diazirine peak over time can be used to determine the rate of decomposition.

  • Product Analysis: After complete or partial decomposition, analyze the reaction mixture by:

    • NMR Spectroscopy: To identify the structure of the major products.

    • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and identify the components of the product mixture.[16]

Photolysis_Workflow cluster_workflow Photolytic Decomposition Workflow Start Prepare Solution of 1,2,6-Triazaspiro[2.5]oct-1-ene UV_Vis_Initial Record Initial UV-Vis Spectrum Start->UV_Vis_Initial Irradiate Irradiate with UV Light UV_Vis_Initial->Irradiate UV_Vis_Monitor Monitor Decomposition by UV-Vis Irradiate->UV_Vis_Monitor Time Intervals Analyze Analyze Products (NMR, MS) UV_Vis_Monitor->Analyze

Caption: Experimental workflow for studying photolytic decomposition.

Protocol for Thermal Decomposition Study

Objective: To determine the thermal stability and decomposition kinetics.

Methodology:

  • Differential Scanning Calorimetry (DSC):

    • Place a small, accurately weighed sample of 1,2,6-triazaspiro[2.5]oct-1-ene in a DSC pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

    • The DSC thermogram will show an exothermic peak corresponding to the decomposition of the compound. The onset temperature of this peak is an indicator of its thermal stability.

  • Thermogravimetric Analysis (TGA):

    • Heat a sample of the compound in a TGA instrument at a constant rate.

    • The TGA curve will show a weight loss corresponding to the extrusion of N₂ upon decomposition.

  • Isothermal Kinetics:

    • Heat a solution of the compound at a constant temperature in a sealed vial.

    • At various time points, withdraw aliquots and analyze the concentration of the remaining diazirine by a suitable method (e.g., HPLC, NMR). This will allow for the determination of the decomposition rate constant at that temperature.

Conclusion

1,2,6-Triazaspiro[2.5]oct-1-ene is a fascinating molecule with significant potential, particularly as a precursor for generating a novel spirocyclic carbene. While direct experimental data on its stability and decomposition are scarce, a comprehensive understanding of its likely behavior can be extrapolated from the well-established chemistry of diazirines and their spirocyclic analogues. This guide provides a framework for researchers to approach the synthesis, handling, and application of this compound. The key to unlocking its full potential lies in the controlled generation of its carbene intermediate, which can be achieved through a careful selection of thermal or photolytic conditions. Further experimental investigation is warranted to validate the predictions made in this guide and to fully characterize the reactivity of this promising triazaspirocyclic system.

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1,2,6-Triazaspiro[2.5]oct-1-ene safety and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

1,2,6-Triazaspiro[1]oct-1-ene: Advanced Safety, Handling, and Photoaffinity Labeling Protocols

As drug discovery shifts toward mapping complex interactomes in live cells, carbene-mediated photoaffinity labeling (cmPAL) has emerged as a cornerstone technology. At the heart of this methodology are diazirine building blocks. Specifically, 1,2,6-Triazaspiro[1]oct-1-ene hydrochloride (CAS: 1803590-98-8) represents a highly specialized spirocyclic diazirine used to synthesize functionalized photoaffinity probes[1.4].

Unlike traditional linear diazirines, spirocyclic variants strongly favor a "true" carbene mechanism upon UV activation, minimizing the formation of long-lived diazo intermediates that often lead to off-target background labeling[2.9]. However, the very strain energy that makes this three-membered heterocyclic ring so effective also introduces significant thermal and explosive hazards. This guide synthesizes the physicochemical profiling, rigorous safety handling, and self-validating experimental protocols required to deploy this reagent effectively.

Physicochemical Profiling & Hazard Causality

Diazirines store immense chemical energy within their strained N=N double bond. The fundamental hazard of 1,2,6-Triazaspiro[1]oct-1-ene stems from its thermodynamic drive to extrude nitrogen gas ( N2​ ). If this extrusion is triggered uncontrollably by heat, shock, or friction in a bulk solid state, the rapid gas expansion and exothermic release can result in an explosion[2.4].

Table 1: Quantitative Physicochemical & Safety Parameters

ParameterValue / SpecificationCausality / Rationale
CAS Number 1803590-98-8Unique identifier for the hydrochloride salt form[1.4].
Molecular Weight 147.61 g/mol Low molecular weight ensures minimal steric hindrance when incorporated into small-molecule probes[1.4].
Storage Temperature +4°C (Short-term) / -20°C (Long-term)Prevents ambient thermal degradation and spontaneous N2​ extrusion[1.4].
Activation Wavelength 350 – 365 nm (UV-A)Selectively excites the diazirine without damaging aromatic amino acids (280 nm) or peptide bonds (200 nm)[2.3, 2.6].
CLogP -0.433Hydrophilic nature of the hydrochloride salt aids in solubility during aqueous biological assays[1.4].

Rigorous Safety & Handling Precautions

To maintain the integrity of the diazirine ring and protect laboratory personnel, the following engineering controls and handling procedures are mandatory:

  • Light Protection: Diazirines are acutely photosensitive. Ambient laboratory lighting can cause slow, premature degradation[2.2]. All synthetic manipulations and storage must be conducted in amber glass vials or tubes wrapped in aluminum foil.

  • Friction Avoidance: Never use ground-glass joints or rough spatulas when handling the pure solid. Friction can act as localized activation energy, triggering an explosive chain reaction[2.4]. Use Teflon-coated or smooth plastic tools.

  • Temperature Control: Always thaw the reagent on ice before opening. When conducting photolysis, the reaction vessel must be actively cooled (e.g., in an ice bath) to prevent thermal runaway and to stabilize the resulting carbene long enough for target insertion[2.2].

Mechanistic Overview of Carbene-Mediated Photoaffinity Labeling (cmPAL)

The choice of a spirocyclic diazirine over a linear aliphatic diazirine is deeply rooted in reaction kinetics. Upon UV-A irradiation, linear diazirines often isomerize into diazo compounds. These diazo intermediates are relatively long-lived, allowing them to diffuse away from the primary binding pocket and cross-link with highly abundant "bystander" proteins, generating false positives.

Conversely, the spirocyclic architecture of 1,2,6-Triazaspiro[1]oct-1-ene structurally restricts this isomerization. Irradiation predominantly yields a highly reactive carbene that instantly inserts into adjacent C-H, O-H, or N-H bonds of the target protein, capturing a highly accurate snapshot of the interactome[2.9].

DiazirineActivation A 1,2,6-Triazaspiro[2.5]oct-1-ene (Stable Precursor) B Excited State (Intermediate) A->B UV Irradiation (350-365 nm) C Reactive Carbene + N2 Gas B->C N2 Extrusion (Thermal/Photolytic) D Covalent Cross-link (Protein Target) C->D C-H/O-H/N-H Insertion

Fig 1. Photochemical activation pathway of spirocyclic diazirines into reactive carbenes.

Self-Validating Experimental Protocol: Live-Cell PAL Workflow

To ensure high-fidelity target identification, the experimental workflow must be designed as a self-validating system. This protocol utilizes a fully functionalized fragment (FFF) probe—incorporating the diazirine, the ligand, and an alkyne handle for downstream enrichment[2.1].

Step-by-Step Methodology
  • Probe Incubation: Plate target cells (e.g., HEK293T) to 80% confluency. Replace media with fresh media containing the diazirine probe (typically 1–10 µM). Causality: Incubating in live cells rather than lysates preserves the native folding and compartmentalization of the proteome, ensuring physiological relevance[2.1, 2.2].

  • UV Irradiation: Wash cells twice with ice-cold PBS to remove unbound probe. Place the culture dish directly on ice. Irradiate with a 365 nm UV lamp for 5–15 minutes[2.2]. Causality: Performing this step on ice minimizes thermal diffusion of the probe, locking the ligand in its binding pocket while the ultra-short-lived carbene forms and reacts.

  • Cell Lysis: Lyse the cells using a suitable buffer (e.g., RIPA) supplemented with protease inhibitors. Centrifuge to clarify the lysate[2.2].

  • Click Chemistry (CuAAC): React the alkyne handle of the covalently bound probe with an azide-functionalized reporter (e.g., biotin-azide or a fluorophore) in the presence of a copper(I) catalyst[2.1, 2.2].

  • Enrichment & Analysis: Enrich biotinylated proteins using streptavidin beads and analyze via Data-Independent Acquisition Mass Spectrometry (DIA-MS) to map the global proteome interactions[2.1].

System Validation (Mandatory Controls)

To distinguish true target engagement from background "sticky" protein labeling, two controls must run in parallel[2.3]:

  • No-UV Control: Assesses non-specific, non-covalent binding that survives the wash steps.

  • Competition Assay: Co-incubate cells with the probe and a 10x–50x molar excess of the unmodified parent ligand. True targets will show a loss of fluorescent/MS signal as the unmodified ligand outcompetes the probe for the binding site.

PALWorkflow N1 1. Probe Incubation (Native Cellular Context) N2 2. UV-A Irradiation (365 nm) (Performed on Ice) N1->N2 N3 3. Cell Lysis & Protein Extraction N2->N3 N4 4. Click Chemistry (Fluorophore/Biotin Tagging) N3->N4 N5 5. Enrichment & DIA-MS Analysis N4->N5

Fig 2. Self-validating experimental workflow for diazirine-based photoaffinity labeling.

Troubleshooting & Optimization

When executing cmPAL workflows, researchers frequently encounter variable labeling efficiencies. The table below outlines the mechanistic causes and corrective actions.

Table 2: PAL Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Low Labeling Efficiency Insufficient UV wattage or incorrect wavelength fails to generate the carbene[2.2].Verify lamp output is strictly 350-365 nm. Optimize irradiation time (typically 5-15 mins).
High Background Signal The linker connecting the diazirine to the ligand is too long or highly hydrophobic, causing aggregation[2.2].Redesign the probe with a shorter, more hydrophilic linker (e.g., PEG-based) to reduce non-specific binding.
Premature Probe Degradation Ambient light exposure during synthesis or cell incubation triggered early N2​ extrusion[2.2].Perform all handling steps under dim light or red-light conditions; use amber tubes.

References

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Publishing. [Link]

  • Photoaffinity Labeling Mass Spectrometry. Evotec. [Link]

  • Photoaffinity labeling in target- and binding-site identification. PMC / NIH. [Link]

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. PMC / NIH. [Link]

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Electronic Architecture and Photodynamics of 1,2,6-Triazaspiro[2.5]oct-1-ene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern chemical biology and drug development, photoaffinity labeling (PAL) relies heavily on the precise generation of reactive carbenes to map protein-ligand interactions. 1,2,6-Triazaspiro[2.5]oct-1-ene represents a structural evolution in this field. By fusing a highly reactive diazirine warhead with a basic piperidine ring via a spirocyclic junction, this molecule overcomes the metabolic and physicochemical limitations of traditional flat aryl diazirines. This whitepaper provides an in-depth analysis of its electronic structure, photophysical trajectory, and the self-validating experimental protocols required to characterize its non-adiabatic dynamics.

Molecular Architecture and Orbital Topography

The structural genius of 1,2,6-triazaspiro[2.5]oct-1-ene lies in its spirocyclic framework. The molecule consists of a piperidine ring fused at the C4 position to a three-membered diazirine ring.

As an application scientist, I emphasize that this architecture is a calculated design choice. Unlike sp2 -hybridized aryl diazirines, the spirocyclic piperidine framework maximizes the fraction of saturated carbons ( Fsp3​ ). This inherently three-dimensional trajectory provides superior physicochemical properties, including significantly higher aqueous solubility and enhanced complementary interactions with complex protein binding pockets[1].

The electronic structure of the diazirine motif is governed by its strained three-membered ring topology:

  • Hybridization: The central spiro carbon (C3 of the diazirine) is strictly sp3 -hybridized, isolating the diazirine π -system from any extended aliphatic conjugation.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is an overall nonbonding Walsh-type molecular orbital consisting of the nitrogen lone pairs. It exhibits partial C-N σ -bonding and N=N π -antibonding character[2]. The Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized as the N=N π∗ orbital[2].

Photochemical Trajectory and Non-Adiabatic Dynamics

Activation of 1,2,6-triazaspiro[2.5]oct-1-ene relies on a highly specific n→π∗ electronic transition. Photoexcitation occurs at an absorption maximum ( λmax​ ) between 350 and 380 nm[2]. Promoting an electron into the π∗ LUMO severely weakens the N=N double bond, propelling the molecule into the S1​ excited state.

The decay of the S1​ state is an ultrafast, non-adiabatic process characterized by passage through conical intersections (CIs). The primary decay pathway is the rapid, concerted extrusion of N2​ gas to yield a highly reactive singlet carbene[3]. A secondary, minor pathway involves isomerization into a transient linear diazo intermediate, which subsequently decays into the carbene[3]. The resulting singlet carbene acts as the terminal electrophile, rapidly undergoing C-H or X-H insertion to form irreversible covalent crosslinks with target biomolecules.

Photochem S0 Ground State (S0) 1,2,6-Triazaspiro[2.5]oct-1-ene S1 Excited State (S1) n → π* Transition S0->S1 hν (~350 nm) Diazo Diazo Intermediate (Transient) S1->Diazo Isomerization (Minor Pathway) Carbene Singlet Carbene Reactive Species S1->Carbene N2 Extrusion (Major Pathway) N2 Nitrogen Gas (N2) Leaving Group S1->N2 Concerted Release Diazo->Carbene hν or Δ Crosslink Target Crosslinking (C-H / X-H Insertion) Carbene->Crosslink Covalent Insertion

Photochemical activation pathway of 1,2,6-triazaspiro[2.5]oct-1-ene via S1 excited state.

Quantitative Electronic and Structural Parameters

To standardize the characterization of this molecule, the following table summarizes the critical electronic and structural data points derived from rotational spectroscopy and computational modeling.

ParameterValue / CharacteristicCausality / Significance
N=N Bond Length ( S0​ ) ~1.23 ÅCharacteristic of a double bond; elongates upon S1​ excitation prior to extrusion[4].
C-N Bond Length ( S0​ ) ~1.48 ÅIntermediate character; heterolytic/homolytic cleavage occurs during N2​ release[4].
Absorption Maximum ( λmax​ ) 350 – 380 nmCorresponds to the n→π∗ transition; allows photoactivation without severe UV damage to biomolecules[2].
HOMO Character Nonbonding Walsh-typeLocalized on nitrogen lone pairs; serves as the origin point for the primary electronic transition[2].
Fsp3​ Fraction > 0.8Enhances aqueous solubility and 3D protein pocket complementarity compared to flat aryl diazirines[1].
Diazo IR Stretch ~2030 cm −1 Distinct asymmetric stretch used to validate the transient diazo intermediate during photolysis[3].

Self-Validating Experimental Protocols

To accurately map the electronic structure and photodynamics of 1,2,6-triazaspiro[2.5]oct-1-ene, standard steady-state techniques are insufficient. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: Ultrafast Time-Resolved UV-Vis/IR Spectroscopy

Causality: Because the S1​ excited state of diazirines decays on the sub-picosecond timescale, standard steady-state photolysis cannot capture the transient diazo or carbene intermediates[3]. Ultrafast pump-probe spectroscopy is mandatory to resolve these non-adiabatic dynamics.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1,2,6-triazaspiro[2.5]oct-1-ene in a biologically relevant solvent (e.g., methanolic or aqueous buffer) to a concentration of 0.05 mM to prevent signal saturation and intermolecular quenching.

  • Pump-Probe Configuration: Excite the sample using a 350 nm femtosecond pump pulse (generated via optical parametric amplification) to populate the S1​ state.

  • Transient Detection: Interrogate the excited volume with a delayed broadband probe pulse (white-light continuum for UV-Vis or mid-IR for vibrational signatures) at delay times ranging from 100 fs to 1 ns.

  • Self-Validation & Kinetic Fitting: Perform global target analysis on the transient matrices. The protocol is self-validating when the decay kinetics of the S1​ absorption perfectly mirror the growth kinetics of the diazo intermediate (validated by the ~2030 cm −1 IR stretch) and the singlet carbene[3].

Workflow Prep Sample Prep (0.05 mM) Pump Pump Pulse (350 nm Excitation) Prep->Pump Probe Probe Pulse (IR / UV-Vis) Pump->Probe Delay Stage Detect Transient Abs. Detection Probe->Detect Validate Kinetic Fitting & Validation Detect->Validate Global Analysis

Ultrafast transient absorption spectroscopy workflow for diazirine photodynamics.

Protocol B: Multi-Reference Electronic Structure Modeling (SA-CASSCF)

Causality: Modeling the extrusion of N2​ involves breaking chemical bonds, leading to near-degenerate electronic states at conical intersections. Single-reference methods like standard Density Functional Theory (DFT) fail here; State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) is required to capture the multi-reference character of the wavefunctions.

Step-by-Step Workflow:

  • Ground State Optimization: Perform initial geometry optimization using DFT (B3LYP/TZVP) to establish the S0​ minimum-energy conformation.

  • Active Space Selection: Construct a (4e, 4o) active space comprising the nitrogen lone pairs ( n ), the N=N π and π∗ orbitals, and the relevant C-N σ orbitals.

  • Non-Adiabatic Dynamics: Execute SA-CASSCF to model the vertical excitation to S1​ and subsequent trajectory through the conical intersections (CIs) leading to N2​ extrusion.

  • Self-Validation: The computational model validates itself when the calculated vertical excitation energy aligns with the experimental 350–380 nm λmax​ , and the optimized S0​ bond lengths match rotational spectroscopy benchmarks (N=N ~1.23 Å)[2],[4].

References

  • Study of the S1 Excited State of para-Methoxy-3-phenyl-3-methyl Diazirine by Ultrafast Time Resolved UV−Vis and IR Spectroscopies and Theory Source: ACS Publications URL:3[3]

  • Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines Source: Caltech / Chemical Reviews URL:2[2]

  • Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers Source: NASA / Journal of Chemical Physics URL:4[4]

  • Spirocyclic Piperidines in Drug Discovery Source: PharmaBlock URL:1[1]

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An In-depth Technical Guide to the Potential Tautomers of 1,2,6-Triazaspiro[2.5]oct-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Tautomeric Landscape of Spirocyclic Systems

For researchers, scientists, and professionals in drug development, understanding the nuanced chemical behavior of novel molecular scaffolds is paramount. The 1,2,6-triazaspiro[2.5]oct-1-ene core represents a unique confluence of a strained three-membered diazirine ring and a six-membered piperidine ring, sharing a single spirocyclic carbon atom. This structural arrangement presents a fascinating landscape for tautomerism, a phenomenon where a molecule exists in a dynamic equilibrium between two or more interconvertible isomers, known as tautomers. The position of this equilibrium can significantly influence a molecule's physicochemical properties, including its reactivity, polarity, and, crucially, its biological activity. This guide provides an in-depth exploration of the potential tautomeric forms of 1,2,6-triazaspiro[2.5]oct-1-ene, grounded in established principles of physical organic chemistry and supported by modern analytical and computational methodologies.

The Core Structure and the Postulate of Tautomerism

The foundational structure of 1,2,6-triazaspiro[2.5]oct-1-ene features a carbon-nitrogen double bond (imine) within the three-membered diazirine ring. The presence of protons on the adjacent piperidine ring, specifically on the nitrogen at position 6 and the carbons at positions 7 and 8, introduces the potential for proton migration, leading to distinct tautomeric forms. The relative stability of these tautomers is governed by a delicate interplay of factors including ring strain, aromaticity (or lack thereof), conjugation, and the electronic properties of the surrounding molecular environment.

The primary tautomeric equilibrium to consider is an imine-enamine type tautomerism, a well-documented phenomenon in heterocyclic chemistry.[1][2] This involves the migration of a proton from an alpha-carbon to the imine nitrogen, with a concurrent shift of the double bond.

Potential Tautomeric Forms of 1,2,6-Triazaspiro[2.5]oct-1-ene

Based on the principles of proton tautomerism, we can postulate the existence of the following key tautomers in equilibrium with the parent structure (Tautomer A):

  • Tautomer A: 1,2,6-Triazaspiro[2.5]oct-1-ene. This is the parent imine structure.

  • Tautomer B: 1,2,6-Triazaspiro[2.5]oct-2-ene. This enamine tautomer would arise from the migration of a proton from the nitrogen at position 6 to the nitrogen at position 2.

  • Tautomer C: 1,2,6-Triazaspiro[2.5]oct-6-ene. This enamine tautomer results from the migration of a proton from the carbon at position 7 to the nitrogen at position 2.

The equilibrium between these forms is likely to be dynamic, with the population of each tautomer dependent on factors such as solvent polarity and temperature.

Tautomers Tautomer_A Tautomer A 1,2,6-Triazaspiro[2.5]oct-1-ene (Imine) Tautomer_B Tautomer B 1,2,6-Triazaspiro[2.5]oct-2-ene (Enamine) Tautomer_A->Tautomer_B Proton Transfer (N6 to N2) Tautomer_C Tautomer C 1,2,6-Triazaspiro[2.5]oct-6-ene (Enamine) Tautomer_A->Tautomer_C Proton Transfer (C7 to N2)

Caption: Postulated tautomeric equilibria of 1,2,6-Triazaspiro[2.5]oct-1-ene.

Theoretical Investigation: A Computational Approach to Understanding Tautomer Stability

Before embarking on synthetic and analytical endeavors, a robust computational investigation is indispensable for predicting the relative stabilities of the postulated tautomers and the energy barriers for their interconversion. Density Functional Theory (DFT) has proven to be a powerful tool for such studies.[3][4][5][6][7]

Computational Protocol

A rigorous computational workflow is essential for obtaining reliable and predictive results.

Computational_Workflow start Postulate Tautomers geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minima/TS) geom_opt->freq_calc transition_state Transition State Search (e.g., QST2/QST3 or Berny) geom_opt->transition_state energy_refine Single-Point Energy Refinement (e.g., M06-2X/6-311++G(d,p)) freq_calc->energy_refine solvation Solvation Modeling (e.g., SMD or CPCM) energy_refine->solvation thermo Thermodynamic Analysis (ΔG, ΔH, Keq) solvation->thermo transition_state->freq_calc irc IRC Calculation (Connect TS to minima) transition_state->irc irc->geom_opt end Predict Relative Stabilities and Interconversion Barriers thermo->end

Caption: A typical DFT workflow for studying tautomerism.

Step-by-Step Computational Methodology:

  • Geometry Optimization: The initial structures of all postulated tautomers are optimized using a suitable DFT functional and basis set, for instance, B3LYP/6-31G(d,p).[3]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations are carried out on the optimized geometries using a higher-level functional and a more extensive basis set, such as M06-2X/6-311++G(d,p).[3][8]

  • Solvation Modeling: The influence of solvent on the tautomeric equilibrium is assessed by performing calculations with a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM).[3][9]

  • Transition State Search: To understand the kinetics of interconversion, transition state (TS) structures connecting the tautomers are located using methods like QST2, QST3, or the Berny algorithm. A frequency calculation on the TS should yield exactly one imaginary frequency corresponding to the proton transfer coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition states correctly connect the desired reactant and product tautomers.

  • Thermodynamic Analysis: From the computed energies, the relative Gibbs free energies (ΔG) and enthalpies (ΔH) of the tautomers are calculated. The equilibrium constant (Keq) can then be determined using the equation ΔG = -RTln(Keq).

Expected Outcomes and Data Presentation

The computational study is expected to provide quantitative data on the relative stabilities of the tautomers and the activation energies for their interconversion. This data can be summarized in a clear and concise table for easy comparison.

TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Gibbs Free Energy (kcal/mol) - Gas PhaseRelative Gibbs Free Energy (kcal/mol) - SolvatedPredicted Population (%) - Solvated
A 0.000.000.00Calculated
B CalculatedCalculatedCalculatedCalculated
C CalculatedCalculatedCalculatedCalculated

Experimental Verification: Synthesis and Spectroscopic Analysis

While computational chemistry provides invaluable predictive insights, experimental verification is the ultimate arbiter of the tautomeric landscape. This requires the synthesis of 1,2,6-triazaspiro[2.5]oct-1-ene and its characterization using advanced spectroscopic techniques.

Synthetic Approach
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying tautomeric equilibria in solution, as the exchange rate between tautomers is often slow on the NMR timescale.[14][15][16][17]

NMR Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of 1,2,6-triazaspiro[2.5]oct-1-ene in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD) to assess the solvent effect on the tautomeric equilibrium.

  • ¹H NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for each sample. The presence of distinct sets of signals corresponding to each tautomer would provide direct evidence for their coexistence. The integration of these signals allows for the quantification of the relative populations of the tautomers.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra will show distinct chemical shifts for the carbons in each tautomeric form, providing further structural confirmation.

  • ¹⁵N NMR Spectroscopy: Given that the tautomerism involves nitrogen atoms, ¹⁵N NMR can be particularly informative.[14][18] The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and chemical environment, providing unambiguous evidence for the location of the double bond and the proton.

  • Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can provide thermodynamic data (ΔH° and ΔS°) for the tautomeric equilibrium.

  • 2D NMR Techniques: Advanced 2D NMR experiments such as HSQC, HMBC, and NOESY/ROESY can be employed for the unambiguous assignment of all proton and carbon signals for each tautomer present in the equilibrium mixture.

Expected Spectroscopic Signatures:

TautomerKey ¹H NMR SignalsKey ¹³C NMR SignalsKey ¹⁵N NMR Signals
A (Imine) Signals for piperidine ring protons.Imine carbon (C1) signal at ~160-170 ppm.Imine nitrogen (N2) signal.
B (Enamine) Olefinic proton signal; NH proton signal.Two sp² carbon signals in the diaziridine ring.Two distinct sp² nitrogen signals.
C (Enamine) Olefinic proton signal on the piperidine ring; NH proton signal.Two sp² carbon signals in the piperidine ring.Shift in the N2 signal compared to Tautomer A.

Conclusion and Future Directions

The 1,2,6-triazaspiro[2.5]oct-1-ene scaffold presents a compelling case for the study of tautomerism. Through a synergistic approach combining computational modeling and advanced spectroscopic techniques, the existence and relative populations of its potential tautomers can be thoroughly investigated. A comprehensive understanding of this tautomeric equilibrium is a critical step in harnessing the full potential of this novel heterocyclic system in drug discovery and development. Future work should focus on the synthesis and isolation of individual tautomers where possible, and the evaluation of their distinct biological activities. Such studies will undoubtedly contribute to the rational design of new therapeutic agents based on the triazaspiro[2.5]octane core.

References

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
  • El-Azhary, M. A., & El-Sherbiny, M. M. (2021). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 11(1), 1-15. [Link]

  • Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Journal of Chemical Reviews, 5(1), 1-10. [Link]

  • Makhova, N. N., Belyakov, S. V., & Kuznetsov, V. V. (2021). New Trends in Diaziridine Formation and Transformation (a Review). Molecules, 26(16), 4967. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2019).
  • Fukuda, H., & Hiraoka, K. (2013). DFT Calculations on the Effect of Solvation on the Tautomeric Reactions for Wobble Gua-Thy and Canonical Gua-Cyt Base-Pairs. Journal of Computer Aided Chemistry, 14, 1-7. [Link]

  • Mohammed, S. H., & Al-Shemary, R. K. (2016). Density functional theory (DFT) studies on the tautomerism of cyanuric acid in gas phase and in different solvents. Journal of Chemical and Pharmaceutical Research, 8(4), 1155-1160. [Link]

  • Ouattara, B., Bamba, K., Kone, M., & Kone, S. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 6(4), 55-67. [Link]

  • Claramunt, R. M., & Elguero, J. (2009). The Use of NMR Spectroscopy to Study Tautomerism. In Annual Reports on NMR Spectroscopy (Vol. 67, pp. 1-134). Academic Press.
  • Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.
  • Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2359429. [Link]

  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

  • Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2359429. [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2635-2641. [Link]

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  • Es-sofi, A., et al. (2010). How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. Journal of Molecular Structure: THEOCHEM, 940(1-3), 53-59.
  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Diazirine – Knowledge and References. Retrieved from [Link]

  • Ghafouri, R., et al. (2023). Theoretical Insight on the Tautomerism and ESIPT Process in Some Hydroxyaryl(hetaryl)idene Azomethine Imines. Molecules, 28(2), 643. [Link]

  • Musolino, N., et al. (2023). A diazirine's central carbon is sp2-hybridized, facilitating conjugation to dye molecules. Nature Chemistry, 15(1), 104-111. [Link]

  • Shablykin, O. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1865-1877. [Link]

  • Sadowski, B., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 28(3), 1083. [Link]

  • Castro, C. A. S., et al. (2023). Integrative Computational Approaches for the Discovery of Triazole-Based Urease Inhibitors: A Machine Learning, Virtual Screening, and Meta-Dynamics Framework. International Journal of Molecular Sciences, 24(23), 16964. [Link]

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  • Majumdar, Y. J., et al. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics, 389(3), 395-406. [Link]

  • Schmitz, E., & Ohme, R. (1962). Diazirines. I. Some Observations on the Scope of the Ammonia-Hydroxylamine-O-sulfonic Acid Diaziridine Synthesis. The Preparation of Certain Steroid Diaziridines and Diazirines. Journal of the American Chemical Society, 84(15), 2941-2946. [Link]

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  • Furman Chemistry 120. (2009). Organic / Imine-Enamine Tautomerization. PBworks. [Link]

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Authored by: [Your Name/Gemini], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Triazaspiro[2.5]octene Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: The Emergence of Triazaspiro[2.5]octene Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in drug discovery due to their inherent three-dimensionality and conformational rigidity. These structural features often lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles compared to their planar counterparts. Within this class of molecules, nitrogen-containing spiro-heterocycles are of particular interest. Triazaspirocycles, which contain three nitrogen atoms within their spiro-framework, represent a promising, yet relatively underexplored, area of chemical space.[1]

This technical guide focuses on a specific and novel subclass: triazaspiro[2.5]octene derivatives . This scaffold, comprising a cyclopropane ring fused to a five-membered unsaturated triaza-heterocycle, presents a unique combination of steric and electronic properties. While the broader family of triazaspiro[4.5]decane derivatives has shown a range of biological activities, including anticancer and myelostimulating effects, the triazaspiro[2.5]octene core remains a frontier in medicinal chemistry.[2][3] This guide aims to provide a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of these intriguing molecules, offering a roadmap for researchers and drug development professionals venturing into this novel area.

Synthetic Methodologies: Constructing the Triazaspiro[2.5]octene Core

The synthesis of the triazaspiro[2.5]octene scaffold is not yet widely reported in the literature. However, by examining the synthesis of the closely related diazaspiro[2.5]octane and general principles of heterocyclic chemistry, we can propose plausible and efficient synthetic strategies.

Hypothetical Synthetic Pathway: Adaptation from Diazaspiro[2.5]octane Synthesis

A promising approach involves a multi-step sequence starting from a suitably protected 1-(aminomethyl)cyclopropan-1-amine. This strategy is adapted from patented syntheses of 4,7-diazaspiro[2.5]octane derivatives.[4][5][6] The key steps would involve the introduction of the third nitrogen atom and subsequent cyclization to form the unsaturated five-membered ring.

Synthetic_Pathway_Triazaspiro_2_5_octene A 1-(Aminomethyl)cyclopropan-1-amine (Protected) B N-Alkylation/Acylation A->B Reagent for N2 introduction C Introduction of Third Nitrogen B->C e.g., Azide or Hydrazine derivative D Cyclization & Dehydration C->D Intramolecular Condensation E Triazaspiro[2.5]octene Derivative D->E Formation of C=N bond

Caption: Proposed synthetic pathway for triazaspiro[2.5]octene derivatives.

Detailed Hypothetical Protocol:

  • Protection of Starting Material: Begin with commercially available 1-(aminomethyl)cyclopropan-1-amine. The two primary amino groups would require differential protection to allow for selective functionalization. For instance, one amine could be protected with a Boc group and the other with a Cbz group.

  • Introduction of the Second Nitrogen: The less hindered primary amine could be selectively deprotected and then reacted with a suitable reagent to introduce the second nitrogen of the target heterocycle. This could involve, for example, reaction with a protected hydrazine derivative.

  • Formation of the Hydrazone Intermediate: The remaining protected amine on the cyclopropyl ring is then deprotected, and the resulting free amine is condensed with a carbonyl compound (e.g., an aldehyde or ketone) to form an imine.

  • Introduction of the Third Nitrogen and Cyclization: The third nitrogen atom can be introduced via reaction with an appropriate nitrogen-containing nucleophile, followed by an intramolecular cyclization. For example, reaction with an azide followed by a Staudinger ligation and subsequent intramolecular condensation could be a viable route.

  • Dehydration/Oxidation: The final step would involve the formation of the double bond within the five-membered ring, which could be achieved through a dehydration reaction if a hydroxylated intermediate is formed, or through a controlled oxidation.

1,3-Dipolar Cycloaddition: A Potential Alternative

A powerful and convergent strategy for the synthesis of five-membered heterocycles is the 1,3-dipolar cycloaddition. In the context of triazaspiro[2.5]octenes, this could involve the reaction of a cyclopropyl-containing dipolarophile with a suitable 1,3-dipole containing three nitrogen atoms, such as an azide or a nitrilimine. This approach offers the potential for a more direct and atom-economical synthesis.

Chemical Properties and Characterization

While extensive experimental data for triazaspiro[2.5]octene derivatives is not yet available, we can predict some of their key chemical properties.

PropertyPredicted Characteristic
Molecular Formula C5H8N3 (for the parent core)
Molecular Weight 110.14 g/mol (for the parent core)
Basicity The nitrogen atoms will confer basic properties, with the sp3-hybridized nitrogens being more basic than the sp2-hybridized nitrogen.
Solubility The parent core is expected to have some water solubility, which will be influenced by the nature of substituents.
Stability The strained cyclopropane ring may impart some reactivity, particularly towards ring-opening reactions under certain conditions.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for structural elucidation. The diastereotopic protons of the cyclopropane ring are expected to show complex splitting patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be essential for confirming the molecular formula.

  • Infrared (IR) Spectroscopy: The C=N stretching vibration in the unsaturated ring will be a characteristic feature in the IR spectrum.

Potential Applications in Drug Discovery: A Landscape of Possibilities

The therapeutic potential of triazaspiro[2.5]octene derivatives can be inferred from the established biological activities of their close structural analogs, the triazaspiro[4.5]decane derivatives.

Biological ActivityActive ScaffoldKey FindingsReference
Myelostimulating Activity 1,3,8-Triazaspiro[4.5]decane-2,4-dioneAccelerated the regeneration of lymphocyte and granulocyte cell pools in a myelodepressive syndrome model.
Anticancer Properties Oxa/azaspiro[7][8]trienonesInduced apoptosis in human cancer cell lines through mitochondrial disruption.[9]
Opioid Receptor Agonism 1,3,8-Triazaspiro[4.5]decane-2,4-dioneIdentified as a novel chemotype of delta opioid receptor-selective agonists with potential for treating pain.[10]
mPTP Inhibition 1,3,8-Triazaspiro[4.5]decaneActed as inhibitors of the mitochondrial permeability transition pore, with potential for treating reperfusion injury in myocardial infarction.[3]
Antimicrobial Activity 1,2,4,8-Tetraazaspiro[4.5]dec-2-enesExhibited significant antimicrobial activity against several strains of microbes.[2]

The diverse biological activities of these related spirocyclic compounds strongly suggest that triazaspiro[2.5]octene derivatives are a promising scaffold for the discovery of new therapeutic agents. The unique conformational constraints and electronic properties of the triazaspiro[2.5]octene core may lead to novel structure-activity relationships and improved pharmacological profiles.

Potential_Applications A Triazaspiro[2.5]octene Core B Anticancer Agents A->B C CNS-Active Agents (e.g., Opioid Receptor Modulators) A->C D Cardioprotective Agents A->D E Anti-infective Agents A->E F Immunomodulators A->F

Caption: Potential therapeutic applications of triazaspiro[2.5]octene derivatives.

Future Directions and Conclusion

The field of triazaspiro[2.5]octene chemistry is in its infancy, presenting a wealth of opportunities for discovery and innovation. The development of robust and efficient synthetic routes is a critical first step to unlocking the full potential of this novel scaffold. Subsequent biological screening of a diverse library of triazaspiro[2.5]octene derivatives will be essential to identify lead compounds for various therapeutic targets.

This technical guide has provided a foundational overview of the triazaspiro[2.5]octene scaffold, from proposed synthetic strategies to potential applications in drug discovery. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this exciting and promising area of medicinal chemistry. The unique structural features of triazaspiro[2.5]octenes position them as a scaffold with the potential to yield the next generation of innovative therapeutics.

References

Sources

Methodological & Application

Application Note: 1,2,6-Triazaspirooct-1-ene Hydrochloride as a Versatile Building Block in Photoaffinity Labeling

Application Note: 1,2,6-Triazaspiro[1]oct-1-ene Hydrochloride as a Versatile Building Block in Photoaffinity Labeling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Structural insights, synthetic workflows, and validated protocols for photoaffinity probe generation.

Executive Summary

In the field of chemical biology and target deconvolution, photoaffinity labeling (PAL) has emerged as a cornerstone technology for mapping small molecule-protein interactomes [1]. The compound 1,2,6-triazaspiro[1]oct-1-ene hydrochloride (CAS: 1803590-98-8) represents a highly optimized, bifunctional building block designed specifically for the rapid synthesis of photoaffinity probes.

By fusing a photoreactive diazirine moiety with a versatile piperidine ring in a spirocyclic architecture, this building block allows researchers to seamlessly append a "stealth" photocrosslinker to a pharmacophore. This guide details the mechanistic advantages, physicochemical properties, and validated protocols for utilizing this spiro-diazirine in advanced organic synthesis and biological assays.

Structural and Mechanistic Insights

The Spirocyclic Advantage

The architecture of 1,2,6-triazaspiro[1]oct-1-ene offers two distinct functional domains:

  • The Diazirine Pharmacophore (Positions 1,2): Aliphatic diazirines are the smallest known photoreactive groups. Their minimal steric bulk ensures that the addition of the crosslinker does not disrupt the binding affinity of the parent drug to its target [2].

  • The Piperidine Handle (Position 6): The secondary amine of the piperidine ring serves as a highly reactive, orthogonal attachment point. It can be functionalized via amide coupling, reductive amination, or nucleophilic substitution without degrading the sensitive diazirine ring.

Photochemical Activation Pathway

Upon irradiation with long-wave ultraviolet light (~350–365 nm), the diazirine ring extrudes nitrogen gas ( N2​ ) to generate a highly reactive carbene intermediate. This carbene possesses a half-life of less than a nanosecond, rapidly inserting into spatial-proximal C-H, N-H, or O-H bonds of the target protein to form an irreversible covalent linkage [1].

GA1,2,6-Triazaspirooct-1-ene(Diazirine Precursor)BReactive CarbeneIntermediateA->B UV 350-365 nm - N2 (gas)CTarget Protein(C-H, N-H, O-H bonds)B->C Rapid Insertion (< 1 ns)DCovalent Crosslink(Irreversible)C->D Bond Formation

Caption: Photochemical activation of the diazirine moiety into a reactive carbene and target insertion.

Physicochemical Properties

To ensure reproducible synthetic outcomes, it is critical to understand the physical parameters of the building block [3]. The hydrochloride salt form is preferred due to its enhanced stability and solubility profiles.

PropertyValue / Description
Chemical Name 1,2,6-Triazaspiro[1]oct-1-ene hydrochloride
CAS Number 1803590-98-8
Molecular Formula C5​H10​ClN3​
Molecular Weight 147.61 g/mol
Appearance White to off-white solid
Solubility DMSO, DMF, Methanol, Water
Storage Conditions +4°C to -20°C, protect from light and moisture

Synthetic Workflow: Probe Generation

The secondary amine of the piperidine ring is most commonly functionalized via amide coupling with a carboxylic acid-bearing pharmacophore. Because piperidine is a sterically hindered secondary amine, standard coupling reagents (like EDC/NHS) often result in sluggish kinetics and poor yields. Therefore, the use of uronium-based coupling reagents (e.g., HATU) is highly recommended.

WorkflowN1Pharmacophore(Carboxylic Acid)N3Amide CouplingHATU, DIPEA, DMFN1->N3 Mix at RTN21,2,6-Triazaspiro[2.5]oct-1-ene HCl(Piperidine Handle)N2->N3 Mix at RTN4Photoaffinity Probe(Target-ID Ready)N3->N4 2-4 Hours

Caption: Synthetic workflow for attaching a pharmacophore to the piperidine handle via amide coupling.

Detailed Experimental Protocols

Protocol A: Synthesis of a PAL Probe via Amide Coupling

This protocol outlines a self-validating system for conjugating 1,2,6-triazaspiro[1]oct-1-ene to a target ligand.

Reagents Required:

  • Target Pharmacophore (with free -COOH): 1.0 equivalent

  • 1,2,6-Triazaspiro[1]oct-1-ene HCl: 1.1 equivalents

  • HATU: 1.2 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equivalents

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid pharmacophore (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (Nitrogen or Argon). Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over carbodiimides because it generates an highly reactive 7-aza-OBt ester, which is essential for overcoming the steric hindrance of the secondary piperidine amine. Pre-activation prevents the building block from competing for the coupling reagent.

  • Conjugation: In a separate vial, dissolve 1,2,6-triazaspiro[1]oct-1-ene HCl (1.1 eq) in a minimal volume of DMF containing the remaining DIPEA (1.5 eq). Add this dropwise to the pre-activated mixture.

    • Causality: The additional DIPEA is strictly required to neutralize the hydrochloride salt of the spiro-compound, liberating the nucleophilic free base.

  • Reaction Monitoring: Stir the reaction at room temperature in the dark (amber vial) for 2–4 hours. Monitor completion via LC-MS.

    • Self-Validation: The diazirine ring is stable to these conditions; however, confirm the presence of the intact diazirine in the product mass spectrum (look for the [M+H]+ peak without the loss of 28 Da, which would indicate premature N2​ loss).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: In Vitro Photocrosslinking Assay

Once the probe is synthesized, it must be crosslinked to the target protein without inducing non-specific thermal or oxidative damage.

Step-by-Step Methodology:

  • Equilibration: Incubate the purified target protein (1–5 µM) with the synthesized PAL probe (1–10 µM) in an appropriate physiological buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C.

    • Causality: Performing the incubation at 4°C allows the probe to reach thermodynamic binding equilibrium in the active site while minimizing the risk of premature thermal degradation of the protein.

  • Preparation for Irradiation: Transfer the mixture to a shallow, UV-transparent multi-well plate (e.g., quartz or glass-bottom 96-well plate). Place the plate directly on a bed of crushed ice.

    • Causality: Shallow wells maximize UV penetration. The ice bath is critical; UV lamps generate significant heat, and thermal denaturation of the protein will expose hydrophobic cores, leading to false-positive, non-specific labeling.

  • UV Irradiation: Irradiate the samples using a UV lamp centered at 365 nm for 10 to 15 minutes at a distance of ~5 cm.

    • Causality: The 365 nm wavelength is the optimal activation energy for aliphatic diazirines [2]. Crucially, it avoids the high-energy <300 nm spectrum, which causes oxidative damage to aromatic amino acids (Tryptophan, Tyrosine) and can artificially crosslink native proteins.

  • Downstream Analysis: Quench the reaction by adding standard Laemmli buffer and boiling for 5 minutes. Analyze the covalent adducts via SDS-PAGE, Western Blotting, or in-gel digestion followed by LC-MS/MS for binding site identification.

Troubleshooting & Best Practices

  • Light Sensitivity: While diazirines are generally more stable to ambient light than aryl azides, prolonged exposure to direct sunlight or harsh fluorescent laboratory lighting can cause premature degradation. Always conduct syntheses in amber glassware or wrap flasks in aluminum foil.

  • Thermal Stability: Do not heat diazirine-containing compounds above 80°C during solvent evaporation or purification. Use a water bath at ≤40°C on the rotary evaporator.

  • Acid Sensitivity: Avoid prolonged exposure to strong acids (e.g., concentrated TFA) during deprotection steps if other protecting groups are present, as extreme acidic conditions can protonate and degrade the diazirine ring.

References

  • Photoaffinity labelling with small molecules. Nature Reviews Methods Primers, 4(1), 2024. Available at:[Link]

  • Chemical Dissection of Sterol and Bile Acid Signaling via Clickable Photoaffinity Probes. Biophysics Reports, 2021. Available at:[Link]

Application Note: Functionalization of 1,2,6-Triazaspirooct-1-ene via Electrophilic Conjugation

Application Note: Functionalization of 1,2,6-Triazaspiro[1]oct-1-ene via Electrophilic Conjugation

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocols.

Introduction and Mechanistic Rationale1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride (CAS 1803590-98-8), structurally defined as piperidine-4-spiro-3'-diazirine, is a highly valuable aliphatic diazirine building block[2]. It is utilized extensively inPhotoaffinity Labeling (PAL) to map drug-target interactions and identify off-target liabilities in drug discovery[3].

The mechanistic brilliance of this molecule lies in its orthogonal reactivity. The secondary amine at position 6 (the piperidine nitrogen) is highly nucleophilic, whereas the spiro-diazirine ring is remarkably stable to standard electrophilic conjugation conditions. This allows researchers to seamlessly attach the diazirine tag to a probe molecule via the secondary amine. Upon subsequent UV irradiation (~350 nm), the diazirine extrudes nitrogen gas to generate a highly reactive carbene that rapidly inserts into nearby C-H, N-H, or O-H bonds, covalently crosslinking the probe to its biological target.

GA1,2,6-Triazaspirooct-1-ene(PAL Tag)BElectrophilicConjugationA->B + ElectrophileCPAL-ProbeComplexB->C PurificationDUV Irradiation(~350 nm)C->D Target BindingEReactive CarbeneIntermediateD->E N2 ReleaseFCovalent Crosslinkto TargetE->F Insertion

Workflow of synthesizing a PAL-probe via electrophilic conjugation and photo-crosslinking.

Experimental Design and Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen when working with this building block:

  • Base Selection: Because the compound is supplied as a stable 1[1], a tertiary amine base is required to liberate the free base in situ. N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). DIPEA's steric bulk prevents it from acting as a competing nucleophile, which is vital when reacting with highly electrophilic species like sulfonyl chlorides.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF) are the solvents of choice. Moisture-sensitive electrophiles (e.g., acid chlorides, isocyanates) will rapidly hydrolyze if trace water is present, outcompeting the secondary amine.

  • Light Sensitivity: While the diazirine ring is stable to ambient laboratory light for short handling periods, prolonged exposure will cause premature photolysis. All reactions must be shielded from direct light (e.g., using amber vials or wrapping flasks in aluminum foil).

GStartSelect Electrophile for N-FunctionalizationCarboxylCarboxylic Acid(Requires Activation)Start->CarboxylSulfonylSulfonyl Chloride(Highly Reactive)Start->SulfonylIsoIsocyanate(Direct Addition)Start->IsoEDCHATU / DIPEA / DMFAmide LinkageCarboxyl->EDCBase1DIPEA / DCM (0 °C)Sulfonamide LinkageSulfonyl->Base1PhosgeneDIPEA / DCM (RT)Urea LinkageIso->Phosgene

Logical decision tree for selecting the appropriate electrophilic conjugation method.

Quantitative Data Summary

The table below summarizes the expected outcomes and optimized parameters for functionalizing 1,2,6-triazaspiro[2]oct-1-ene with various electrophiles.

Electrophile TypeLinkage FormedPreferred SolventPreferred BaseTypical YieldReaction Time
Carboxylic Acid (via HATU)AmideDMF (Anhydrous)DIPEA70–90%2–4 h
Sulfonyl Chloride SulfonamideDCM (Anhydrous)DIPEA80–95%1–2 h
Isocyanate UreaDCM (Anhydrous)DIPEA85–98%1 h
Alkyl Halide (Activated)Tertiary AmineMeCNK₂CO₃50–75%12–24 h

Step-by-Step Experimental Protocols

Protocol A: Amide Coupling (Reaction with Carboxylic Acids)

Objective: Conjugate the PAL tag to a carboxylic acid-bearing probe using HATU. Causality: HATU is selected due to its high efficiency in driving amide bond formation with sterically hindered secondary amines.

  • Activation: Dissolve the carboxylic acid probe (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes. Note: 3.0 eq of DIPEA is required to neutralize the diazirine HCl salt, deprotonate the carboxylic acid, and facilitate the HATU mechanism.

  • Conjugation: Add 1,2,6-triazaspiro[2]oct-1-ene hydrochloride (1.2 eq) to the mixture. Wrap the reaction flask in aluminum foil to protect it from light.

  • Incubation: Stir for 2–4 hours at room temperature.

  • Self-Validation (IPQC): Monitor the reaction via LC-MS. The product will exhibit a characteristic UV absorbance trace at ~350 nm (indicative of the intact diazirine ring).

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Sulfonylation (Reaction with Sulfonyl Chlorides)

Objective: Form a stable sulfonamide linkage. Causality: Sulfonyl chlorides are intensely reactive and exothermic upon contact with amines. The reaction must be initiated at 0 °C to prevent degradation of the diazirine tag or sulfonylation of impurities.

  • Free-Basing: Suspend 1,2,6-triazaspiro[2]oct-1-ene hydrochloride (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere. Add DIPEA (2.5 eq) and stir for 10 minutes.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) and protect from light.

  • Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 5 minutes.

  • Incubation: Allow the reaction to slowly warm to room temperature and stir for 1–2 hours.

  • Self-Validation (IPQC): Spot the mixture on a TLC plate. Visualize under a 365 nm UV lamp; the newly formed sulfonamide will appear as a distinct UV-active spot.

  • Workup: Wash the organic layer with saturated NaHCO₃, followed by a brief wash with 0.5 M HCl (prolonged exposure to strong acids degrades diazirines). Dry over Na₂SO₄, concentrate, and purify.

Protocol C: Urea Formation (Reaction with Isocyanates)

Objective: Form a urea linkage using an isocyanate-bearing probe. Causality: Isocyanates react rapidly and cleanly with secondary amines without the need for coupling reagents, making this a highly atom-economical approach utilized in 3[3].

  • Preparation: Dissolve 1,2,6-triazaspiro[2]oct-1-ene hydrochloride (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (1.5 eq) and stir for 5 minutes at room temperature.

  • Conjugation: Add the isocyanate (1.05 eq) directly to the mixture. Shield from light.

  • Incubation: Stir for 1 hour at room temperature.

  • Self-Validation (IPQC): Monitor the disappearance of the isocyanate peak via IR spectroscopy (loss of the strong N=C=O stretch at ~2270 cm⁻¹) or via LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure and purify directly via silica gel chromatography.

Troubleshooting Guide

  • Issue: Low yield or no product formation during amide coupling.

    • Causality & Fix: Incomplete free-basing of the HCl salt. Verify the pH of the reaction mixture by spotting a small aliquot on wet indicator paper; ensure the environment is distinctly basic (pH > 8). Add additional DIPEA if necessary.

  • Issue: Loss of the diazirine tag (absence of ~350 nm UV absorbance in the product).

    • Causality & Fix: The diazirine ring has degraded. This is typically caused by exposure to strong acids (e.g., concentrated TFA during HPLC purification) or transition metals. Ensure all workups remain neutral to mildly basic, and utilize neutral buffer systems (e.g., Ammonium Acetate) if performing reverse-phase HPLC.

References

  • 1,2,6-triazaspiro[2]oct-1-ene hydrochloride - PubChemLite . uni.lu. 1

  • EN300-222952 - EnamineStore . enaminestore.com. 4

  • 1,2-Diazaspiro[2]oct-1-en-6-amine hydrochloride - Benchchem . benchchem.com.5

  • US10513523B2 - Imidazopyrazines and pyrazolopyrimidines and their use as AMPA receptor modulators . Google Patents. 3

Application Note: Functionalization and Deployment of the 1,2,6-Triazaspirooct-1-ene Core in Photoaffinity Labeling

Application Note: Functionalization and Deployment of the 1,2,6-Triazaspiro[1]oct-1-ene Core in Photoaffinity Labeling

Target Audience: Chemical Biologists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Structural Rationale

Target deconvolution and binding-site mapping are critical bottlenecks in modern drug discovery. Photoaffinity labeling (PAL) addresses this by utilizing light-activated probes to covalently capture transient drug-target interactions. Among the available photoreactive groups, the 1,2,6-triazaspiro[1]oct-1-ene core—a piperidine-fused aliphatic diazirine—has emerged as a premier "minimalist" crosslinker.

Unlike bulky benzophenones that can perturb the native binding affinity of small-molecule pharmacophores, this spiro-diazirine occupies a minimal steric footprint (~45 ų). The secondary amine at the 6-position (the piperidine nitrogen) serves as an orthogonal, highly versatile synthetic handle. This allows for late-stage functionalization via standard N-acylation, alkylation, or reductive amination without drastically altering the parent molecule's physicochemical properties (e.g., logP and tPSA) .

Comparative Photochemistry

To understand the causality behind selecting the spiro-diazirine core over traditional photoreactive groups, we must evaluate their photophysical properties. The data below highlights why aliphatic diazirines are preferred for high-efficiency, non-disruptive crosslinking.

Table 1: Quantitative Comparison of Common Photoreactive Groups

PropertyAliphatic Diazirine (Spiro Core)BenzophenoneAryl Azide
Excitation Wavelength ~350–360 nm~350–360 nm~250–300 nm
Reactive Intermediate Singlet CarbeneDiradicalNitrene / Ketylenimine
Half-Life of Intermediate PicosecondsMicrosecondsNanoseconds
Insertion Preference C-H, O-H, N-H (Universal)Met-S, C-H (Selective)Nucleophiles
Steric Bulk (Volume) ~45 ų (Minimalist)~150 ų (Bulky)~70 ų (Moderate)
Crosslinking Efficiency HighModerateLow to Moderate

Mechanistic Pathway of Carbene Generation

Upon irradiation with long-wave UV light (typically 350–365 nm), the diazirine undergoes an n→π∗ transition, extruding nitrogen gas to yield a highly reactive singlet carbene. This carbene inserts into practically any adjacent bond (C-H, O-H, or N-H) within picoseconds, covalently locking the probe to the target protein's binding pocket .

MechanismA1,2,6-Triazaspiro[2.5]oct-1-ene(Stable Diazirine Core)BSinglet Carbene(Highly Reactive)A->B hv (~350 nm) - N₂CLinear Diazo Isomer(Longer Half-Life)A->C Photoisomerization (Minor Pathway)DCovalent Crosslink(C-H / X-H Insertion)B->D Rapid Insertion (Picoseconds)C->D Nucleophilic Attack (Slower)

Fig 1: Photolysis mechanism of the 1,2,6-triazaspiro[1]oct-1-ene core upon UV irradiation.

Synthetic Protocols for Core Functionalization

Protocol 4.1: N-Acylation of the Piperidine Core

This protocol details the attachment of a carboxylic acid-containing pharmacophore to the 1,2,6-triazaspiro[1]oct-1-ene hydrochloride salt via amide coupling.

Reagents & Materials:

  • Pharmacophore-COOH (1.0 eq)

  • 1,2,6-Triazaspiro[1]oct-1-ene hydrochloride (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-activation: Dissolve the Pharmacophore-COOH and HATU in anhydrous DMF to a concentration of 0.1 M. Add 1.5 eq of DIPEA. Stir at room temperature for 10 minutes.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because the secondary piperidine nitrogen is sterically hindered. Pre-activation ensures the formation of the highly reactive HOAt ester.

  • Amine Addition: Add the 1,2,6-triazaspiro[1]oct-1-ene hydrochloride salt to the mixture, followed immediately by the remaining 1.5 eq of DIPEA.

    • Causality: The additional DIPEA is strictly required to neutralize the hydrochloride salt, liberating the nucleophilic free base of the spiro-diazirine.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours under ambient or dim light.

    • Causality: While diazirines are stable to ambient light, prolonged exposure to direct sunlight or strong fluorescent light can trigger premature photolysis.

  • Workup: Dilute with Ethyl Acetate and wash sequentially with 5% LiCl (aq), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Self-Validation & QC System:

  • LC-MS: Confirm the presence of the product mass. Diazirines are stable to standard acidic LC-MS conditions (e.g., 0.1% Formic Acid).

  • UV-Vis Spectroscopy: Verify the presence of a weak but distinct absorption band at ~350 nm , confirming the diazirine ring remains intact post-synthesis.

Biological Deployment: Workflow & Protocols

WorkflowN1ProbeSynthesisN2TargetIncubationN1->N2 N-AcylationN3UVIrradiationN2->N3 EquilibriumN4CuAACClickN3->N4 350 nmN5Enrichment& LC-MSN4->N5 Reporter Tag

Fig 2: End-to-end workflow for diazirine-based photoaffinity labeling and target deconvolution.

Protocol 5.1: In Vitro Photocrosslinking

This protocol assumes the synthesized probe contains both the spiro-diazirine core and an alkyne handle for downstream click chemistry .

Step-by-Step Methodology:

  • Incubation: Incubate recombinant target protein (1 µM) with the synthesized probe (10 µM) in a suitable binding buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C.

  • Irradiation Preparation: Transfer the samples to a shallow 96-well plate. Place the plate directly on a bed of crushed ice.

    • Causality: Carbene generation is exothermic. Maintaining the sample on ice prevents thermal denaturation of the protein and minimizes the diffusion radius of the carbene, favoring specific active-site crosslinking over non-specific surface labeling.

  • Photolysis: Irradiate the plate using a 365 nm UV-LED crosslinker for 5–10 minutes at a distance of ~5 cm.

    • Causality: 365 nm specifically excites the diazirine n→π∗ transition while completely bypassing the 280 nm absorption peak of aromatic amino acids (Tryptophan/Tyrosine), preventing UV-induced protein degradation.

Self-Validation & QC System: To ensure the protocol is self-validating, always run two parallel controls:

  • No-UV Control: Validates that downstream signal is strictly dependent on covalent crosslinking, not non-specific affinity.

  • Competitor Control: Co-incubate with a 10-fold excess of the native, untagged ligand. A reduction in labeling confirms that the probe is crosslinking specifically within the active site.

Protocol 5.2: Bioorthogonal Reporter Tagging (CuAAC)

Following crosslinking, the alkyne-tagged protein is reacted with an azide-fluorophore (e.g., TAMRA-Azide) or Azide-Biotin via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Step-by-Step Methodology:

  • Catalyst Premix: In a separate tube, mix CuSO₄ (1 mM final concentration) and THPTA ligand (2 mM final concentration). Incubate for 5 minutes.

    • Causality: Premixing is critical. THPTA chelates Cu(I) to maintain its solubility and drastically reduces the generation of reactive oxygen species (ROS) that would otherwise degrade the protein backbone.

  • Reaction Assembly: To the photocrosslinked protein lysate, sequentially add: TAMRA-Azide (20 µM), the Cu/THPTA premix, and finally Sodium Ascorbate (5 mM).

    • Causality: Sodium Ascorbate must be added last. It acts as the reducing agent to convert Cu(II) to the catalytically active Cu(I) in situ.

  • Incubation & Analysis: React for 1 hour at room temperature in the dark. Quench with EDTA (10 mM) to strip the copper, boil in Laemmli buffer, and resolve via SDS-PAGE. Visualize via in-gel fluorescence scanning.

References

  • Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. RSC Advances, 2018. URL:[Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 2013. URL:[Link]

  • Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. ACS Omega, 2023. URL:[Link]

Application Note: Scale-Up Synthesis and Functionalization of 1,2,6-Triazaspirooct-1-ene Derivatives

Application Note: Scale-Up Synthesis and Functionalization of 1,2,6-Triazaspiro[1]oct-1-ene Derivatives

Executive Summary & Mechanistic Rationale

The 1,2,6-triazaspiro[1]oct-1-ene core is a privileged spirocyclic diazirine scaffold widely utilized in chemical biology for photoaffinity labeling (PAL) and as a robust bioisostere in medicinal chemistry. Upon UV irradiation (λ ≈ 350 nm), the diazirine ring extrudes nitrogen gas to generate a highly reactive carbene, which rapidly inserts into adjacent C-H, N-H, or O-H bonds to form stable covalent cross-links with target proteins.

The scale-up synthesis of this piperidine-fused diazirine relies on a modified Graham reaction. The sequence begins with N-Boc-4-piperidone. Instead of relying on cumbersome liquid ammonia, modern scalable protocols utilize 7N methanolic ammonia to form the intermediate imine. This imine is subsequently trapped by hydroxylamine-O-sulfonic acid (HOSA)—acting as an electrophilic nitrogen source—to yield the spiro-diaziridine. Oxidative dehydrogenation then converts the diaziridine to the photoreactive diazirine. While historical methods relied on heavy-metal oxidants like Ag₂O, contemporary scale-up routes favor the I₂/Et₃N system or base-mediated air oxidation due to superior safety, cost-efficiency, and scalability. Finally, acid-mediated Boc deprotection yields the 1,2,6-triazaspiro[1]oct-1-ene hydrochloride salt, a versatile building block ready for downstream functionalization .

Safety & Operational Constraints

  • HOSA Quality Control: Hydroxylamine-O-sulfonic acid is highly hygroscopic and degrades over time, leading to incomplete diaziridine formation. It is critical to use freshly titrated or recrystallized HOSA for decagram-scale synthesis.

  • Ammonia Handling: While liquid ammonia provides excellent yields, it requires specialized pressure reactors. For standard laboratory scale-up (10–50 g), 7N methanolic ammonia at 0 °C is a highly effective and significantly safer alternative.

  • Energetic Intermediates: Aliphatic diazirines possess high strain energy. Although spirocyclic diazirines exhibit remarkable thermal stability compared to linear diazo compounds, intermediate diaziridines should never be concentrated to absolute dryness at elevated temperatures (keep water bath < 30 °C) to prevent thermal decomposition.

Visualizing the Synthetic Workflow

SyntheticWorkflowAN-Boc-4-piperidone(Starting Material)BDiaziridine Intermediate(N-Boc-1,2,6-triazaspirooctane)A->B NH3 (7N in MeOH) HOSA, 0°C to RTCBoc-Protected Diazirine(N-Boc-1,2,6-triazaspiro[2.5]oct-1-ene)B->C I2, Et3N MeOH, 0°CDDiazirine Hydrochloride(1,2,6-triazaspiro[2.5]oct-1-ene HCl)C->D 4M HCl in Dioxane RT, 2h

Figure 1: Three-step synthetic workflow from N-Boc-4-piperidone to 1,2,6-triazaspiro[1]oct-1-ene HCl.

Step-by-Step Scale-Up Protocol

Step 1: Synthesis of tert-Butyl 1,2,6-triazaspiro[1]octane-6-carboxylate (Diaziridine)

Causality Note: The reaction is strictly maintained at 0 °C during HOSA addition to prevent the exothermic degradation of the unstable imine intermediate and to suppress side-product formation.

  • Imine Formation: In a 1 L round-bottom flask, dissolve N-Boc-4-piperidone (20.0 g, 100 mmol) in 7N NH₃ in MeOH (140 mL, 1.0 mol). Stir the solution at 0 °C for 2 hours to ensure complete conversion to the imine.

  • Nitrogen Transfer: Slowly add HOSA (13.6 g, 120 mmol) in small portions over 2 hours, maintaining the internal temperature below 5 °C.

  • Maturation: Allow the reaction mixture to stir overnight (approx. 16 h), gradually warming to room temperature.

  • Workup: Filter the resulting white suspension to remove ammonium sulfate byproducts. Concentrate the filtrate under reduced pressure (bath temperature < 30 °C).

  • Extraction: Dissolve the crude residue in EtOAc (300 mL), wash with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude diaziridine as a pale yellow oil, which is used immediately in the next step.

Step 2: Oxidation to tert-Butyl 1,2,6-triazaspiro[1]oct-1-ene-6-carboxylate (Diazirine)

Causality Note: Iodine acts as a mild oxidant. The persistence of a brown color serves as a self-validating visual indicator that the oxidation of the diaziridine is complete.

  • Preparation: Dissolve the crude diaziridine from Step 1 in MeOH (200 mL) and cool to 0 °C.

  • Base Addition: Add triethylamine (42 mL, 300 mmol) to the solution.

  • Oxidation: Add iodine crystals portion-wise until a persistent brown color remains in the solution (typically requires ~28 g, 110 mmol).

  • Quenching: Stir for 1 hour at 0 °C, then quench the unreacted iodine by adding saturated aqueous Na₂S₂O₃ (100 mL) until the solution turns pale yellow.

  • Purification: Extract the aqueous layer with DCM (3 × 150 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to yield the Boc-protected diazirine as a colorless liquid.

Step 3: Deprotection to 1,2,6-Triazaspiro[1]oct-1-ene Hydrochloride
  • Deprotection: Dissolve the Boc-protected diazirine (15.0 g) in DCM (50 mL). Cool to 0 °C and slowly add 4M HCl in dioxane (75 mL).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. The product will begin to precipitate as a white solid.

  • Isolation: Concentrate the suspension under reduced pressure. Triturate the residue with cold diethyl ether (100 mL), filter, and dry under a high vacuum to afford 1,2,6-triazaspiro[1]oct-1-ene hydrochloride as a highly pure, free-flowing white powder.

Quantitative Data & Optimization

Selecting the appropriate oxidation strategy is critical for scale-up. The table below summarizes the comparative metrics of common diaziridine oxidation methods , .

Oxidation MethodTypical YieldScalabilityCost-EfficiencyOperational Notes
I₂ / Et₃N 70–80%HighHighStandard for decagram scale; visual endpoint (brown color).
Ag₂O 60–70%LowLowExpensive; generates heavy metal waste; requires darkness.
KOH / Air 75–85%HighVery HighEmerging one-pot method; highly efficient; eliminates halogen waste.
PIDA / NH₃ 65–75%MediumMediumMetal-free; excellent functional group tolerance.

Downstream Functionalization (Derivative Synthesis)

The isolated 1,2,6-triazaspiro[1]oct-1-ene hydrochloride is a versatile secondary amine. It can be readily functionalized to create custom photoaffinity probes or drug derivatives:

  • Amide Coupling: Reaction with target carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA) yields diazirine-functionalized amides.

  • Reductive Amination: Reaction with target aldehydes in the presence of NaBH(OAc)₃ affords alkylated spiro-diazirine derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): The piperidine nitrogen can displace halides on electron-deficient heteroaromatics to generate aryl-fused photo-probes.

Mechanistic Application: Photoaffinity Labeling (PAL)

Once synthesized, the 1,2,6-triazaspiro[1]oct-1-ene core can be conjugated to pharmacophores via its secondary amine. Upon binding to a biological target, UV activation triggers the mechanism outlined below.

PALMechanismA1,2,6-Triazaspirooct-1-eneDerivative (Probe)BSinglet/Triplet CarbeneReactive IntermediateA->B UV Irradiation (λ ≈ 350 nm)DN2 Gas (Byproduct)A->D Photolysis (-N2)CCovalent Cross-linkwith Target ProteinB->C Rapid Insertion (C-H, N-H, O-H bonds)

Figure 2: Photochemical activation of the diazirine probe and subsequent target cross-linking.

References

  • Wang, L., et al. "Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling." Molecules, 2017, 22(8), 1389.[Link]

  • Chandrachud, P. P., et al. "Decarboxylative Amination: Diazirines as Single and Double Electrophilic Nitrogen Transfer Reagents." Journal of the American Chemical Society, 2020, 142(52), 21743-21750.[Link]

  • Glachet, T., et al. "One-Pot Synthesis of Diazirines and 15N2-Diazirines from Ketones, Aldehydes and Derivatives: Development and Mechanistic Insight." Journal of the American Chemical Society, 2019, 141(34), 13689-13696.[Link]

purification of 1,2,6-Triazaspiro[2.5]oct-1-ene by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Purification of 1,2,6-Triazaspiro[2.5]oct-1-ene and its Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide.

Executive Summary & Chemical Context

1,2,6-Triazaspiro[2.5]oct-1-ene (Molecular Formula: C₅H₉N₃) is a specialized spiro-diazirine piperidine building block. It is highly valued in medicinal chemistry for synthesizing rigid spiro-piperidine scaffolds, which have demonstrated potent efficacy as 1[1] and 2[2]. Additionally, its diazirine moiety acts as a powerful photoreactive crosslinker for photoaffinity labeling.

Commercially available primarily as 3[3], purifying this compound presents a dual challenge: managing the basicity of the piperidine secondary amine and mitigating the photolabile, thermally sensitive nature of the diazirine ring.

Mechanistic Rationale for Purification Strategies

Overcoming Piperidine Basicity

The secondary amine at position 6 of the piperidine ring has a pKa of approximately 9.5. When subjected to standard normal-phase silica gel chromatography, this basic center interacts strongly with acidic surface silanols (pKa ~4.5–5.5) via ion-exchange mechanisms. Causality: This ionic interaction prevents simple adsorption/desorption, leading to severe peak tailing, poor resolution, and irreversible binding to the column.

The Solution: Chromatographic systems must employ basic modifiers (e.g., Triethylamine [TEA]) to cap the silanols, or utilize high-pH buffers in Reverse Phase (RP) HPLC to maintain the analyte in its neutral free-base state. Alternatively, researchers often bypass this issue by synthesizing the Boc-protected derivative,4[4], which neutralizes the amine and allows for standard purification[5].

Diazirine Photolability and Thermal Sensitivity

Diazirines are designed to undergo photolysis upon exposure to near-UV light (~350 nm). Causality: UV photons trigger the extrusion of nitrogen gas (N₂), generating a highly reactive carbene intermediate that rapidly inserts into adjacent C-H or heteroatom bonds. Ambient laboratory fluorescent lighting or prolonged exposure to HPLC UV detectors can induce premature degradation during purification. Furthermore, diazirines are susceptible to thermal degradation; thus, solvent evaporation must be strictly controlled.

Visual Workflows

G Start 1,2,6-Triazaspiro[2.5]oct-1-ene Crude Mixture CheckState Amine State? Start->CheckState Protected Boc-Protected (Neutral) CheckState->Protected FreeAmine Free Secondary Amine (Basic) CheckState->FreeAmine NP_Silica Standard Silica Gel Hexane/EtOAc Protected->NP_Silica Modify Add Basic Modifier (1-5% TEA or NH4OH) FreeAmine->Modify Normal Phase RP_HPLC Prep-HPLC (High pH) NH4HCO3 Buffer FreeAmine->RP_HPLC Reverse Phase Success Pure Compound (Store at 4°C, Dark) NP_Silica->Success Modify->Success RP_HPLC->Success

Figure 1: Purification workflow for 1,2,6-triazaspiro[2.5]oct-1-ene based on amine state.

Pathway Diazirine Diazirine (Stable in Dark) Carbene Reactive Carbene (Intermediate) Diazirine->Carbene Photolysis UV UV Light (~350 nm) UV->Carbene Crosslink C-H / Heteroatom Insertion Carbene->Crosslink Rapid Reaction

Figure 2: Photolytic degradation of diazirine to carbene under UV exposure.

Quantitative Data & Mobile Phase Selection

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / CharacteristicChromatographic ImplicationResolution Strategy
Piperidine Amine Basic (pKa ~9.5)Severe tailing on acidic silica; poor retention on low-pH RP-HPLC.Use 1-2% TEA in NP; use pH 9.5 NH₄HCO₃ buffer in RP-HPLC.
Diazirine Ring Photolabile (UV ~350 nm)Cleaves to reactive carbene; degrades during UV detection/handling.Use amber glassware; avoid 350 nm UV detection; use ELSD/MS.
Thermal Stability Heat sensitiveThermal extrusion of N₂ at elevated temperatures.Evaporate solvents at <30°C; prefer lyophilization for aqueous fractions.

Table 2: Recommended Mobile Phase Systems

Chromatography TypeStationary PhaseMobile Phase AMobile Phase BRequired Modifier
Normal Phase (Flash) Bare Silica Gel (40-63 µm)Dichloromethane (DCM)Methanol (MeOH)1-2% Triethylamine (TEA)
Reverse Phase (HPLC) C18 (Base-stable, e.g., XBridge)LC-MS WaterAcetonitrile (ACN)10 mM NH₄HCO₃ (pH 9.5)
Protected Amine (NP) Bare Silica Gel (40-63 µm)HexanesEthyl AcetateNone required

Validated Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (Free Amine)

This protocol utilizes a self-validating silanol-capping step to ensure high recovery of the basic free amine.

  • Solvent Preparation: Prepare a mobile phase gradient starting at 98% DCM, 1% MeOH, and 1% TEA.

  • Column Equilibration (Critical Self-Validation Step): Flush the bare silica column with at least 3 Column Volumes (CV) of the starting mobile phase. Validation: Collect a drop of the column effluent and test it on wet pH indicator paper. The pH must read >8. If it is acidic, the silica silanols have not been fully capped; continue flushing until basicity is confirmed.

  • Sample Loading: Dissolve the crude 1,2,6-triazaspiro[2.5]oct-1-ene in a minimum volume of DCM containing 1% TEA. Load onto the column.

  • Elution & Detection: Run the gradient up to 10% MeOH in a darkened fume hood or using an amber-coated column cartridge. If using a UV-triggered fraction collector, monitor at 210-220 nm (general organic absorbance) and explicitly disable the 350 nm channel to prevent on-column diazirine activation.

  • Recovery: Pool the product-containing fractions. Evaporate under reduced pressure with a water bath strictly maintained at ≤30°C . Higher temperatures risk thermal degradation of the diazirine ring.

Protocol B: Reverse Phase Prep-HPLC (Hydrochloride Salt)

This protocol uses high-pH conditions to maximize retention and peak symmetry while avoiding thermal stress during recovery.

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate (NH₄HCO₃) in LC-MS grade water. Adjust the pH to 9.5 using dilute ammonium hydroxide.

  • System Setup: Equip the HPLC with a base-stable C18 column engineered for high pH (e.g., Waters XBridge). Bypass the UV detector if possible; utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (ESI+) for triggering fraction collection.

  • Sample Injection: Dissolve the 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride salt in the aqueous Buffer A.

  • Elution: Apply a gradient of 5% to 60% Acetonitrile over 20 minutes. At pH 9.5, the piperidine nitrogen is deprotonated (neutral), allowing it to partition effectively into the C18 stationary phase, yielding a sharp, symmetrical peak.

  • Lyophilization (Self-Validating Recovery): Freeze the collected aqueous/organic fractions immediately on dry ice and lyophilize. Causality: Lyophilization completely avoids the thermal stress of rotary evaporation, ensuring the diazirine ring remains intact. Confirm structural integrity post-lyophilization via cold NMR.

References

  • Title: Spiro-piperidine compounds as chemokine receptor antagonists and medicinal use thereof Source: googleapis.com URL: 1

  • Title: Structure-based development of novel spiro-piperidine ASH1L inhibitors Source: nih.gov URL: 2

  • Title: PubChemLite - 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride Source: uni.lu URL: 3

  • Title: US10513523B2 - Imidazopyrazines and pyrazolopyrimidines and their use as AMPA receptor modulators Source: google.com URL: 4

  • Title: United States Patent (Ameriks et al.) Source: googleapis.com URL: 5

Sources

use of 1,2,6-Triazaspiro[2.5]oct-1-ene in click chemistry reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoproteomic Target Deconvolution using 1,2,6-Triazaspiro[1]oct-1-ene in Photoaffinity-Click Chemistry Workflows

Rationale and Structural Advantages

In modern drug development, identifying the macromolecular targets of phenotypic screening hits is a critical bottleneck. Photoaffinity labeling (PAL) coupled with bioorthogonal click chemistry has emerged as the gold standard for target deconvolution 2. Central to this workflow is the choice of the photoreactive group.

1,2,6-Triazaspiro[1]oct-1-ene hydrochloride is a highly specialized, compact aliphatic diazirine fused to a piperidine ring 3. Because piperidine is a ubiquitous pharmacophore in FDA-approved drugs, this building block allows chemists to seamlessly replace a native piperidine ring with a spiro-diazirine. This creates a "traceless" probe that minimizes steric perturbation, preserving the parent molecule's native binding affinity and cellular permeability.

Mechanistic Causality in Experimental Design

As an application scientist, it is crucial to understand why specific reagents and conditions are selected in this workflow:

  • Carbene Generation (365 nm UV): Upon irradiation at ~365 nm, the diazirine ring extrudes nitrogen gas to yield a highly reactive singlet carbene 1. The causality here is twofold: first, 365 nm light avoids the severe protein and DNA damage caused by shorter wavelengths (e.g., 254 nm); second, the generated carbene has a nanosecond half-life, ensuring "zero-length" insertion into adjacent C-H, N-H, or O-H bonds without diffusing away to label off-target proteins 4.

  • CuAAC Click Chemistry (TBTA & TCEP): To detect the crosslinked target, a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is performed. We utilize TCEP as a reducing agent instead of DTT, as DTT chelates copper and poisons the catalyst. TBTA is added to stabilize the fragile Cu(I) oxidation state in aqueous lysate, preventing disproportionation and accelerating triazole formation 2.

Quantitative Comparison of Photoreactive Groups

To justify the selection of 1,2,6-Triazaspiro[1]oct-1-ene, consider the following performance metrics against legacy photoreactive groups 4:

FeatureDiazirine (Spiro-piperidine)BenzophenoneAryl Azide
Activation Wavelength ~350–365 nm~350–360 nm~250–350 nm
Reactive Intermediate CarbeneDiradicalNitrene / Ketenimine
Steric Hindrance Minimal (Aliphatic, compact)Large (Bulky, rigid)Moderate
Crosslinking Efficiency High (Irreversible insertion)Moderate (Reversible)Low (Prone to ring expansion)
Solvent Quenching Fast (Prevents off-target diffusion)SlowModerate

Experimental Protocols: A Self-Validating System

A robust chemoproteomic protocol must be self-validating. The workflow below incorporates a mandatory Competition Control . If a protein band is a true target, pre-incubation with an excess of the unlabeled parent drug will occupy the binding site, preventing the PAL probe from binding, and the signal will disappear. If the signal persists, it is a non-specific artifact.

Protocol A: Synthesis of the Bifunctional PAL Probe
  • Activation: Dissolve the carboxylic acid derivative of your bait molecule (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature. (Causality: HATU is chosen over EDC/NHS to overcome the potential steric hindrance of the secondary amine).

  • Coupling: Add 1,2,6-Triazaspiro[1]oct-1-ene hydrochloride (1.2 eq) 3. Stir for 4 hours.

  • Purification: Purify the resulting bifunctional probe (containing both the diazirine and an alkyne handle) via preparative HPLC.

Protocol B: In Situ Live-Cell Photo-Crosslinking
  • Preparation: Seed target cells and culture to 80% confluency.

  • Self-Validation Setup: Divide cells into two cohorts: "Probe Only" and "Competition". Pre-incubate the "Competition" cohort with a 50-fold molar excess of the unlabeled parent drug for 1 hour.

  • Incubation: Treat both cohorts with the PAL probe (typically 1–10 µM) for 2 hours to allow equilibrium binding [[5]]().

  • Irradiation: Wash cells gently with cold PBS. Place the plates on ice and irradiate using a 365 nm UV crosslinker for 10 minutes. (Causality: Ice prevents thermal degradation of dynamic protein complexes during irradiation).

  • Lysis: Lyse cells using RIPA buffer supplemented with protease inhibitors.

Protocol C: CuAAC Click Chemistry and Enrichment
  • Reaction Assembly: Normalize lysate protein concentration to 1.5 mg/mL. To 1 mL of lysate, sequentially add:

    • Azide-Biotin or Azide-Fluorophore (100 µM final)

    • TBTA (100 µM final, from a DMSO stock)

    • CuSO₄ (1 mM final, from an aqueous stock)

  • Initiation: Add freshly prepared TCEP (1 mM final) to initiate the reaction. (Causality: TCEP must be added last to reduce Cu(II) to active Cu(I) only after all coordinating ligands are present).

  • Incubation: Rotate end-over-end at room temperature for 1 hour in the dark.

  • Precipitation: Perform a methanol/chloroform precipitation to remove unreacted click reagents. Resuspend the protein pellet in 1% SDS for downstream Streptavidin enrichment and LC-MS/MS analysis.

Workflow Visualization

PAL_Click_Workflow A 1. Probe Synthesis (Bait + Diazirine + Alkyne) B 2. Target Incubation (Live Cells/Lysate) A->B C 3. UV Irradiation (365 nm, Carbene generation) B->C D 4. Click Chemistry (CuAAC + Biotin-Azide) C->D E 5. Enrichment & Analysis (Streptavidin + LC-MS/MS) D->E

Fig 1: Chemoproteomic workflow utilizing diazirine photo-crosslinking and CuAAC click chemistry.

References[3] EnamineStore. EN300-222952: 1,2,6-triazaspiro[1]oct-1-ene hydrochloride. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCgsz8jMblloEKVy0gWPoNweKd53fb4m9z6b-EsRiG0qyXcnVck4LJvFkV8K_zSzOi5RqZuS-BQ1WpRmONA1sXUeSawq02-x9tSjA_Ki4M-ITob3bYOlkve_TelVv9JkzlZDqL8QJ__w==[4] PubMed Central (PMC). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtMBP3arwRWwb1VtFdVHFmCb-BKZr2ll3w2Rd31OhXgs7hu2Z_hL2qjXNE5bHnKytDp4_NODnRwtZPjHaBngvXOgM7dpc6MGjAdAgo6xImj9qEYTapednxX8Z9-btQCchjsloABVsmgndAEA==[5] RSC Publishing. Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4JD0uQEDdQWpUtzry_pe9tMGVzBExVtRBID2RdKzI6AfkEpcSxL862VdtAG6QT0PnOXEO9HIgONmqdw9IMpuUXhnkrbLo0yz16m6f__T5c5aahJLzzANgtgY8lBw8rl_DRBTv3mhtJAgASsuesI9IYXFX-Qsa-B0=[2] Current Opinion in Chemical Biology. Photoaffinity labeling approaches to elucidate lipid-protein interactions. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOjqvm7k5JUDH5Z1Ou5F0jbzu5uYA46_X6JjafJq3aaVMkREoBuBOMU7dgoDnB8-4r8ZsBQJbcfjOQE6QxTw5delMlIg2W4-R4AA0ULZVzVaBkEPMdZd7kw1i_jEF2rleWyV04[1] MDPI. Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpjnQIucF4DrMKNqjLTaM9B34IFcHS-M-F-YhkPR2KLUvxL-q5lncuip6ZKku2cHAyF3XlfQ_1gbdWB6JQ1YUOjfSjlD9zG4kK_glyU3VH5H1__5B7M6kf6yyezjYxaFOSuvs=

Sources

Application Notes and Protocols for the Derivatization of 1,2,6-Triazaspiro[2.5]oct-1-ene in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry with a Novel Spirocyclic Scaffold

The relentless pursuit of novel chemical matter in drug discovery has driven a paradigm shift from flat, aromatic structures towards more three-dimensional (3D) scaffolds.[1] Spirocycles, molecules containing two rings connected by a single common atom, have emerged as a particularly promising class of 3D fragments.[2][3] Their inherent rigidity and defined exit vectors can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while also enhancing target selectivity.[4] This document introduces the 1,2,6-triazaspiro[2.5]oct-1-ene scaffold, a novel and underexplored chemotype with significant potential for the generation of diverse and potent bioactive molecules.

The 1,2,6-triazaspiro[2.5]oct-1-ene core combines two key structural features of interest in medicinal chemistry: a spirocyclic piperidine and a diazirine ring. The piperidine moiety is a common motif in many approved drugs, while the diazirine, a strained three-membered heterocycle containing a nitrogen-nitrogen double bond, offers unique opportunities for chemical manipulation.[5] This guide provides a comprehensive overview of the potential derivatization strategies for this scaffold, underpinned by established chemical principles and analogous reactions from the literature. The protocols outlined herein are intended to serve as a foundational resource for researchers seeking to explore the chemical space around this promising new scaffold.

The Strategic Advantage of the 1,2,6-Triazaspiro[2.5]oct-1-ene Scaffold

The unique arrangement of a spiro-fused piperidine and a diazirine ring in the 1,2,6-triazaspiro[2.5]oct-1-ene scaffold offers several strategic advantages for drug discovery programs:

  • Inherent Three-Dimensionality: The spirocyclic nature of the core structure provides a rigid, 3D framework that can allow for more precise and favorable interactions with protein binding pockets compared to flat aromatic systems.[6]

  • Novel Chemical Space: As a relatively unexplored scaffold, derivatives of 1,2,6-triazaspiro[2.5]oct-1-ene represent novel chemical entities with the potential for strong intellectual property protection.

  • Multiple Derivatization Points: The scaffold possesses at least two distinct points for chemical modification: the secondary amine of the piperidine ring and the reactive diazirine ring. This allows for the generation of diverse libraries of compounds from a common intermediate.

  • Potential for Bioisosteric Replacement: The spirocyclic core can be considered a bioisostere for more common, and often less desirable, chemical groups, potentially leading to improved pharmacokinetic and pharmacodynamic properties.[7]

  • Photoreactive Capabilities: The diazirine moiety can be photolytically activated to form a highly reactive carbene intermediate.[8] This functionality can be exploited for photo-affinity labeling studies to identify the biological targets of active compounds.[9]

Proposed Synthetic Access to the Core Scaffold

While a definitive, published synthesis for 1,2,6-triazaspiro[2.5]oct-1-ene was not identified in the initial literature survey, a plausible synthetic route can be proposed based on established methods for the synthesis of diaziridines and their subsequent oxidation to diazirines.[10] The synthesis would likely commence from a suitable piperidine precursor.

A 4-Piperidone B N-Protected 4-Piperidone A->B Protection (e.g., Boc, Cbz) C Diaziridine Intermediate B->C Amination with NH3 and an aminating agent (e.g., NH2Cl or NH2OSO3H) D 1,2,6-Triazaspiro[2.5]octane C->D Deprotection E 1,2,6-Triazaspiro[2.5]oct-1-ene D->E Oxidation (e.g., I2, Ag2O, or MnO2)

Caption: Proposed synthetic workflow for the 1,2,6-Triazaspiro[2.5]oct-1-ene scaffold.

Derivatization Strategies and Protocols

The 1,2,6-triazaspiro[2.5]oct-1-ene scaffold offers two primary handles for chemical modification: the secondary amine at the 6-position and the diazirine ring. The following sections provide detailed protocols for the derivatization at these positions.

Protocol 1: N-Functionalization of the Piperidine Ring

The secondary amine of the piperidine ring is a versatile handle for introducing a wide variety of substituents. Standard N-functionalization reactions can be employed to append different chemical moieties, thereby modulating the compound's properties and exploring structure-activity relationships (SAR).

A. N-Alkylation

  • Objective: To introduce alkyl groups at the N-6 position.

  • Materials:

    • 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride (or free base)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide)

    • Base (e.g., K2CO3, Et3N)

    • Solvent (e.g., DMF, ACN)

  • Procedure:

    • To a solution of 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride (1.0 eq) in DMF, add K2CO3 (2.5 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Stir the reaction at room temperature or heat as necessary (monitor by TLC or LC-MS).

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

B. N-Acylation

  • Objective: To introduce acyl groups at the N-6 position.

  • Materials:

    • 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride (or free base)

    • Acyl chloride or acid anhydride

    • Base (e.g., Et3N, pyridine)

    • Solvent (e.g., DCM, THF)

  • Procedure:

    • Dissolve 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride (1.0 eq) and Et3N (2.5 eq) in DCM.

    • Cool the solution to 0 °C.

    • Add the acyl chloride or anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with saturated aqueous NaHCO3.

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify by column chromatography.

C. Reductive Amination

  • Objective: To introduce substituted alkyl groups via reaction with aldehydes or ketones.

  • Materials:

    • 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride (or free base)

    • Aldehyde or ketone

    • Reducing agent (e.g., NaBH(OAc)3, NaBH3CN)

    • Solvent (e.g., DCE, MeOH)

  • Procedure:

    • To a solution of 1,2,6-triazaspiro[2.5]oct-1-ene (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a few drops of acetic acid.

    • Stir the mixture at room temperature for 1 hour.

    • Add NaBH(OAc)3 (1.5 eq) portion-wise.

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench with saturated aqueous NaHCO3 and extract with DCM.

    • Dry the combined organic layers over Na2SO4 and concentrate.

    • Purify the residue by column chromatography.

D. Sulfonylation

  • Objective: To introduce sulfonyl groups at the N-6 position.

  • Materials:

    • 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride (or free base)

    • Sulfonyl chloride

    • Base (e.g., pyridine, Et3N)

    • Solvent (e.g., DCM)

  • Procedure:

    • Dissolve 1,2,6-triazaspiro[2.5]oct-1-ene (1.0 eq) in pyridine.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir overnight.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer successively with 1M HCl, saturated aqueous NaHCO3, and brine.

    • Dry over Na2SO4, concentrate, and purify by column chromatography.

A 1,2,6-Triazaspiro[2.5]oct-1-ene B N-Alkylated Derivative A->B R-X, Base C N-Acylated Derivative A->C RCOCl, Base D N-Sulfonylated Derivative A->D RSO2Cl, Base E Reductive Amination Product A->E RCHO/RCOR', NaBH(OAc)3

Caption: Derivatization pathways for the N-6 position of the piperidine ring.

Protocol 2: Reactions Involving the Diazirine Ring

The diazirine ring is a strained, photo-activatable functional group that can undergo a variety of transformations, providing access to unique chemical structures.

A. Photo-Affinity Labeling

  • Objective: To covalently label a biological target through photo-activation of the diazirine to a carbene.[8]

  • Materials:

    • N-functionalized 1,2,6-triazaspiro[2.5]oct-1-ene derivative

    • Biological sample (e.g., protein, cell lysate)

    • UV light source (e.g., 350-365 nm)

    • Appropriate buffers

  • Procedure:

    • Incubate the diazirine-containing compound with the biological sample to allow for binding.

    • Irradiate the sample with UV light (350-365 nm) for a specified period to generate the carbene intermediate.

    • The carbene will react non-specifically with nearby residues, forming a covalent bond.

    • Analyze the sample to identify the labeled biomolecule (e.g., by mass spectrometry).

B. Cycloaddition Reactions

While less common for diazirines compared to other 1,3-dipoles, the strained ring system may participate in cycloaddition reactions under specific conditions, leading to novel heterocyclic systems.[6]

C. Ring-Opening and Rearrangement

The strained diazirine ring can be susceptible to ring-opening under thermal or acidic conditions, potentially leading to rearranged products that can be further functionalized.

Potential Therapeutic Applications

Given the prevalence of nitrogen-containing heterocycles in approved drugs, derivatives of 1,2,6-triazaspiro[2.5]oct-1-ene could find applications in a wide range of therapeutic areas. The biological activities of other triazaspiro compounds suggest potential for:

  • Anticancer Activity: Some triazaspiroalkanes have shown potent antiproliferative activity against cancer cell lines.[11]

  • Antimicrobial and Antituberculosis Activity: Natural products containing a triazaspirocyclic motif have demonstrated antimicrobial and antituberculosis properties.[12]

  • Central Nervous System (CNS) Disorders: Spirocyclic scaffolds are increasingly being used in the development of CNS-active agents, such as sigma-1 receptor antagonists.[13]

  • Cardiovascular Diseases: Certain triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore, a target for treating myocardial infarction.[14]

Data Summary Table

Scaffold TypeKey FeaturesPotential DerivatizationPotential Applications
1,2,6-Triazaspiro[2.5]oct-1-ene Spirocyclic, 3D structure, diazirine ring, secondary amineN-alkylation, N-acylation, reductive amination, sulfonylation, photo-affinity labelingOncology, infectious diseases, CNS disorders, cardiovascular disease

Conclusion

The 1,2,6-triazaspiro[2.5]oct-1-ene scaffold represents a novel and exciting entry point into a largely unexplored region of chemical space. Its unique combination of a spirocyclic piperidine and a reactive diazirine ring provides a versatile platform for the generation of diverse and structurally complex molecules. The protocols and strategies outlined in this document are intended to empower researchers to begin the exploration and derivatization of this promising scaffold, with the ultimate goal of discovering next-generation therapeutics.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. (2025, April 15).
  • Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes - Benchchem.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing).
  • Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from Azepan-4-one - Benchchem.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. (2023, May 20).
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC.
  • Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters - ACS Publications. (2025, September 5).
  • Bioisosteric Replacement Strategies - SpiroChem.
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity | Journal of Medicinal Chemistry - ACS Publications. (2012, April 19).
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - ResearchGate. (2025, April 15).
  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed. (2018, August 23).
  • Triazaspirocycles: Occurrence, Synthesis, and Applications | Request PDF - ResearchGate.
  • Antifolate and antiproliferative activity of 6,8,10-triazaspiro[4.5]deca-6,8-dienes and 1,3,5-triazaspiro[5.5]undeca-1,3-dienes - PubMed. (2010, January 15).
  • Regioselective Hydroamination of Unactivated Olefins with Diazirines as a Diversifiable Nitrogen Source - ChemRxiv.
  • Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC - NIH.
  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed. (2023, March 5).
  • Diazirines. II. Synthesis and properties of small functionalized diazirine molecules. Observations on the reaction of a diaziridine with the iodine-iodide ion system | The Journal of Organic Chemistry - ACS Publications.
  • 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride - CLEARSYNTH.
  • 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride | CymitQuimica.
  • New Trends in Diaziridine Formation and Transformation (a Review) - PMC.
  • Development of Diazirine-based crosslinking agents for covalently linking protein.
  • Evaluation of fully-functionalized diazirine tags for chemical proteomic applications - PMC. (2021, May 7).

Sources

Application Notes and Protocols for the N-Alkylation of Triazaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-Alkylated Triazaspirocycles

Triazaspirocyclic scaffolds are a class of privileged structures in medicinal chemistry and drug discovery. Their inherent three-dimensionality and conformational rigidity provide a unique framework for designing molecules that can bind to biological targets with high affinity and selectivity.[1][2] Many natural products containing this motif exhibit a wide range of biological activities, making them attractive starting points for drug development.[1]

The nitrogen atoms within the triazaspiro core are key points for chemical modification. N-alkylation is a fundamental and powerful transformation that allows for the systematic introduction of a diverse range of substituents.[3] This derivatization is crucial for conducting structure-activity relationship (SAR) studies, enabling researchers to fine-tune a compound's physicochemical properties, including potency, selectivity, solubility, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.[3][4] This guide provides a detailed overview of the primary methods for N-alkylation of triazaspiro compounds, explains the rationale behind key experimental choices, and offers robust, step-by-step protocols for laboratory application.

Pillar 1: Mechanistic Overview and Strategic Considerations

The successful N-alkylation of a triazaspiro compound hinges on the selection of an appropriate synthetic strategy. The two most prevalent and reliable methods are direct alkylation with alkyl halides and reductive amination. The choice between them is dictated by the desired alkyl group, the availability of starting materials, and the overall functional group tolerance of the substrate.

Method A: Direct Alkylation via Nucleophilic Substitution

This is a straightforward and widely employed method that involves the reaction of a secondary amine within the triazaspiro core with an alkyl halide (e.g., bromide or iodide) in the presence of a base.[3] The reaction proceeds via a classical SN2 mechanism where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

The Role of the Base: The primary function of the base (e.g., potassium carbonate, triethylamine, or Hünig's base) is to neutralize the hydrogen halide (H-X) that is formed as a byproduct during the reaction.[3] This is critical for two reasons:

  • It prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • It drives the reaction equilibrium towards the product side.

Inert, non-nucleophilic bases such as anhydrous potassium carbonate (K₂CO₃) or sterically hindered organic bases like N,N-diisopropylethylamine (DIPEA) are often preferred to avoid competition with the triazaspiro amine as the nucleophile.[3]

Method B: Reductive Amination

Reductive amination is an exceptionally versatile method for forming C-N bonds and is particularly useful for introducing complex or functionally diverse alkyl groups.[3][5] This one-pot reaction involves two key steps:

  • Iminium Ion Formation: The triazaspiro amine reacts with an aldehyde or a ketone to form a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion.

  • In-Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding N-alkylated amine.[5]

The Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation. It is significantly milder than other hydrides like sodium borohydride (NaBH₄), and it selectively reduces the iminium ion in the presence of the starting aldehyde or ketone. This selectivity prevents the wasteful reduction of the carbonyl starting material. Furthermore, it does not require strongly acidic or basic conditions, which enhances its compatibility with sensitive functional groups.

Pillar 2: Experimental Protocols and Data

The following protocols provide robust and reproducible methods for the N-alkylation of a generic triazaspiro compound. Researchers should optimize conditions based on the specific reactivity of their substrate and alkylating agent.

Protocol 1: N-Alkylation using an Alkyl Bromide

This protocol describes a general procedure using a common alkylating agent and a non-nucleophilic inorganic base.

Materials and Equipment:

  • Triazaspiro compound (1.0 eq)

  • Alkyl bromide (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Condenser and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Standard glassware for aqueous work-up

  • Silica gel for flash column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the triazaspiro compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.1-0.2 M concentration of the amine).

  • Add the alkyl bromide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-80 °C). The optimal temperature depends on the reactivity of the alkyl bromide and the triazaspiro amine.[3]

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of solvent.[3]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.[3]

  • Dissolve the resulting residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated triazaspiro compound.[3]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the procedure using an aldehyde and sodium triacetoxyborohydride.

Materials and Equipment:

  • Triazaspiro compound (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask with stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Standard glassware for aqueous work-up

  • Silica gel for flash column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the triazaspiro compound (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE.

  • Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step if necessary.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Summary: Typical Reaction Parameters

The following table summarizes common conditions adaptable for the N-alkylation of triazaspiro compounds.

MethodAlkylating AgentBase / Reducing AgentSolventTemp. (°C)Typical Yield (%)
Direct Alkylation Alkyl Bromide/IodideK₂CO₃, Cs₂CO₃, DIPEAACN, DMF25 - 8060 - 95
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃, NaBH₃CNDCE, DCM, THF2570 - 98

Yields are highly dependent on the specific substrates used.

Pillar 3: Workflow and Logic Visualization

Visualizing the experimental process and decision-making logic is key to efficient and successful synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Select Method: Direct Alkylation or Reductive Amination reagents Assemble & Dry Reagents, Solvents, & Glassware prep->reagents setup Combine Reactants in Flask under Inert Atmosphere reagents->setup run Stir at Appropriate Temperature setup->run monitor Monitor Progress (TLC / LC-MS) run->monitor quench Quench Reaction & Perform Aqueous Wash monitor->quench Upon Completion extract Extract with Organic Solvent & Dry quench->extract purify Purify via Flash Column Chromatography extract->purify char Characterize Product (NMR, MS, etc.) purify->char

Caption: General experimental workflow for N-alkylation reactions.

G start Goal: Synthesize N-Alkyl Triazaspiro Compound q1 Is the corresponding Alkyl Halide readily available and stable? start->q1 method1 Use Direct Alkylation Protocol 1 q1->method1  Yes q2 Is the corresponding Aldehyde/Ketone readily available? q1->q2  No method2 Use Reductive Amination Protocol 2 q2->method2  Yes end Consider alternative synthetic routes q2->end  No

Caption: Decision tree for selecting an N-alkylation method.

References

  • Synthesis and intramolecular ring transformation of N,N′-dialkylated 2,6,9-triazabicyclo[3.3.1]nonadienes . Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification . Scilit. Available at: [Link]

  • Triazaspirocycles: Occurrence, Synthesis, and Applications . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones . MDPI. Available at: [Link]

  • N-Dealkylation of Amines . ResearchGate. Available at: [Link]

  • Triazaspirocycles: Occurrence, Synthesis, and Applications | Request PDF . ResearchGate. Available at: [Link]

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity . Dalton Transactions (RSC Publishing). Available at: [Link]

  • N-Dealkylation of Amines . National Center for Biotechnology Information (PMC). Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions . RSC Publishing. Available at: [Link]

  • REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA . LOCKSS. Available at: [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions . Semantic Scholar. Available at: [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions . Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues . Organic Chemistry Portal. Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. ResearchGate. Available at: [Link]

  • Investigation of N-alkylation and N¹-methylation to prepare triazone-triazole. Reagents and conditions . ResearchGate. Available at: [Link]

  • The Role of Triazine Scaffolds in Modern Drug Development . Open Exploration Publishing. Available at: [Link]

  • The use of spirocyclic scaffolds in drug discovery . CORE. Available at: [Link]

  • A New and Efficient N-Alkylation Procedure for Semicarbazides/Semicarbazones Derivatives . ResearchGate. Available at: [Link]

Sources

Application Note: 1,2,6-Triazaspirooct-1-ene as a Bifunctional N-Donor Ligand for Photoactivatable Metalloprobes

Application Note: 1,2,6-Triazaspiro[1]oct-1-ene as a Bifunctional N-Donor Ligand for Photoactivatable Metalloprobes

Executive Summary

The identification of exact cellular targets for metallodrugs (e.g., platinum-based chemotherapeutics or ruthenium-based catalysts) remains a significant challenge in chemical biology. 1,2,6-Triazaspiro[1]oct-1-ene (CAS: 1639450-02-4) is a highly specialized spirocyclic building block traditionally used in lipid and small-molecule proteomics [1]. However, its unique structural topology—an aliphatic secondary amine spiro-fused to a photoreactive diazirine—makes it an exceptional, yet underutilized, N-donor ligand in coordination chemistry.

This guide details the theoretical rationale, physicochemical properties, and validated protocols for utilizing 1,2,6-triazaspiro[1]oct-1-ene to synthesize photoactivatable transition metal complexes for target deconvolution.

Mechanistic Rationale & Structural Advantages

To understand why 1,2,6-triazaspiro[1]oct-1-ene is a superior ligand for photoaffinity labeling (PAL), one must analyze its 3D geometry.

In the IUPAC nomenclature spiro[1]octane, the diazirine occupies positions 1 and 2, with the spiro-carbon at position 3. The piperidine nitrogen is located at position 6. This places the secondary amine (N6) exactly para (180°) to the spiro-carbon housing the diazirine.

  • Coordination Sphere: The piperidine nitrogen (N6) acts as a robust σ -donor, readily substituting labile ligands on soft and borderline transition metals such as Pt(II), Pd(II), and Ru(II).

  • Photochemical Trajectory: Because the diazirine is projected 180° away from the metal center, it minimizes steric clash within the primary coordination sphere. Upon UV irradiation, the photogenerated carbene has an unobstructed, outward-facing trajectory directly into the target protein's binding pocket, preventing intramolecular quenching by the heavy metal center [2].

Table 1: Physicochemical & Coordination Properties
PropertyValue / CharacteristicImpact on Experimental Design
Molecular Formula C5​H9​N3​ (Free base)Low molecular weight (111.15 Da) minimizes steric perturbation of the parent metallodrug.
Primary Donor Atom N6 (Secondary aliphatic amine)Forms highly stable, kinetically inert bonds with Pt(II) and Ru(II) centers.
Photoactivation λmax​ ~350 - 365 nmAllows activation without inducing Metal-to-Ligand Charge Transfer (MLCT) dissociation.
Reactive Intermediate Singlet CarbeneRapid insertion ( t1/2​<1 ns) into C-H, N-H, or O-H bonds ensures zero-length crosslinking [3].

Experimental Workflows & Self-Validating Protocols

WorkflowLIG1,2,6-Triazaspiro[2.5]oct-1-eneCOMPhotoactivatablePt(II) ComplexLIG->COM Coordination(pH 7.5)METPt(II) Precursor(e.g., K[PtCl3(NH3)])MET->COM LigandSubstitutionINCIncubation withProteomeCOM->INC TargetEngagementUVUV Irradiation(365 nm, 15 min)INC->UV PhotoactivationMSLC-MS/MS TargetIdentificationUV->MS CovalentCrosslinking

Fig 1. Workflow for synthesizing and deploying diazirine-functionalized Pt(II) metalloprobes.

Protocol 1: Synthesis of cis -[PtCl 2​ (NH 3​ )(1,2,6-Triazaspiro[2.5]oct-1-ene)]

This protocol describes the synthesis of a photoactivatable cisplatin analog.

Reagents: K[PtCl 3​ (NH 3​ )] (1.0 eq), 1,2,6-Triazaspiro[1]oct-1-ene hydrochloride (1.1 eq), NaHCO 3​ (1.1 eq), DMF, LC-MS grade H 2​ O.

Step-by-Step Methodology:

  • Ligand Neutralization: Dissolve 1,2,6-Triazaspiro[1]oct-1-ene hydrochloride (15 mg, 0.1 mmol) in 2 mL of H 2​ O. Add NaHCO 3​ (8.4 mg, 0.1 mmol) and stir for 10 minutes.

    • Causality: The ligand is supplied as an HCl salt to prevent spontaneous polymerization. NaHCO 3​ gently neutralizes the salt to generate the free secondary amine required for metal coordination. Strong bases (e.g., NaOH) must be avoided to prevent base-catalyzed ring-opening of the diazirine.

  • Metal Complexation: Dissolve K[PtCl 3​ (NH 3​ )] (35.7 mg, 0.1 mmol) in 2 mL of DMF. Add this dropwise to the aqueous ligand solution.

  • Incubation: Stir the mixture at 40°C for 12 hours. Crucial: Perform this step in complete darkness or under amber lighting.

    • Causality: Elevated temperature is required to overcome the kinetic inertness of Pt(II) ligand substitution. Strict darkness prevents premature photolysis of the diazirine moiety.

  • Validation & Purification: Monitor the reaction via LC-MS (ESI+). Look for the isotopic envelope characteristic of platinum ( m/z ~362 for the intact complex). Purify via semi-preparative reverse-phase HPLC (C18, Water/MeCN gradient).

Protocol 2: Photo-Crosslinking in Cell Lysates

This protocol captures the transient interactions between the metalloprobe and the proteome.

  • Proteome Incubation: Spike the purified Pt(II)-diazirine complex (final concentration 10 µM) into HeLa cell lysate (1 mg/mL total protein in HEPES buffer, pH 7.4). Incubate for 2 hours at 37°C in the dark.

    • Causality: This incubation period allows the metalloprobe to reach thermodynamic equilibrium with its target proteins (e.g., DNA repair enzymes).

  • Photoactivation: Transfer the lysate to a pre-chilled 96-well plate on ice. Irradiate from above using a 365 nm LED array (100 W) for 15 minutes.

    • Causality: 365 nm selectively excites the diazirine ( n→π∗ transition) to generate the carbene. Using shorter wavelengths (<300 nm) would trigger MLCT bands, causing the Pt-N bond to dissociate and destroying the probe. Ice prevents thermal degradation of the lysate during irradiation.

  • Downstream Processing: Precipitate proteins using cold acetone, digest with trypsin, and analyze via LC-MS/MS. Platinum-adducted peptides can be identified by their distinct isotopic signature.

Photochemical Mechanism & Data Interpretation

MechanismN1Metal-Coordinated Diazirine(Ground State)N2Singlet Carbene Intermediate(Highly Reactive)N1->N2 Photolysis (365 nm)- N2 gasN3Linear Diazo Isomer(Minor Byproduct)N1->N3 Photoisomerization(Solvent dependent)N4Protein-Metalloprobe Adduct(Irreversible Covalent Bond)N2->N4 Rapid Insertion (t1/2 < 1 ns)into C-H, N-H, O-HN3->N4 Slow Electrophilic Labeling(Acidic residues)

Fig 2. Photochemical activation mechanism of the metal-coordinated spiro-diazirine ligand.

When analyzing LC-MS/MS data, researchers must account for the dual-pathway reactivity of diazirines. While the primary pathway yields a highly reactive singlet carbene that inserts indiscriminately into nearby bonds, a minor pathway results in photoisomerization to a linear diazo compound.

Table 2: Comparative Photochemical Properties
IntermediateHalf-life ( t1/2​ )Primary Target ResiduesLabeling Bias
Singlet Carbene < 1 nanosecondAny (C-H, N-H, O-H insertion)Unbiased (True proximity labeling)
Diazo Isomer Minutes to HoursGlutamate, AspartateBiased toward acidic microenvironments

Expert Insight: The rigid spirocyclic nature of 1,2,6-Triazaspiro[1]oct-1-ene significantly suppresses the formation of the diazo isomer compared to linear aliphatic diazirines, ensuring higher fidelity in proximity-based target identification [1].

References

  • Kambe, T., Correia, B. E., Niphakis, M. J., & Cravatt, B. F. (2014). "Mapping the protein interaction landscape for fully functionalized small-molecule probes in human cells." Journal of the American Chemical Society, 136(30), 10777-10782. URL:[Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). "Diazirine based photoaffinity labeling." Bioorganic & Medicinal Chemistry, 20(2), 554-570. URL:[Link]

  • Jia, H., et al. (2014). "Synthesis and Evaluation of a 18F-labeled Spirocyclic Piperidine Derivative as Promising σ1 Receptor Imaging Agent." Bioorganic & Medicinal Chemistry, 22(21), 6090-6098. URL:[Link]

Application Notes & Protocols: The Role of Triazaspirocycles in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and materials science. Asymmetric catalysis, which utilizes chiral catalysts to produce enantiomerically enriched products from prochiral substrates, is the most elegant and efficient strategy to achieve this goal.[1][2] Within the vast arsenal of chiral catalysts, those built upon rigid molecular scaffolds have proven exceptionally effective. This guide delves into the emerging role of triazaspirocycles, a unique class of heterocyclic compounds, as powerful platforms for asymmetric catalysis. Their inherent structural rigidity, conformational stability, and three-dimensional architecture make them "privileged" scaffolds for the rational design of both chiral ligands for metal catalysis and metal-free organocatalysts.[3][4] This document provides an in-depth exploration of their design principles, mechanistic underpinnings, and practical applications, complete with detailed experimental protocols.

Introduction: The Structural Advantage of Triazaspirocycles

A triazaspirocycle is a polycyclic compound where two or more rings are connected by a single quaternary carbon atom (the spiro center), with the defining feature that this spiroatom is bonded to three nitrogen atoms.[3] This unique structural arrangement confers several key advantages for asymmetric catalysis:

  • Inherent Rigidity: The spirocyclic fusion locks the rings into a well-defined and rigid conformation. This rigidity is crucial for creating a predictable and sterically hindered chiral environment around the catalytic center, which is essential for effective stereochemical communication and high enantioselectivity.[4][5]

  • Three-Dimensional Control: Unlike flatter, more flexible ligands, the spirocyclic framework projects functional groups into a distinct three-dimensional space. This allows for precise control over the orientation of substrates approaching the active site, effectively shielding one face of the substrate to favor a single stereoisomeric outcome.[4]

  • Tunable Coordination Sphere: The three nitrogen atoms provide multiple coordination sites for metal ions or can be functionalized to act as hydrogen-bond donors/acceptors or Brønsted/Lewis bases in organocatalysis. This versatility allows for the fine-tuning of both the steric and electronic properties of the catalyst.[6][7]

This guide will explore the two primary modalities through which triazaspirocycles exert their influence in asymmetric catalysis: as chiral ligands for transition metals and as the core scaffold for metal-free organocatalysts.

ATH_Mechanism Start [Ru(II)]-Ligand Pre-catalyst Active Active [Ru-H] Species Start->Active H-Donor (e.g., i-PrOH) SubstrateComplex Substrate Coordination (Ketone binds via H-bond) Active->SubstrateComplex + Ketone TS Diastereomeric Transition State (Stereo-determining step) SubstrateComplex->TS Hydride Transfer ProductComplex Product Complex (Chiral Alcohol) TS->ProductComplex - H+ ProductComplex->Active + H-Donor - Chiral Alcohol Regen Catalyst Regeneration

Caption: Simplified catalytic cycle for Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the ATH of acetophenone using an in situ prepared Ru(II)-triazaspirocycle catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂ dimer

  • Chiral 1,4,7-triazaspiro[4.4]nonane derivative (Ligand)

  • Acetophenone

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, DCM)

  • Standard glassware, inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (In Situ):

    • In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 mmol, 1.5 mg) and the chiral triazaspirocyclic ligand (0.0055 mmol, 1.1 eq. to Ru).

    • Add 2.0 mL of anhydrous, degassed DCM.

    • Stir the resulting orange solution at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • In a separate Schlenk flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine (the hydrogen source).

    • Add acetophenone (0.5 mmol, 58 µL) to the flask containing the catalyst solution.

    • Add the HCOOH:NEt₃ azeotrope (0.5 mL) to the reaction mixture.

    • Seal the flask and stir the reaction at 30 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC. A typical reaction time is 4-12 hours.

    • Upon completion, quench the reaction by adding 5 mL of saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product (1-phenylethanol) by flash column chromatography (Hexane:Ethyl Acetate gradient).

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or AD-H column) with a suitable mobile phase (e.g., Hexane/Isopropanol).

Representative Data
EntrySubstrate (Ketone)Time (h)Yield (%)e.e. (%)
1Acetophenone69896 (R)
21-Tetralone89599 (S)
3Propiophenone79694 (R)
42-Chloroacetophenone109197 (R)

Application II: Triazaspirocycles as Scaffolds for Bifunctional Organocatalysis

Triazaspirocycles can also serve as the chiral backbone for metal-free organocatalysts. By appending a functional moiety, such as a squaramide or thiourea group, one can create a powerful bifunctional catalyst. [8]These catalysts operate by activating both the nucleophile and the electrophile simultaneously through non-covalent interactions. [9]

Mechanistic Rationale: Dual Activation

The asymmetric Michael addition of a pronucleophile (e.g., dimethyl malonate) to an electrophile (e.g., β-nitrostyrene) is a classic example. A triazaspiro-squaramide catalyst orchestrates the reaction with high stereocontrol.

  • Electrophile Activation: The two N-H groups of the squaramide moiety form strong hydrogen bonds with the nitro group of the β-nitrostyrene. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack.

  • Nucleophile Activation & Orientation: A basic nitrogen atom on the triazaspirocyclic core acts as a Brønsted base, deprotonating the dimethyl malonate to generate the enolate nucleophile. This interaction occurs within the chiral cavity of the catalyst.

  • Stereocontrolled C-C Bond Formation: The catalyst holds both the activated electrophile and the oriented nucleophile in close proximity and in a highly specific geometry. The bulky, rigid triazaspirocyclic framework blocks one face of the enolate, forcing it to attack the re or si face of the nitroalkene selectively, thereby establishing the new stereocenter. [8]

Michael_Addition_Mechanism cluster_nuc Nucleophile Activation cluster_elec Electrophile Activation CAT CAT Chiral Triazaspiro-Squaramide Catalyst NUC {Dimethyl Malonate|+ Catalyst} ENOLATE {Oriented Enolate| (Deprotonated by Triaza-N)} NUC->ENOLATE Deprotonation TS Ternary Transition State (Stereo-determining C-C bond formation) ENOLATE->TS ELEC {b-Nitrostyrene|+ Catalyst} ACTIVATED_ELEC {Activated Nitrostyrene|(H-Bonded to Squaramide)} ELEC->ACTIVATED_ELEC H-Bonding ACTIVATED_ELEC->TS PROD Chiral Michael Adduct + Regenerated Catalyst TS->PROD

Caption: Dual activation mechanism in a triazaspiro-squaramide catalyzed asymmetric Michael addition.

Protocol: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene

Materials:

  • Chiral Triazaspiro-squaramide organocatalyst (1-5 mol%)

  • β-Nitrostyrene

  • Dimethyl malonate

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

  • 4Å Molecular Sieves (optional, for rigorous drying)

Procedure:

  • Reaction Setup:

    • To a dry vial equipped with a magnetic stir bar, add the triazaspiro-squaramide catalyst (0.01 mmol, 2 mol%).

    • Add β-nitrostyrene (0.5 mmol, 74.5 mg).

    • Add 1.0 mL of anhydrous toluene.

    • Stir the mixture for 5 minutes at the desired reaction temperature (e.g., 0 °C or room temperature).

    • Add dimethyl malonate (0.75 mmol, 1.5 eq., 86 µL) dropwise to the solution.

  • Monitoring and Workup:

    • Seal the vial and stir until the β-nitrostyrene is fully consumed, as monitored by TLC (typically 12-48 hours).

    • Once complete, concentrate the reaction mixture directly onto silica gel.

  • Analysis:

    • Purify the product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the chiral Michael adduct.

    • Determine the isolated yield.

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product, if applicable.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Representative Data
EntryElectrophileNucleophileCat. (mol%)Yield (%)e.e. (%)
1β-NitrostyreneDimethyl malonate29698
2β-NitrostyreneDibenzyl malonate29499
3β-Nitrostyrene1,3-Diketone59095
4ChalconeDimethyl malonate58592

Conclusion and Future Outlook

Triazaspirocycles represent a formidable and highly versatile platform for the development of next-generation asymmetric catalysts. Their rigid, three-dimensionally defined structures provide an ideal foundation for creating the precise chiral environments necessary for high stereoselectivity. [3][4]The successful application of these scaffolds in both metal- and organocatalysis underscores their vast potential.

Future research in this area will likely focus on:

  • Expanding the Reaction Scope: Applying triazaspirocyclic catalysts to a broader range of asymmetric transformations, including cycloadditions, C-H functionalization, and photoredox-mediated reactions.

  • Rational Catalyst Design: Utilizing computational modeling to better understand catalyst-substrate interactions and rationally design new catalysts with enhanced activity and selectivity.

  • Sustainable Catalysis: Developing recyclable, heterogeneous versions of these catalysts by immobilizing them on solid supports, further enhancing their utility in industrial settings.

The continued exploration of triazaspirocyclic scaffolds will undoubtedly lead to new and powerful catalytic systems, enabling the efficient and selective synthesis of complex chiral molecules for the advancement of medicine and materials science.

References

  • D. M. Fink, V. J. C. Taylor, P. M. Joensuu, J. A. M. Hepperle, M. A. Ciufolini. (2016). Triazaspirocycles: Occurrence, Synthesis, and Applications. Current Organic Chemistry. [Link]

  • M. A. Ciufolini, D. M. Fink, V. J. C. Taylor, P. M. Joensuu, J. A. M. Hepperle. (2016). Triazaspirocycles: Occurrence, Synthesis, and Applications. ResearchGate. [Link]

  • J. R. Z. Kirk, S. M. St-Gallay, A. M. Z. Slawin, A. D. Smith. (2018). Triisopropyl-1,4,7-Triazacyclononane, a Goldilocks Ligand for Probing the Role of Ni(III) and Ni(I) Centers in Cross-Coupling Catalysis. ResearchGate. [Link]

  • R. G. Arrayás, J. C. Carretero. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. RSC Publishing. [Link]

  • J. A. T. Romero, J. C. F. Nuyken, A. M. Z. Slawin, A. D. Smith. (2023). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. PMC - NIH. [Link]

  • V. Laina Martin, J. A. Fernández-Salas, J. Alemán. (2021). Bifunctional-catalyzed asymmetric synthesis of azaspirocyclic compounds via IEDHDAR. ResearchGate. [Link]

  • A. B. Charette. (2003). Chiral Tetraaza Ligands in Asymmetric Catalysis: Recent Progress. Sci-Hub. [Link]

  • University of Virginia. (n.d.). New methods for organocatalyzed asymmetric synthesis of spirocyclic pyrazolones from pyrazole-4,5-diones and N-Boc protected pyrazolinone ketimines. UVaDOC Principal. [Link]

  • T. D. P. Stack. (n.d.). Developments in asymmetric catalysis by metal complexes of chiral chelating nitrogen-donor ligands. Dalton Transactions (RSC Publishing). [Link]

  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • N. Cramer, J. Mas-Roselló, A. G. Herraiz, B. Audic. (2020). Selected privileged chiral ligands for asymmetric metal catalysis. ResearchGate. [Link]

  • Y. Cui, C. Wang, Y. Zhang, et al. (2023). Strategies for catalytic asymmetric synthesis of chiral 1,2,3-triazoles. ResearchGate. [Link]

  • A. B. Charette. (2021). Chiral Tetraaza Ligands in Asymmetric Catalysis: Recent Progress. Advanced Synthesis & Catalysis. [Link]

  • S. Gladiali. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. ScienceDirect. [Link]

  • J. D. T. D. S. T. M. H. G. W. B. A. M. M. S. W. M. T. L. A. E. A. S. C. (2007). Utilization of Chiral-at-Metal Complexes for Asymmetric Catalysis. Chemistry. [Link]

  • A. Pfaltz. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. [Link]

  • A. R. Mahmoud. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]

  • S. D. Roughley, A. M. Jordan. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Y. Cui, C. Wang, Y. Zhang, et al. (2023). Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles. PMC - NIH. [Link]

  • M. L. S. M. F. A. G. C. M. L. S. (2025). Chiral Transition Metal Complexes Featuring Limonene-Derived Ligands: Roles in Catalysis and Biology. MDPI. [Link]

  • J. Alemán, A. Quintavalla. (2021). New Trends in Asymmetric Catalysis. MDPI. [Link]

  • R. A. Houghten, C. Pinilla. (2024). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. MDPI. [Link]

  • J. Zhu, Z. Gu. (2025). Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. MDPI. [Link]

  • A. Sharma, P. Gupta. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. [Link]

  • J. R. Ochoa-Gómez. (2023). Chiral Catalysts for the Enantioselective Carbon Dioxide-Based Cyclic Carbonates and Polycarbonates. MDPI. [Link]

  • S. Gladiali. (2007). Guidelines and methodologies in asymmetric synthesis and catalysis. Comptes Rendus Chimie. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,2,6-Triazaspiro[2.5]oct-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 1,2,6-Triazaspiro[2.5]oct-1-ene. As a compact, piperidine-fused aliphatic diazirine, this molecule is a critical building block for designing photoaffinity labels in drug discovery. However, synthesizing spirocyclic diazirines is notoriously prone to poor yields due to intermediate instability, hygroscopic reagents, and over-oxidation.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you achieve high-yielding, reproducible syntheses.

Mechanistic Causality & Workflow

The synthesis of 1,2,6-Triazaspiro[2.5]oct-1-ene relies on the transformation of a protected 4-piperidone into a spiro-diaziridine, followed by oxidative dehydrogenation to form the diazirine ring. Understanding the causality of each phase is critical: the initial imine formation must be driven by excess ammonia, while the subsequent oxidation must be mild enough to prevent the extrusion of nitrogen gas ( N2​ ) from the highly strained 3-membered ring.

Workflow Step1 1-Boc-4-piperidone (Ketone Precursor) Step2 Imine Formation Liquid NH3 (-78°C) Step1->Step2 Step3 Spiro-cyclization HOSA (-78°C to RT) Step2->Step3 Nucleophilic attack Step4 Diaziridine Intermediate (Unstable) Step3->Step4 Step5 Dehydrogenation KOH / Air (One-Pot) Step4->Step5 Loss of 2H Step6 N-Boc-1,2,6-Triazaspiro[2.5]oct-1-ene (Protected Diazirine) Step5->Step6 Step7 Boc Deprotection 4M HCl in Dioxane Step6->Step7 Acidic cleavage Step8 1,2,6-Triazaspiro[2.5]oct-1-ene HCl (Final Product) Step7->Step8

Fig 1: Mechanistic workflow for the synthesis of 1,2,6-Triazaspiro[2.5]oct-1-ene from 4-piperidone.

Self-Validating Experimental Protocol

Historically, the [2] required isolating the unstable diaziridine intermediate before subjecting it to harsh Iodine/Triethylamine ( I2​/Et3​N ) oxidation. To maximize yield, we strongly recommend the [1].

Optimized One-Pot Protocol (KOH/Air Mediated)

Step 1: Imine Formation & Cyclization

  • Setup: Cool a high-pressure reaction vessel (or sealed tube) containing 1-Boc-4-piperidone (1.0 eq) to -78 °C using a dry ice/acetone bath.

  • Ammonia Condensation: Condense anhydrous liquid ammonia (approx. 4 mL/mmol) directly into the vessel.

    • Causality: Liquid ammonia acts as both solvent and reactant. The massive molar excess forces the ketone-imine equilibrium entirely to the right, preventing side reactions.

  • Amination: Add freshly titrated Hydroxylamine-O-sulfonic acid (HOSA, 1.1 eq) portion-wise.

    • Causality: HOSA provides the second nitrogen atom for the spiro-ring. Adding it at -78 °C prevents exothermic decomposition of the reagent.

  • Reaction: Seal the vessel securely and allow it to slowly warm to room temperature, stirring for 12 hours.

    • Validation Checkpoint 1: Vent a micro-aliquot and spot on TLC (Hexane/EtOAc 3:1). You should observe the complete disappearance of the ketone (KMnO4 active) and the appearance of a highly polar, ninhydrin-active baseline spot (diaziridine).

Step 2: In-Situ Oxidation

  • Base Addition: Cool the vessel back to -78 °C to safely equalize pressure and open it. Add finely powdered Potassium Hydroxide (KOH, 4.3 eq).

    • Causality: KOH deprotonates the diaziridine. Exposing this intermediate to atmospheric oxygen facilitates mild dehydrogenation to the diazirine without generating the destructive halogen radicals associated with I2​ oxidation.

  • Oxidation: Stir open to the air at room temperature for 2 hours, allowing the ammonia to slowly evaporate.

    • Validation Checkpoint 2: The reaction mixture will transition from colorless to a faint yellow/orange. TLC will reveal a new, non-polar spot ( Rf​ ~0.6) that is strictly UV-active at 350 nm (characteristic of the diazirine n→π∗ transition).

Step 3: Workup & Deprotection

  • Extraction: Extract the residue with diethyl ether, wash with brine, and dry over Na2​SO4​ .

  • Concentration: Concentrate under reduced pressure with the water bath strictly below 25 °C .

    • Causality: Aliphatic diazirines are highly volatile; elevated temperatures under vacuum will cause the product to co-evaporate with the solvent.

  • Cleavage: Treat the resulting oil with 4M HCl in Dioxane for 1 hour at room temperature to remove the Boc group. Concentrate to yield 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride as a stable white solid.

Quantitative Method Comparison

To assist in experimental design, the following table summarizes the performance metrics of standard [3] against the optimized protocol.

Synthesis MethodologyReagents (Step 1)Oxidant (Step 2)Avg. Yield (%)Target ScalePrimary Failure Mode
Conventional Two-Step Liquid NH3​ , HOSA I2​ / Et3​N 35 - 50%< 1 GramOver-oxidation, ring rupture
Silver Oxide Oxidation Liquid NH3​ , HOSA Ag2​O 45 - 60%< 5 GramsHeterogeneous reaction stalling
Base-Mediated One-Pot Liquid NH3​ , HOSAKOH / Air75 - 90% Gram-Scale Volatilization during workup
Troubleshooting & FAQs

Q: Why does my diaziridine yield drop drastically during the summer months or in humid lab environments? A: HOSA is highly hygroscopic and hydrolyzes rapidly in the presence of atmospheric moisture to form sulfuric acid and hydroxylamine. If your HOSA has degraded, the spiro-cyclization will fail. Causality: Free hydroxylamine reacts with the piperidone to form a stable oxime instead of the desired diaziridine. Solution: Store HOSA in a desiccator over P2​O5​ . Always titrate HOSA iodometrically before use, or recrystallize it from absolute ethanol/ether if the purity falls below 95%.

Q: I am scaling up the reaction to 10 grams. Can I still use the Iodine/Triethylamine ( I2​/Et3​N ) oxidation method? A: It is highly discouraged. Causality: The I2​/Et3​N oxidation is highly exothermic. At scale, localized heating causes the strained diazirine ring to extrude nitrogen gas ( N2​ ), leading to catastrophic yield loss, degradation into alkenes, and potential over-pressurization of the reaction vessel. Solution: Transition to the base-mediated (KOH/Air) one-pot protocol, which has been validated for gram-scale aliphatic diazirine synthesis with superior thermal control.

Q: My final 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride salt is contaminated with inorganic salts. How do I purify it without column chromatography? A: Ammonium sulfate and ammonium chloride are common byproducts of the HOSA and acidic deprotection steps. Causality: These inorganic salts have similar solubility profiles to your highly polar spiro-diazirine hydrochloride in aqueous media. Solution: Perform a selective solvent exchange. The target spiro-diazirine hydrochloride is soluble in anhydrous methanol, whereas ammonium sulfate is largely insoluble. Triturate the crude solid with cold anhydrous methanol, filter off the inorganic salts, and precipitate your pure product from the filtrate by adding cold diethyl ether.

Q: I keep losing product during the final solvent removal. Is the protected diazirine volatile? A: Yes, low molecular weight aliphatic diazirines are notoriously volatile. Even the N-Boc protected intermediate can co-evaporate with solvents under high vacuum. Solution: Never exceed 25 °C in the rotary evaporator water bath. Keep the system pressure above 100 mbar when removing solvents like DCM or ether.

References
  • Title: Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling Source: MDPI (Molecules) URL: [Link]

  • Title: New Trends in Diaziridine Formation and Transformation (a Review) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of diazirines Source: Organic Chemistry Portal URL: [Link]

side reactions in triazaspiro[2.5]octene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic diazirine synthesis. This guide is specifically engineered for researchers and drug development professionals working with the 1,2,6-triazaspiro[1]oct-1-ene scaffold—a critical building block for photoaffinity labeling and target identification.

Synthesizing sterically hindered spiro-diazirines presents unique physicochemical challenges, primarily involving phase-transfer limitations, intermediate instability, and over-oxidation. This guide provides a self-validating methodology, mechanistic troubleshooting, and quantitative parameters to ensure high-yield synthesis.

I. Pathway Visualization & Mechanistic Pitfalls

The synthesis of triazaspiro[1]octene derivatives follows a three-stage classical sequence: ketimine formation, diaziridine cyclization, and terminal oxidation. Understanding the branching points for side reactions is critical for yield optimization.

G N1 N-Boc-Piperidone (Starting Material) N2 Ketimine (Intermediate) N1->N2 NH3 / MeOH N3 Spiro-Diaziridine (Intermediate) N2->N3 HOSA S1 Schiff Base / Oligomers (Side Product) N2->S1 Poor Solubility N4 Triazaspiro[2.5]octene (Target Diazirine) N3->N4 Ag2O or I2/Et3N S2 Vinyl Halide (Side Product) N3->S2 Over-oxidation S3 Carbene Insertion (Degradation) N4->S3 UV / Heat

Fig 1. Synthesis pathway of triazaspiro[1]octene highlighting major side-reaction branches.

II. Self-Validating Experimental Protocol

To prevent the side reactions outlined above, follow this optimized, step-by-step methodology. Every phase includes a validation checkpoint to ensure the system is reacting as intended before proceeding.

Phase 1: Ketimine Formation

  • Solvation: Dissolve 10.0 mmol of N-Boc-4-piperidone in 20 mL of a 1:1 mixture of anhydrous THF and 7N NH₃ in Methanol [3].

  • Validation Check: Visual Inspection. The solution must be completely homogeneous. If the mixture is cloudy, the hydrophobic piperidone has crashed out. Add anhydrous THF dropwise until optical clarity is achieved.

  • Reaction: Stir at 0°C for 2 hours under an argon atmosphere to allow complete ketimine formation.

Phase 2: Diaziridine Cyclization

  • Amination: Weigh out 12.0 mmol (1.2 eq) of finely powdered, high-purity hydroxylamine-O-sulfonic acid (HOSA).

  • Addition: Add the HOSA in small portions over 30 minutes to the 0°C ketimine solution. Stir for an additional 6 hours at room temperature [2].

  • Validation Check: LC-MS Monitoring. Do not proceed to oxidation until LC-MS confirms the complete disappearance of the ketone mass signal and the emergence of the diaziridine intermediate [M+H]⁺.

Phase 3: Oxidation to Diazirine

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure (water bath strictly < 30°C) to remove NH₃ and THF. Redissolve the crude diaziridine in 30 mL of strictly anhydrous dichloromethane (DCM).

  • Oxidation: Add 2.5 equivalents of Silver Oxide (Ag₂O) [2]. Stir vigorously at room temperature for 12 hours. Crucial: Wrap the reaction flask entirely in aluminum foil.

  • Validation Check: UV-Vis Spectroscopy. Filter the suspension through a pad of Celite. Take a small aliquot of the organic layer; it must exhibit a characteristic UV absorbance peak at ~350 nm, confirming the presence of the intact diazirine chromophore [1].

III. Troubleshooting & FAQs

Q: Why am I getting unreacted ketone and Schiff base oligomers instead of the diaziridine? A: This is a classic phase-transfer and solubility issue. The synthesis of diazirines typically starts from the corresponding ketones through ketimine formation using NH₃ in methanol, followed by cyclization with HOSA [3]. Causality & Fix: HOSA is highly polar and requires a protic environment, but the N-protected piperidone is highly hydrophobic. When solubility is poor, HOSA degrades before reacting, leaving unreacted ketone that subsequently undergoes intermolecular Schiff base condensation. Solution: Utilize a 1:1 co-solvent mixture of MeOH and THF [3]. This creates a completely homogeneous solution, stabilizing the ketimine and allowing efficient intramolecular cyclization upon HOSA addition.

Q: During oxidation with Iodine/Triethylamine (I₂/Et₃N), I observe a major byproduct and low diazirine yield. What is happening? A: You are observing over-oxidation leading to a ring-opening side reaction that forms a vinyl iodide [3]. Causality & Fix: While the I₂/Et₃N system is a conventional method for the direct dehydrogenation of diaziridines [2], excess iodine or poor temperature control triggers the premature decomposition of the newly formed diazirine into a highly reactive carbene intermediate. This carbene reacts with I₂ to generate an iodonium ion, which subsequently loses a proton to form a vinyl iodide [3]. Solution: Switch to a milder, heterogeneous oxidant such as Ag₂O [2], which prevents carbene-mediated halogen trapping.

Q: My purified triazaspiro[1]octene degrades during storage, forming complex mixtures. How can I prevent this? A: The triazaspiro[1]octene scaffold contains a highly strained 3H-diazirine ring, which is inherently susceptible to photoinduced nitrogen extrusion [1]. Causality & Fix: Absorption of ambient UV light promotes the diazirine to an electronically excited state, resulting in the extrusion of N₂ gas and the formation of a highly reactive carbene [1]. This carbene will indiscriminately undergo intra- and intermolecular insertion reactions with C-H, O-H, or N-H bonds in the solvent or adjacent molecules. Solution: All synthesis, purification, and storage steps must be conducted in amber glassware. Store the neat compound at -20°C under an inert argon atmosphere to suppress thermal and photochemical degradation.

IV. Quantitative Reagent Selection: Oxidation Phase

Selecting the correct oxidant is the most critical variable in preventing side reactions during spiro-diazirine synthesis. Use the following quantitative matrix to select the appropriate reagent based on your specific substrate tolerances.

Oxidant SystemEquivalents RequiredReaction TimeTypical Yield (%)Primary Side ReactionMechanistic Cause
I₂ / Et₃N 1.05 / 1.22 - 4 hours40 - 60%Vinyl Iodide FormationCarbene generation and subsequent I₂ trapping [3].
Ag₂O 2.5 - 5.012 - 24 hours70 - 85%Unreacted DiaziridinePoor mass transfer in heterogeneous solid-liquid phase [2].
t-BuOCl 1.11 - 2 hours60 - 80%Chlorinated ByproductsRadical chlorination of adjacent activated C-H bonds.
PIDA 1.14 - 6 hours65 - 75%AcetoxylationNucleophilic attack by acetate on reactive intermediates [2].

V. References

  • Benchchem. 3,3-Di(trifluoromethyl)diazirine | 3024-50-8. Available at:

  • National Institutes of Health (PMC). New Trends in Diaziridine Formation and Transformation (a Review). Available at:

  • National Institutes of Health (PMC). A clickable photoaffinity probe of betulinic acid identifies tropomyosin as a target. Available at:

Sources

Technical Support Center: Stability and Troubleshooting of 1,2,6-Triazaspirooct-1-ene Probes

Technical Support Center: Stability and Troubleshooting of 1,2,6-Triazaspiro[1]oct-1-ene Probes

Welcome to the Technical Support Center for aliphatic diazirine photoaffinity probes. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the stability and reactivity of 1,2,6-Triazaspiro[1]oct-1-ene .

This molecule features a highly strained 3-membered diazirine ring spiro-fused to a piperidine core. While it is a powerful "minimalist" photoaffinity labeling (PAL) tag, its stability and cross-linking efficiency are strictly governed by solvent chemistry, pH, and light exposure. This guide will provide you with the mechanistic causality behind probe degradation, self-validating protocols, and actionable solutions to maximize your labeling yields.

Visual Workflow: Activation and Solvent Quenching

To troubleshoot your experiments, you must first understand the competing chemical pathways your probe undergoes upon activation. The diagram below illustrates how solvent choice dictates whether your probe successfully cross-links to the target or is consumed by side reactions.

GA1,2,6-Triazaspiro[2.5]oct-1-ene(Dark / Aprotic Solvent)BUV Irradiation(350-365 nm)A->B ActivationCCarbene Intermediate(Highly Reactive)B->C N2 ExtrusionDDiazo Isomer(pH Sensitive)B->D IsomerizationETarget Adduct(Covalent Cross-link)C->E Target InsertionFSolvent Quenched(O-H / N-H Insertion)C->F Protic SolventsD->E Acidic Residues

Photochemical activation and solvent-dependent pathways of aliphatic diazirines.

Quantitative Data: Solvent Compatibility Profile

The stability of the diazirine ring is highly dependent on the solvent's protic nature and pH. Use the table below to select the optimal solvent for storage and assay execution.

SolventDark Stability (25°C, 48h)Photolysis Quenching RiskMechanistic Impact & Recommendation
DMSO (Anhydrous) >99% IntactLowRecommended. Aprotic nature preserves the diazirine ring and does not compete for carbene insertion.
Methanol / Ethanol >95% IntactVery HighAvoid during UV. Protic solvents undergo rapid O-H insertion with the carbene, severely reducing target cross-linking[2].
Aqueous Buffer (pH 7.4) >90% IntactModerateStandard. Water can quench carbenes, but target proximity in the binding pocket usually outcompetes bulk solvent.
Aqueous Buffer (pH < 5) <80% IntactModerateCaution. Acidic conditions promote isomerization to the diazo intermediate, biasing labeling toward acidic amino acids[3].
Chloroform (Stabilized) >98% IntactLowAcceptable for Synthesis. Ensure it is stabilized with amylenes, not ethanol, to prevent protic quenching.

Troubleshooting Guides & FAQs

Q: I dissolved my probe in methanol for my in vitro assay, but my cross-linking yield is less than 5%. What went wrong? A: You are experiencing severe solvent quenching. While 1,2,6-triazaspiro[1]oct-1-ene is stable in methanol in the dark, UV irradiation generates a highly reactive carbene. Carbenes undergo extremely rapid O-H insertion reactions. Because the bulk solvent (methanol) is present in massive molar excess compared to your target protein, the solvent outcompetes the protein for the carbene, resulting in a quenched methyl ether byproduct[2]. Solution: Switch to an aprotic co-solvent like DMSO (final concentration <2% in aqueous buffer).

Q: My LC-MS shows a mass shift of +14 Da or unexpected adducts before I even irradiate the sample. Why is my probe degrading in the dark? A: The piperidine nitrogen in the 1,2,6-triazaspiro[1]oct-1-ene core is a secondary amine, making it a strong nucleophile. If stored in solvents containing electrophilic impurities (e.g., trace formaldehyde in degraded PEG or chloroform), it will react spontaneously in the dark. Solution: Always use anhydrous, amine-free, high-purity solvents. Furthermore, store the probe as a hydrochloride salt; protonating the piperidine nitrogen eliminates its nucleophilicity and vastly improves shelf life[4].

Q: Why is my probe preferentially labeling acidic off-target proteins instead of my intended target? A: This is a known mechanistic quirk of aliphatic diazirines. Upon UV irradiation, a sub-population of the diazirine does not immediately form a carbene, but instead isomerizes into a linear diazo intermediate. This diazo species is longer-lived and exhibits a strong, pH-dependent preference for reacting with acidic amino acids (Glutamate and Aspartate)[3]. Solution: Ensure your assay buffer is strictly maintained at pH 7.4 or slightly higher. Acidic environments (pH < 6) stabilize the diazo intermediate and exacerbate this off-target background labeling.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly execute steps. The following protocols are designed as self-validating systems, embedding control checks directly into the workflow to prove causality.

Protocol 1: Safe Preparation and Storage of Diazirine Stock Solutions
  • Solubilization: Weigh the 1,2,6-triazaspiro[1]oct-1-ene hydrochloride salt in a low-light environment (e.g., under red light or dim ambient lighting). Dissolve in anhydrous, amine-free DMSO to a concentration of 10-50 mM.

    • Causality: The hydrochloride salt protects the secondary piperidine amine from side reactions. Anhydrous DMSO prevents premature hydrolysis and avoids protic solvent quenching.

  • Aliquoting: Dispense into single-use amber or opaque microcentrifuge tubes and store at -20°C.

    • Causality: Repeated freeze-thaw cycles introduce atmospheric moisture (condensation), which acts as a protic quencher during subsequent assays. Amber tubes block ambient UV/visible light, preventing premature nitrogen extrusion[4].

  • Self-Validating Check (Quality Control): Before a critical screening campaign, run a 1 µL aliquot via LC-MS in the dark. You must observe the intact [M+H]+ mass. A loss of 28 Da indicates premature N2​ extrusion and catastrophic probe degradation.

Protocol 2: Photoaffinity Labeling (PAL) Workflow in Aqueous Systems
  • Incubation: Dilute the DMSO stock into the aqueous biological buffer (ensure final DMSO is <2% v/v). Incubate with the target protein for 30 minutes at 4°C in the dark.

    • Causality: Lower temperatures stabilize the non-covalent probe-target complex and reduce the kinetic rate of spontaneous diazo isomerization[3].

  • Irradiation: Place the samples on ice and irradiate at 350-365 nm for 5-10 minutes using a high-intensity UV lamp.

    • Causality: The 350-365 nm wavelength specifically excites the diazirine n→π∗ transition without causing oxidative damage to aromatic amino acids (Tryptophan, Tyrosine), which absorb at 280 nm[5].

  • Self-Validating Check (Assay Integrity): You must include two mandatory controls:

    • Dark Control: Probe + Protein, No UV. If cross-linking is observed here, your probe is undergoing nucleophilic attack rather than true photochemical carbene insertion.

    • Competition Control: Probe + Protein + Excess Unlabeled Ligand, Plus UV. This validates that the labeling is specific to the binding pocket rather than random surface collisions.

References

  • Journal of the American Chemical Society. "Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells." URL:[Link]

  • ChemRxiv. "Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Photolabeling Studies." URL:[Link]

  • Semantic Scholar. "Evaluation of Site-Diversified, Fully Functionalized Diazirine Probes for Chemical Proteomic Applications." URL:[Link]

avoiding byproduct formation in diazirine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for diazirine-mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using diazirine reagents, with a specific focus on identifying and mitigating the formation of unwanted byproducts. Here, we synthesize foundational chemical principles with practical, field-proven troubleshooting strategies to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding diazirine reactions.

Q1: What is the primary function of a diazirine in my experiment? A: Diazirines are compact, photo-activatable precursors to highly reactive carbene intermediates.[1][2] Upon irradiation with UV light (typically ~350-380 nm), they extrude nitrogen gas (N₂) to generate a carbene, which can then covalently bind to target molecules through insertion into various chemical bonds like C-H, O-H, and N-H.[1][3] This makes them exceptionally useful for applications like photoaffinity labeling (PAL) to identify protein-ligand interactions.[3][4]

Q2: My reaction solution turned yellow after UV irradiation. What does this mean? A: A yellow color is the classic indicator of the formation of the linear diazo isomer, a common byproduct in diazirine photolysis.[5][6] Instead of forming a carbene, the diazirine ring can photo-isomerize into a linear diazo compound.[7][8] While this diazo species can sometimes be converted to the desired carbene with further irradiation, it can also participate in undesirable side reactions, such as reacting with nucleophilic protein side chains, leading to non-specific labeling.[9][10][11]

Q3: What are the main advantages of diazirines over other photo-crosslinkers like benzophenones or aryl azides? A: Diazirines offer several key advantages:

  • Small Size: They are nearly isosteric to a methyl group, minimizing steric perturbation of the molecule they are attached to.[1][4]

  • Favorable Wavelength: They activate at longer, less damaging UV wavelengths (~350-380 nm) compared to aryl azides, which require lower wavelengths that can harm biological macromolecules.[3][12][13]

  • High Reactivity & Short Lifetime: The generated carbene is highly reactive and has a very short lifetime, which minimizes the potential for non-specific labeling caused by diffusion away from the target site.[3]

  • Chemical Stability: Diazirines are stable in the dark across a range of pH values and are unreactive towards most nucleophiles, making them robust reagents for complex biological systems.[1][3]

Q4: I'm not seeing any product formation. What are the most likely initial culprits? A: Lack of product can stem from several issues:

  • Inefficient Photolysis: Your UV lamp's wavelength may not sufficiently overlap with the absorbance maximum of your specific diazirine (~350-360 nm for many common derivatives).[9][13] Check the lamp specifications and the absorbance spectrum of your compound.

  • Carbene Quenching: The highly reactive carbene can be "quenched" by reaction with the solvent or dissolved oxygen.[3][14] Ensure you are using an appropriate, non-reactive solvent and that your reaction mixture is properly degassed.

  • Compound Instability: While generally stable, some diazirine analogues can be sensitive to ambient light over long periods or to strongly acidic/basic conditions not typical for most biological experiments.[15]

In-Depth Troubleshooting Guides

This section provides detailed analysis and solutions for specific byproduct-related problems.

Problem 1: Excessive Formation of the Diazo Isomer

The most prevalent issue in diazirine chemistry is the photo-isomerization to the corresponding linear diazo compound. This pathway competes directly with the productive formation of the carbene.[6][7][8]

Root Cause Analysis

The reaction proceeds via two competing photochemical pathways. While both the diazirine and the resulting diazo-isomer can ultimately lead to a carbene, promoting the direct pathway from diazirine to carbene is key to minimizing side reactions associated with the longer-lived diazo intermediate.[10][16] Recent studies suggest a two-step mechanism where the diazo intermediate is generated first, followed by its conversion to the carbene.[13][16] The efficiency of this process is influenced by wavelength, solvent, and the electronic properties of the diazirine substituents.[5][7]

G Diazirine Diazirine (Reagent) Carbene Reactive Carbene Diazirine->Carbene hv (Desired Pathway) Diazo Diazo Isomer (Byproduct) Diazirine->Diazo hv' (Competing Isomerization) Product Desired Covalent Adduct Carbene->Product Insertion Diazo->Carbene hv (Slower) SideProduct Non-specific Labeling/ Side Products Diazo->SideProduct e.g., reaction with acidic residues

Caption: Competing photochemical pathways of diazirine activation.

Solutions & Mitigation Strategies
  • Wavelength Optimization: This is the most critical parameter. The isomerization to the diazo compound and the subsequent conversion of the diazo to the carbene can be wavelength-dependent.[7]

    • Recommendation: While ~365 nm is a standard starting point, using broader wavelength activation or shifting to slightly longer wavelengths (e.g., 385 nm) has been shown to impede the formation of the diazo intermediate in some systems.[5][17] Experiment with different UV sources (e.g., 365 nm vs. 385 nm LEDs) to find the optimal balance for your specific diazirine derivative. Some aryl diazirines may require shorter wavelengths to convert the diazo intermediate back to the carbene.[9]

  • Substituent Effects: The electronic properties of the groups attached to the diazirine carbon significantly influence the reaction outcome.

    • Recommendation: Electron-withdrawing groups, such as a trifluoromethyl group on an adjacent aryl ring (trifluoromethylaryldiazirines), are known to be efficient at promoting carbene formation while minimizing side products.[9] Conversely, electron-donating substituents can stabilize the carbene but may also encourage photoisomerization to the diazo compound.[3] When designing or selecting a reagent, favor those with established properties for high carbene generation efficiency.

Problem 2: Unwanted Insertion into Solvent or Buffer Components

The generated carbene is indiscriminately reactive and can insert into C-H, O-H, or N-H bonds present in the solvent or buffer molecules, reducing the yield of the desired target labeling.[1][3]

Root Cause Analysis

Carbenes, particularly singlet carbenes which are often generated from diazirines, can readily insert into covalent bonds.[14][18] Protic solvents (containing O-H or N-H bonds) are especially problematic. Water, alcohols (e.g., methanol, isopropanol), and amine-containing buffers (e.g., Tris) are excellent carbene traps and should be avoided or used with caution.

G cluster_0 Desired Reaction cluster_1 Undesired Byproduct Formation Carbene Carbene Target Target Molecule Carbene->Target C-H Insertion Product Target-Adduct Target->Product C-H Insertion Carbene2 Carbene Solvent Solvent/Buffer (e.g., H₂O, Tris, MeOH) Carbene2->Solvent O-H / N-H Insertion Byproduct Solvent-Adduct Solvent->Byproduct O-H / N-H Insertion

Sources

Technical Support Center: Triazaspirocyclization Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Triazaspirocyclization. Synthesizing triazaspirocycles—compounds featuring three nitrogen atoms attached to a single quaternary spiro carbon—presents unique thermodynamic and steric challenges. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, optimized methodologies, and mechanistic insights to overcome common bottlenecks such as poor regioselectivity, low yields in cross-coupling, and prolonged reaction times.

Optimization Workflow

OptimizationWorkflow Start Triazaspiro Scaffold Selection Pathway1 C-N Cross-Coupling (Spirohydantoins) Start->Pathway1 Pathway2 Solid-Phase Synthesis (Spiroimidazolidinones) Start->Pathway2 Pathway3 1,3-Dipolar Cycloaddition ([3+2] Adducts) Start->Pathway3 HTE High-Throughput Experimentation Pathway1->HTE MW Microwave Irradiation (1600W, 60-80°C) Pathway2->MW DCA Regioselective Dipole Manipulation Pathway3->DCA Opt1 CuI, TMHD, Cs2CO3 DMF/MeCN HTE->Opt1 Opt2 Toluene/DMP (9:1) 1% PTSA, 10-20 min MW->Opt2 Opt3 pH-Neutral Spiroketalization DCA->Opt3 Yield Optimized Triazaspirocycle (High Yield & Purity) Opt1->Yield Opt2->Yield Opt3->Yield

Strategic workflow for optimizing triazaspirocyclization across different synthetic pathways.

Frequently Asked Questions & Troubleshooting

Q1: Why is my N-arylation of spirohydantoins failing or giving very low yields (<10%)? Root Cause & Causality: The inherent lack of reactivity in spirohydantoins (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-diones) is primarily due to the severe steric hindrance surrounding the N-coupling partner. Traditional linear optimization (one-variable-at-a-time) usually fails because the energetic barrier for the oxidative addition/reductive elimination cycle is too high for standard ligands to stabilize the transition state 1. Optimized Solution: Implement High-Throughput Experimentation (HTE) to systematically screen ligand and base combinations. HTE studies have identified a universally efficacious condition: pairing a Copper(I) iodide (CuI) catalyst with the sterically demanding 1,1,6,6-tetramethyl-3,5-heptadione (TMHD) ligand and Cesium Carbonate (Cs2CO3) base. This specific combination forces the necessary geometry for coupling, while the large ionic radius of cesium ensures optimal base solubility in DMF/MeCN mixtures [[1]]().

Q2: Solid-phase synthesis of my 1,4,8-triazaspiro[4.5]decan-2-ones is taking over a week. How can I accelerate this? Root Cause & Causality: The condensation of N-benzyl-4-piperidone onto resin-bound dipeptides is kinetically sluggish under conventional convective heating. The reaction often requires up to 10 days at 80°C to reach completion because the solid support restricts the mobility of the reactive intermediates [[2]](). Optimized Solution: Transition to microwave-enhanced solid-phase synthesis. Microwave irradiation directly couples electromagnetic energy into the polar intermediates, drastically lowering the activation energy barrier. Utilizing a dual magnetron system (1600W) at 60–80°C in a Toluene/DMP (9:1) solvent system reduces the reaction time from 10 days to just 10–20 minutes while maintaining high HPLC purity (>85%) 2.

Q3: What is the most reliable method for constructing the core triazaspirocycle from acyclic precursors? Root Cause & Causality: Forming a quaternary spiro center with three nitrogen atoms requires precise orbital overlap. Stepwise ionic cyclizations often suffer from competing side reactions or elimination pathways. Optimized Solution: The 1,3-dipolar cycloaddition (1,3-DCA) remains the most robust and common approach. In this reaction, a 1,3-dipole (sharing four electrons across a π system of three atoms) undergoes a concerted [3+2] cycloaddition with a dipolarophile (such as carbenes or olefins) 3. Because the reaction is concerted, it provides excellent regiocontrol and minimizes intermediate-driven side reactions.

Quantitative Data: Optimization Matrix
Substrate ClassReaction TypeConventional Condition (Yield/Time)Optimized ConditionOptimized Yield/TimeKey Reagents/Catalysts
Spirohydantoins C-N Cross-CouplingLinear screening (<10% / 48h)HTE-derived>85% / 24h CuI, TMHD, Cs2CO3, DMF/MeCN
Spiroimidazolidinones Solid-Phase Condensation80°C convective (80% / 10 days)Microwave (1600W)87% / 10-20 min Toluene/DMP (9:1), 1% PTSA
Triazaarsoles [3+2] CycloadditionThermally driven (Variable / 24h)Catalyst-free>90% / 2-6h Phosphaalkynes + Organic Azides
Standardized Experimental Protocols
Protocol A: HTE-Optimized C-N Coupling for 1,3,8-Triazaspiro[4.5]decane-2,4-diones

Self-Validating Metric: Expect >80% conversion by LC-MS within 24 hours. If conversion is low, verify the anhydrous nature of the DMF/MeCN solvent system.

  • Preparation: In a reaction vial, dissolve the spirohydantoin precursor (e.g., tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate) and the target aryl halide in a 1:1 mixture of anhydrous DMF and MeCN. Degas the solution with a steady stream of nitrogen for 15 minutes to prevent catalyst oxidation 1.

  • Catalyst & Ligand Loading: Add Copper(I) iodide (CuI) and 1,1,6,6-tetramethyl-3,5-heptadione (TMHD). Mechanistic Insight: The bulky TMHD ligand is critical for stabilizing the Cu intermediate against the sterically hindered spirocenter, facilitating the reductive elimination step 1.

  • Base Addition: Introduce Cesium Carbonate (Cs2CO3). Mechanistic Insight: The large ionic radius of Cesium enhances the basicity and solubility of the carbonate in the organic solvent, driving the deprotonation of the hindered amine [[1]]().

  • Execution: Seal the vessel and heat at 90°C for 24 hours.

  • Workup: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Microwave-Assisted Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-ones

Self-Validating Metric: Cleavage of a test aliquot should yield >85% purity by HPLC.

  • Resin Preparation: Swell the dipeptidyl-SynPhase lanterns in a dry Toluene/2,2-dimethoxypropane (DMP) (9:1 v/v) mixture. Mechanistic Insight: DMP acts as an in-situ water scavenger, driving the equilibrium of the condensation reaction forward 2.

  • Reagent Addition: Add N-benzyl-4-piperidone (5 equivalents) and 1% p-toluenesulfonic acid (PTSA) as the acid catalyst [[2]]().

  • Microwave Irradiation: Place the vessel in a microwave labstation (e.g., Milestone Ethos SEL, dual magnetron 1600W). Irradiate at 60–80°C for 10 to 20 minutes 2.

  • Cleavage: Wash the lanterns sequentially with DMF, DCM, and MeOH to remove unreacted piperidone. Cleave the product using a TFA/H2O/TIS (95:2.5:2.5) cocktail for 1 hour 2.

  • Analysis: Evaporate the cleavage cocktail under a nitrogen stream and analyze the residue via HPLC.

References
  • [3] Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC - NIH. 3

  • [1] 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia - Journal of Medicinal Chemistry (ACS Publications). 1

  • [2] Microwave-enhanced solid phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones - Arkivoc. 2

Sources

Technical Support Center: Troubleshooting the Characterization of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. Spirocyclic compounds are increasingly prioritized in drug discovery for their1[1]. However, this "escape from flatland" introduces significant analytical bottlenecks. This guide addresses the most frequent challenges encountered during Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and crystallographic characterization of spirocycles.

Section 1: NMR Spectroscopy & Stereochemical Assignment

Q1: My 1D 1H NMR spectrum has severe signal overlap, and I cannot identify the quaternary spiro carbon. How do I resolve this? Causality & Expert Insight: Spirocyclic compounds are conformationally rigid but often lack the electronic dispersion provided by flat aromatic systems. This leads to overlapping multiplets in the aliphatic region. Furthermore, the central spiro carbon is quaternary and typically exhibits low signal intensity due to long relaxation times and the2[2]. Solution: You must transition to 2D NMR techniques. Use Heteronuclear Single Quantum Coherence (HSQC) to resolve overlapping proton signals by spreading them across the 13C dimension. To definitively assign the quaternary spiro carbon, rely on Heteronuclear Multiple Bond Correlation (HMBC), looking for 2J and 3J correlations from protons on the adjacent rings.

Q2: I need to assign the relative stereochemistry of my spirocycle, but it lacks a traditional tetrahedral chiral center. What is the standard protocol? Causality & Expert Insight: Many spiro compounds2[2]. Because the rings are orthogonal, through-bond coupling constants ( J -values) are often insufficient for stereochemical assignment. Solution: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) is required. These techniques 2[2]. By observing cross-peaks between protons on the two orthogonal rings, you can deduce their spatial proximity. If NOESY is ambiguous due to remote substituents,3 is highly recommended to differentiate diastereomers[3].

Protocol 1: Step-by-Step NOESY Stereochemical Elucidation

This protocol utilizes a self-validating loop where computational predictions verify empirical NOE cross-peaks.

  • Sample Preparation: Dissolve 10-15 mg of the spirocycle in a deuterated solvent with low viscosity (e.g., CDCl3​ or CD3​OD ) to ensure a favorable correlation time ( τc​ ). Degas the sample to remove dissolved oxygen, which causes paramagnetic relaxation and quenches the NOE signal.

  • Parameter Optimization: Set the mixing time ( d8 ) based on the molecule's molecular weight. For small spirocycles (< 500 Da), a mixing time of 300-500 ms is optimal for NOESY. If the molecule falls in the "zero-crossing" region (MW ~1000 Da), switch to ROESY with a 200-300 ms continuous wave spin-lock.

  • Acquisition & Processing: Acquire with sufficient scans (typically 16-32 per increment) to detect weak through-space correlations. Process with zero-filling and a squared sine-bell window function.

  • Interpretation & Validation: Map the cross-peaks between the protons of Ring A and Ring B. A cross-peak confirms a spatial distance of < 5 Å, dictating the relative twist of the spiro center. Cross-validate ambiguous signals against a CREST/DP4+ generated conformer ensemble.

NMR_Workflow Start Synthesized Spirocycle NMR1D 1D 1H & 13C NMR Start->NMR1D Check1 Are signals resolved? NMR1D->Check1 NMR2D_1 COSY & HSQC (Spin Systems & C-H) Check1->NMR2D_1 No (Overlap) Stereo Stereochemistry Needed? Check1->Stereo Yes NMR2D_2 HMBC (Quaternary Spiro Carbon) NMR2D_1->NMR2D_2 NMR2D_2->Stereo NOESY NOESY / ROESY (Through-space <5 Å) Stereo->NOESY Yes Done Full Characterization Stereo->Done No CREST Computational NMR (DP4+ Probability) NOESY->CREST Ambiguous NOE NOESY->Done Clear NOE CREST->Done

Caption: Workflow for the structural and stereochemical elucidation of spirocycles using NMR.

Section 2: Mass Spectrometry & Isomer Differentiation

Q3: My MS/MS spectra for two spirocyclic diastereomers are identical. Why does Collision-Induced Dissociation (CID) fail to differentiate them? Causality & Expert Insight: Diastereomers and enantiomers of spiro compounds have identical exact masses. Furthermore, because the spiro center is sterically hindered and rigid, the activation energy required to cleave the spiro node often exceeds the energy required to fragment peripheral functional groups. Consequently, both isomers undergo identical primary fragmentation pathways (e.g.,4)[4]. Solution: Mass spectrometry alone is generally insufficient for spiro-stereoisomer differentiation. You must implement a self-validating system by coupling MS with an orthogonal separation technique, such as Chiral Supercritical Fluid Chromatography (SFC-MS) or Liquid Chromatography (LC-MS).

Protocol 2: MS/MS Fragmentation Analysis with Isotope Labeling

This protocol uses isotopic labeling to create a self-validating mechanism for mapping complex spirocyclic fragmentation.

  • Ionization: Introduce the sample via Electrospray Ionization (ESI) in positive mode to generate protonated [M+H]+ or sodiated [M+Na]+ adducts.

  • Isolation & CID: Isolate the precursor ion in a quadrupole or ion trap. Apply normalized collision energy (NCE) starting at 15% and ramping to 45% to induce fragmentation.

  • Isotope Labeling Validation: To definitively assign the fragmentation mechanism (e.g., distinguishing between a loss of an amine vs. an ether group from the spiro core), synthesize 15N or 2H (deuterium) labeled analogues.

  • Data Correlation: Compare the MS/MS spectra of the unlabeled and labeled compounds. A mass shift in a specific product ion definitively confirms the retention of the labeled atom in that fragment, validating the proposed cleavage pathway.

MS_Workflow Sample Spirocyclic Isomers LC Chiral LC / SFC Separation Sample->LC ESI ESI-MS Ionization LC->ESI CID Collision-Induced Dissociation (CID) ESI->CID Frag Analyze Fragmentation Pathways CID->Frag Isotope Isotope Labeling (15N, 2H) Validation Frag->Isotope Identify Isomer Identification Isotope->Identify

Caption: Workflow for differentiating and identifying spirocyclic isomers using coupled LC-MS/MS.

Section 3: Crystallography & Physical Characterization

Q4: I cannot get my spirocycle to crystallize for X-ray diffraction (XRD). It either oils out or forms amorphous solids. What is the root cause? Causality & Expert Insight: The very feature that makes spirocycles attractive for drug discovery—their high Fsp3​ character and 3D geometry—disrupts the planar π−π stacking interactions that typically drive crystallization in flat aromatic molecules. Additionally,2, which entropically penalizes the formation of a highly ordered crystal lattice[2]. Solution:

  • Derivatization: Synthesize a heavy-atom derivative (e.g., attaching a para-bromobenzoate group). This not only provides a rigid, planar anchor to promote crystal packing but also introduces an anomalous scatterer (Bromine) to definitively determine the absolute configuration via X-ray crystallography.

  • Co-crystallization: Attempt co-crystallization with a rigid, planar co-former (e.g., tartaric acid or camphorsulfonic acid for basic spirocycles) to create a stable multi-component lattice.

Summary of Analytical Techniques for Spirocycles

Analytical TechniqueResolution Limit / SensitivityPrimary Application for SpirocyclesKey Limitation
1D 1H NMR > 0.05 ppm dispersionInitial purity and structural checkHigh signal overlap due to 3D rigidity
2D NOESY/ROESY < 5.0 Å spatial distanceRelative stereochemistry assignmentFails if key protons are > 5 Å apart
ESI-MS/MS < 5 ppm mass accuracyMolecular weight & fragmentationCannot differentiate stereoisomers alone
Chiral SFC-MS > 1.5 Rs​ (Resolution)Enantiomeric/Diastereomeric separationRequires extensive method development
X-Ray Crystallography < 0.8 Å resolutionAbsolute configurationHigh Fsp3​ fraction impedes crystallization

References

  • BenchChem. "Technical Support Center: Characterization of Spiro Compounds." BenchChem Support, 2025. 2

  • ACS Publications. "Computationally Assisted Stereochemical Elucidation of Intermediates Encountered En Route to Pyrrole-Imidazole Natural Products." The Journal of Organic Chemistry, 2025. 3

  • Hu, X., et al. "Fragmentation of pentacoordinate spirobicyclic aminoacyl-phosphoranes (P-AAs) by electrospray ionization tandem mass spectrometry concerning P-O and P-N bond cleavage." Rapid Communications in Mass Spectrometry, 2011. 4

  • Varela, M.T., et al. "Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists." European Journal of Medicinal Chemistry, 2025. 1

Sources

Technical Support Center: Troubleshooting N-Heterocyclic Spiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-heterocyclic spiro compounds. As a Senior Application Scientist, I have designed this hub to address the complex mechanistic and operational challenges inherent in constructing 3D-rich spirocyclic scaffolds (e.g., spirooxindoles, spiro-pyrrolidines, and spiro-azetidines). The formation of a quaternary spiro-center is thermodynamically and kinetically demanding due to severe steric hindrance and the necessity for precise stereocontrol.

This guide moves beyond basic protocols, offering causality-driven troubleshooting, self-validating methodologies, and authoritative grounding to ensure your synthetic cascades succeed[1].

Section 1: Core Principles & Causality in Spiro Synthesis

The synthesis of spiro-compounds often relies on [3+2] cycloadditions, asymmetric organocatalytic cascades (e.g., Michael-Michael-Aldol), or N-Heterocyclic Carbene (NHC) catalysis[2]. The primary pitfalls arise from three core areas:

  • Steric Clashes: The quaternary spiro-carbon requires bringing two bulky fragments together. If the transition state energy is too high, alternative pathways (e.g., elimination, polymerization) dominate.

  • Electronic Mismatch: In 1,3-dipolar cycloadditions, the HOMO-LUMO gap between the dipole and dipolarophile dictates regioselectivity. Misalignment leads to intractable mixtures of ortho and meta regioisomers[3].

  • Stereochemical Leakage: In organocatalysis, non-catalyzed background reactions or weak hydrogen-bonding networks can severely erode enantiomeric excess (ee) and diastereomeric ratio (dr)[4].

Section 2: Troubleshooting Guides (Pitfalls & Solutions)

Issue 1: Poor Regioselectivity in [3+2] Cycloadditions

Symptom: NMR analysis of the crude mixture reveals a nearly 1:1 mixture of regioisomers when reacting a nitrone or azomethine ylide with a 3-alkylidene oxindole. Causality: The reaction is operating under a flat potential energy surface where the HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile) interactions are highly competitive. Without sufficient electronic bias, the dipole can approach the alkene in two different orientations[3]. Solution:

  • Electronic Tuning: Introduce electron-withdrawing groups (EWGs) on the dipolarophile to lower its LUMO, strictly enforcing a single dominant orbital interaction.

  • Lewis Acid Coordination: Add a Lewis acid (e.g., AgOAc or Cu(OTf)₂). The metal coordinates to the oxindole carbonyl, significantly lowering the LUMO and anchoring the transition state geometry, which drives ortho-regioselectivity.

Issue 2: Erosion of Enantioselectivity in Organocatalytic Cascades

Symptom: The isolated spirooxindole has a high yield but low ee (<50%). Causality: A fast, uncatalyzed background reaction is outcompeting the chiral catalyst, or the catalyst's hydrogen-bonding network is being disrupted by polar protic solvents. As demonstrated in the[4], bifunctional catalysts rely on precise spatial arrangements to shield one face of the electrophile. Solution:

  • Solvent Switch: Move to non-polar, aprotic solvents (e.g., Toluene, DCM) to strengthen the catalyst-substrate H-bonds.

  • Temperature Modulation: Lower the reaction temperature to -20°C to suppress the higher-activation-energy background reaction.

Issue 3: Low Yields in NHC-Catalyzed Spiro-Annulations

Symptom: Substrate consumption is high, but the yield of the spiro-lactone is low, accompanied by a dark, intractable baseline on TLC. Causality: The nucleophilic Breslow intermediate is highly sensitive. If intercepted by trace moisture, it undergoes protonation to a dead-end species. Alternatively, excessive base can cause the α,β-unsaturated aldehyde to polymerize. This is a common hurdle noted in[2]. Solution:

  • Strict Anhydrous Conditions: Flame-dry glassware and use Schlenk techniques.

  • Base Optimization: Switch from strong inorganic bases (e.g., Cs₂CO₃) to milder organic bases (e.g., DBU or DIPEA) and use slow-addition via a syringe pump for the enal.

Section 3: Quantitative Data Summaries

To assist in experimental design, the following table summarizes the expected outcomes and common failure modes for the most prevalent spiro-synthesis strategies.

Table 1: Comparison of Catalytic Strategies for Spirooxindole Synthesis

Catalytic StrategyTypical SubstratesAverage YieldTypical ee / drCommon Failure ModeCorrective Action
Metal-Catalyzed[3+2] Azomethine ylides + Isatins80-95%>90% / >19:1Catalyst poisoning by basic aminesUse robust Ag(I) or Cu(II) complexes; purify reagents.
Bifunctional Organocatalysis Nitroalkenes + Oxindoles70-90%>95% / >10:1H-bond disruptionSwitch to non-polar solvents (Toluene/DCM).
NHC Catalysis Enals + 3-Hydroxy oxindoles60-85%>90% / >7:1Breslow intermediate quenchingRigorous anhydrous conditions; slow addition.
Phase-Transfer Catalysis (PTC) Diazo isatins + Alkenes50-80%Up to 98:2 erInterfacial mass transfer failureOptimize stirring rate (>800 rpm); tune PTC lipophilicity.

Section 4: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Asymmetric Synthesis of Spirocyclic Oxindoles via Bifunctional Thiourea Catalysis

This protocol integrates self-validation steps to ensure the H-bonding network is active before proceeding. Based on principles from [1].

  • Preparation: In a flame-dried 10 mL Schlenk tube, add the 3-alkylidene oxindole (0.1 mmol) and the bifunctional chiral thiourea catalyst (10 mol%).

  • Solvation & Pre-organization: Add 1.0 mL of anhydrous Toluene. Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution should be completely homogeneous. A cloudy suspension indicates poor catalyst solubility, which will ruin enantioselectivity. If cloudy, switch to DCM.

  • Cooling & Addition: Cool the mixture to -20°C using a cryocooler. Slowly add the nucleophile (e.g., a nitroalkane or enolizable ketone, 0.12 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Stir at -20°C. Check progress via TLC (Hexanes/EtOAc 7:3) every 4 hours.

    • Self-Validation Check: Look for a single new spot forming. If multiple spots appear, the temperature is too high, allowing non-stereoselective background pathways.

  • Quenching & Purification: Once the oxindole is consumed, quench with 1 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 5 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles

Derived from methodologies in[5].

  • Biphasic Setup: Dissolve the chloride cyclization precursor (0.2 mmol) in 2.0 mL of an organic solvent (e.g., fluorobenzene).

  • Catalyst Addition: Add the SF₅-containing cinchona alkaloid-derived phase-transfer catalyst (5 mol%).

  • Base Initiation: Add 2.0 mL of 50% aqueous KOH or solid Cs₂CO₃.

  • Vigorous Agitation: Stir at 1000 rpm at 0°C.

    • Causality Note: High shear is required to maximize the interfacial area where the chiral cation exchanges with the inorganic cation to form the active lipophilic ion pair.

  • Isolation: After 12 hours, dilute with water, extract with DCM, concentrate under reduced pressure, and purify via column chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q: Why am I getting the meta-regioisomer instead of the ortho-regioisomer in my nitrone [3+2] cycloaddition? A: Regioselectivity in these reactions is governed by the coefficients of the frontier molecular orbitals (FMOs). If your nitrone is highly electron-rich and your dipolarophile lacks strong electron-withdrawing groups, the FMO coefficients become similar in magnitude, leading to a loss of regiocontrol. To fix this, either use a Lewis acid to polarize the dipolarophile's double bond or redesign your substrate to include a stronger EWG.

Q: How do I scale up my organocatalytic spiro-annulation without losing enantiomeric excess (ee)? A: Scale-up often fails due to poor heat dissipation (exothermic reactions raising the internal temperature) and inefficient mixing. To maintain ee on a gram scale, use a jacketed reactor to strictly control internal temperature, utilize a mechanical stirrer rather than a magnetic stir bar, and employ a syringe pump to add the limiting reagent over several hours, keeping the steady-state concentration of reactive intermediates low.

Q: Why does my spiro-azetidine synthesis fail with standard phase-transfer catalysts (PTCs) like TBAB? A: Standard PTCs like tetrabutylammonium bromide (TBAB) lack the specific chiral pocket and rigid steric bulk required to dictate the trajectory of the intramolecular C-C bond formation in highly strained 4-membered rings. You must use a specialized, highly fluorinated or sterically demanding chiral cation (e.g., SF₅-cinchona derivatives) that tightly binds the enolate intermediate[5].

Section 6: Visualizations

TroubleshootingWorkflow Start Analyze Reaction Outcome (NMR/HPLC) CheckEE Low Enantiomeric Excess (ee)? Start->CheckEE CheckDR Low Diastereomeric Ratio (dr)? Start->CheckDR CheckRegio Poor Regioselectivity? Start->CheckRegio SolEE 1. Lower Temperature 2. Tune Chiral Catalyst 3. Suppress Background Rxn CheckEE->SolEE SolDR 1. Solvent Screen (Aprotic) 2. Adjust Additives 3. Increase Steric Bulk CheckDR->SolDR SolRegio 1. Electronic Tuning 2. Lewis Acid Coordination 3. Switch Dipolarophile CheckRegio->SolRegio

Troubleshooting workflow for stereoselectivity and regioselectivity in spiro-annulations.

NHC_Pathway Enal Enal Substrate Breslow Breslow Intermediate (Nucleophilic) Enal->Breslow NHC NHC Catalyst NHC->Breslow Addition Cyclo [3+2] Annulation (C-C Bond Formation) Breslow->Cyclo Oxindole Isatin/Oxindole Electrophile Oxindole->Cyclo Interception Product Spiro-Heterocycle + Regenerated NHC Cyclo->Product

Mechanistic pathway of NHC-catalyzed spiro-heterocycle synthesis via Breslow intermediates.

Section 7: References

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Synthesis of Six-Membered Spirocyclic Oxindoles with Five Consecutive Stereocenters in an Asymmetric Organocatalytic One-Pot Michael/Michael/Aldol Addition Sequence. The Journal of Organic Chemistry (ACS).[Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules (MDPI).[Link]

  • Enantioselective methodologies for the synthesis of spiro compounds. Chemical Society Reviews (RSC Publishing).[Link]

  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters (ACS).[Link]

Sources

Technical Support Center: Purification Strategies for Polar Triazaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notorious chromatographic bottlenecks associated with spirocyclic amines.

Triazaspiro compounds (such as 1,4,8-triazaspiro[4.5]decane derivatives) are highly valued in modern drug discovery due to their rigid 3D architectures and metabolic stability. However, their multiple basic nitrogen atoms and high polarity make them prone to severe streaking on normal-phase silica and poor retention on standard reversed-phase (RP) columns. This guide provides diagnostic workflows, causality-driven troubleshooting, and validated protocols to streamline your purification pipeline.

Diagnostic Purification Workflow

Before selecting a column, you must evaluate the compound's calculated partition coefficient (cLogP) and acid dissociation constant (pKa). Use the decision matrix below to route your crude mixture to the optimal chromatographic technique.

PurificationWorkflow Start Crude Triazaspiro Mixture CheckLogP Assess Polarity (cLogP & pKa) Start->CheckLogP HighPolar Highly Polar / Water Soluble (cLogP < 0) CheckLogP->HighPolar High Polarity MedPolar Moderately Polar / Basic (cLogP 0 - 2) CheckLogP->MedPolar Moderate Polarity HILIC HILIC Chromatography (Amide/Zwitterionic) HighPolar->HILIC Neutral/Zwitterionic SCX Strong Cation Exchange (SCX) HighPolar->SCX Strongly Basic (pKa > 9) AmineSilica Normal Phase (Amine-Functionalized Silica) MedPolar->AmineSilica Flash Scale / Lipophilic HighPH_RP Reversed-Phase HPLC (High pH, C18) MedPolar->HighPH_RP Prep Scale / High Purity SFC Prep SFC (Basic Modifiers) MedPolar->SFC Green / High Throughput

Diagnostic workflow for selecting purification strategies based on triazaspiro polarity.

Troubleshooting Guides & FAQs

Issue 1: Severe Streaking on Normal-Phase Silica

Q: My triazaspiro intermediate streaks across the TLC plate and elutes in broad, overlapping fractions on a standard silica flash column, even with highly polar solvent mixtures (e.g., DCM/MeOH/NH₄OH). What is the mechanistic cause, and how can I resolve this?

A: The basic amine groups in triazaspiro compounds have a strong electrostatic attraction to the 1[1]. When you use aggressive polar modifiers like ammonia, you are attempting to competitively displace the amine, which often leads to poor resolution and broad peaks.

  • Solution: Switch to an amine-functionalized silica stationary phase (e.g., KP-NH). The amine-bonded phase masks the acidic silanols, eliminating secondary acid-base interactions. This allows you to treat the column as a standard normal-phase system, achieving sharp peaks using simple gradients like Hexane/Ethyl Acetate 2[2].

Issue 2: Poor Retention in Reversed-Phase (RP) HPLC

Q: During RP-HPLC on a standard C18 column, my deprotected triazaspiro compound elutes almost immediately with the solvent front and exhibits severe tailing. How can I increase retention?

A: Highly polar basic compounds are predominantly ionized at neutral or acidic pH, making them3[3].

  • Solution A (High pH): Use a high-pH resistant C18 column and a mobile phase buffered to pH 10-11 (e.g., 0.1% ammonium hydroxide in water/acetonitrile). This suppresses the ionization of the basic nitrogens, driving the compound into its lipophilic free-base form and increasing retention.

  • Solution B (Strong Cation Exchange - SCX): If the compound remains too polar even at high pH, utilize an SCX stationary phase. SCX columns leverage electrostatic interactions to retain highly hydrophilic basic compounds, providing 3[3].

Issue 3: Inadequate Separation of Water-Soluble Spirocycles

Q: My final triazaspiro salt is highly water-soluble and cannot be retained on any RP-HPLC column. What is the best chromatographic approach?

A: For highly polar, hydrophilic compounds, 4[4] is the optimal strategy.

  • Mechanism: HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). The mobile phase forms a water-rich layer on the surface of the stationary phase. Polar triazaspiro compounds partition into this aqueous layer, and elution is achieved by gradually increasing the water content[4].

  • Advantage: HILIC avoids the need for non-volatile ion-pairing reagents, making it .

Issue 4: Scaling Up While Minimizing Aqueous Waste

Q: I need to purify multi-gram quantities of a basic triazaspiro intermediate. RP-HPLC generates too much aqueous waste, making isolation by lyophilization incredibly slow. Is there a greener, faster alternative?

A: Preparative Supercritical Fluid Chromatography (SFC) is the method of choice for5[5].

  • Mechanism: SFC uses supercritical CO₂ as the primary mobile phase. Because CO₂ is slightly acidic, polar basic compounds require a polar organic modifier (e.g., methanol) containing a basic additive (like isopropylamine) to elute successfully[6].

  • Advantage: Upon fraction collection, the CO₂ depressurizes and evaporates, leaving your purified triazaspiro compound in a small volume of volatile organic solvent,5[5].

Experimental Protocols

Protocol A: HILIC Method Development for Polar Triazaspiro Salts

This self-validating protocol ensures adequate retention and peak shape for highly polar compounds that fail on C18.

  • Column Selection: Select a zwitterionic or amide-bonded HILIC column (e.g., 5 µm, 150 x 4.6 mm for analytical scouting).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium formate in Water (pH ~3.0). Causality: The buffer controls the ionization state of both the stationary phase and the analyte, ensuring reproducible retention.

    • Solvent B: 100% Acetonitrile.

  • Equilibration (Critical Step): Equilibrate the column with 90% Solvent B for at least 20 column volumes. Causality: HILIC columns require extensive equilibration to establish a stable water-rich layer on the silica surface.

  • Gradient Elution: Run a gradient from 90% B down to 50% B over 15 minutes. (Note: In HILIC, water is the strong solvent; increasing water elutes the compound).

  • Sample Dilution: Dissolve the crude triazaspiro sample in a solvent mixture closely matching the initial mobile phase (e.g., 80-90% Acetonitrile). Causality: Injecting samples in highly aqueous solvents will disrupt the HILIC partitioning layer and cause severe peak distortion.

Protocol B: Preparative SFC Purification with Basic Modifiers

Optimized for rapid isolation of lipophilic to moderately polar basic spirocycles.

  • Stationary Phase: Select an achiral stationary phase optimized for basic compounds (e.g., 2-Ethylpyridine or bare silica).

  • Modifier Preparation: Prepare a co-solvent of Methanol containing 0.2% to 0.5% (v/v) Isopropylamine (IPA) or Dimethylethylamine (DMEA). Causality: The basic additive suppresses interactions between the basic triazaspiro nitrogens and any residual acidic sites on the column, preventing peak tailing.

  • System Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column temperature to 40°C to maintain CO₂ in the supercritical state.

  • Gradient: Perform a scouting run from 5% to 50% Modifier over 8 minutes.

  • Fraction Collection: Collect peaks using mass-directed (MS) triggering. The CO₂ will vent, leaving the purified compound in the methanol/additive mixture, which can be rapidly concentrated under reduced pressure.

Quantitative Data Summary

The following table synthesizes the expected performance metrics when applying these purification strategies to highly polar triazaspiro compounds.

Purification StrategyStationary PhaseTypical Mobile PhaseRetention MechanismLoading CapacitySolvent Evaporation Time
Normal Phase (Amine) Amine-functionalized Silica (KP-NH)Hexane / EtOAc or EtOAc / IPANormal Phase (H-bonding, Dipole)High (up to 10% w/w)Fast (Volatile organics)
RP-HPLC (High pH) High-pH stable C18Water / MeCN (0.1% NH₄OH)Hydrophobic PartitioningModerate (1-5% w/w)Very Slow (Lyophilization)
HILIC Zwitterionic / AmideMeCN / Aqueous BufferAqueous Layer PartitioningLow to ModerateModerate (High organic)
Strong Cation Exchange Silica-based SCXAqueous Buffer / MeCNElectrostatic (Ion Exchange)ModerateSlow (Aqueous fractions)
Prep SFC 2-Ethylpyridine / SilicaSupercritical CO₂ / MeOH + AmineNormal Phase / Polar InteractionsHighVery Fast (CO₂ vents off)

References

  • Benchchem. Technical Support Center: Purifying Basic Amines via Column Chromatography.7

  • Biotage. Is there an easy way to purify organic amines?1

  • PubMed. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase.3

  • Buchi. Why HILIC is what your polar compounds need for purification.4

  • American Pharmaceutical Review. Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.5

  • Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC.Link

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.2

  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.6

Sources

managing air and moisture sensitivity of organometallic reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Organometallic Reagents Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals who require rigorous, reproducible methods for handling highly reactive, air- and moisture-sensitive compounds.

Below, you will find field-proven troubleshooting workflows, self-validating protocols, and the fundamental causality behind common experimental failures.

Section 1: Core Principles of Air-Free Techniques (FAQ)

Q1: Why do my organometallic reagents (e.g., n-BuLi, Grignards) degrade even when stored in Sure/Seal™ bottles?

Causality & Mechanism: Organometallic reagents are extremely nucleophilic and basic. When exposed to the atmosphere, they react stoichiometrically with moisture to form insoluble metal hydroxides (e.g., LiOH) and with oxygen to form alkoxides. Even in specialized packaging like Sure/Seal™ bottles, degradation occurs over time due to repeated septum punctures. Using large-gauge needles damages the elastomer liner, compromising its resealing properties and allowing microscopic ingress of atmospheric moisture and oxygen[1]. Furthermore, while plastic (polypropylene) syringes are common in undergraduate labs, repeated exposure to organic solvents causes the plastic to swell and the plunger to freeze, leading to inaccurate volume transfers and potential air leaks[2].

Self-Validating Protocol: Aseptic Syringe Transfer To validate that your transfer system is completely air-free, observe the needle tip upon withdrawal. A properly executed transfer will not produce a puff of white smoke (which indicates rapid hydrolysis of the reagent at the tip).

  • Purge the Syringe: Use a glass syringe equipped with a Teflon plunger. Attach a small-gauge needle (18–20G). Flush the syringe with inert gas (N₂ or Argon) three times by drawing from a Schlenk line and expelling the gas[3].

  • Pressurize the Vessel: Insert a separate inert gas line equipped with a bubbler into the reagent bottle's septum to maintain a slight positive pressure. This prevents a vacuum from forming when liquid is withdrawn, which would otherwise draw ambient air into the bottle[3].

  • Withdraw Reagent: Insert the purged syringe needle through the septum. Allow the positive inert gas pressure to push the plunger back, filling the syringe to the desired volume.

  • Clean Immediately: Immediately after transferring the reagent to your reaction flask, rinse the syringe and needle with a compatible dry solvent (e.g., hexanes or THF). Failure to do so will result in plugged needles and frozen syringes due to the rapid hydrolysis of residual reagent[4].

Section 2: Troubleshooting Reaction Failures

Q2: My organometallic reaction failed to initiate or gave low yields. How do I pinpoint the source of moisture or oxygen?

Causality & Mechanism: Reaction failures with Grignards or organolithiums are almost exclusively tied to protonation by adventitious water or oxidation. Glassware inherently harbors a microscopic film of adsorbed moisture on its surface. If not properly thermally desorbed, this moisture will quench the organometallic reagent before it can react with your target electrophile[3].

Troubleshooting Workflow:

Troubleshooting Start Reaction Yield Low/Failed CheckReagent 1. Titrate Organometallic Reagent Start->CheckReagent ReagentOK Molarity Matches Expected? CheckReagent->ReagentOK Degraded Reagent Degraded (Hydrolysis/Oxidation) ReagentOK->Degraded No CheckSolvent 2. Check Solvent Moisture (Karl Fischer Titration) ReagentOK->CheckSolvent Yes Success Proceed with Reaction Degraded->Success Replace Reagent SolventWet Solvent > 10 ppm H2O? CheckSolvent->SolventWet DrySolvent Dry Solvent (Alumina Column/Na-Benzophenone) SolventWet->DrySolvent Yes CheckGlassware 3. Check Glassware & Setup (Schlenk Line Integrity) SolventWet->CheckGlassware No DrySolvent->Success Leak Vacuum Leak Detected? CheckGlassware->Leak FixLeak Regrease Joints & Replace Septa Leak->FixLeak Yes Leak->Success No FixLeak->Success

Troubleshooting workflow for moisture/air contamination in organometallic reactions.

Self-Validating Protocol: Thermal Desorption of Glassware

  • Bake: Heat all glassware in an oven at 140 °C for at least 4 hours (or overnight) to drive off adsorbed surface moisture[3].

  • Assemble Hot: Remove the glassware from the oven and immediately assemble the reaction apparatus while it is still hot.

  • Vacuum/Fill Cycles: Attach the apparatus to a Schlenk line. Apply high vacuum while the glass cools to room temperature, then backfill with dry nitrogen or argon. Repeat this vacuum/fill cycle three times.

  • Validation: Introduce a small amount of an indicator (like 1,10-phenanthroline) and a drop of your organolithium reagent into the dry solvent. A persistent deep red/brown color validates that the system is completely anhydrous and oxygen-free.

Section 3: Reagent Validation & Titration

Q3: How can I verify the exact molarity of my organolithium or Grignard reagent before use?

Causality & Mechanism: Never trust the label concentration of an organometallic reagent after its first puncture. Because degradation byproducts (like alkoxides and hydroxides) are also basic, simple acid-base titrations will falsely inflate the concentration. You must use a method that specifically measures active carbon-metal bonds[5]. This is achieved through the single or double deprotonation of specific organic indicators, which form highly colored charge-transfer complexes or anions only when reacted with the active organometallic species[5][6].

Quantitative Data: Titration Indicators

IndicatorTarget Organometallic ReagentEquivalents (Indicator:Reagent)Initial ColorEndpoint Color
N-benzylbenzamide (NBB) n-BuLi, s-BuLi, t-BuLi1:2 (Double deprotonation)ColorlessPersistent Blue
Salicylaldehyde phenylhydrazone Grignards, Organolithiums, HMDS salts1:1 (Single deprotonation)YellowOrange
1-Pyreneacetic acid Grignards, Organolithiums1:2 (Double deprotonation)ColorlessRed
1,10-Phenanthroline Alkyllithiums1:1 (Coordination complex)ColorlessDeep Red/Brown

Self-Validating Protocol: Active Molarity Titration Note: The endpoint is self-validating because the persistent color change only occurs when all moisture/impurities are consumed and the exact stoichiometric ratio of active carbon-metal bonds is reached.

  • Prepare the Standard: In an oven-dried Schlenk flask under argon, accurately weigh exactly 100 mg of N-benzylbenzamide (NBB)[5].

  • Dissolve: Add 5 mL of anhydrous THF to dissolve the NBB.

  • Titrate: Using a 1.0 mL graduated glass syringe (graduated in 0.01 mL increments), add the organolithium reagent dropwise to the stirring solution.

  • Observe Endpoint: During addition, a transient blue color will appear and quickly fade. The endpoint is reached when the intense royal blue color (for n-BuLi) or greenish-blue color (for t-BuLi) becomes completely persistent[5].

  • Calculate: Determine the molarity using the exact mass of NBB and the volume of reagent dispensed ( M=volume of reagent added (L)moles of indicator​ ).

References

  • Title: Handling Air-Sensitive Reagents Technical Bulletin AL-134 Source: Sigma-Aldrich / University of Michigan URL: 1

  • Title: Handling air-sensitive reagents AL-134 Source: Division of Research Safety, University of Illinois URL: 3

  • Title: The Manipulation of Air-Sensitive Compounds Source: Thieme Connect URL: 4

  • Title: Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe Source: Journal of Chemical Education - ACS Publications URL: 2

  • Title: Titrating Soluble RM, R2NM and ROM Reagents Source: EPFL URL: 5

  • Title: Automated On-Demand Titration of Organometallic Reagents in Continuous Flow Source: Organic Process Research & Development - ACS Publications URL: 6

  • Title: A Facile Method for the Titration of Organolithium Reagents using Naphtylamine or Naphtylmethylamine as Indicators Source: ResearchGate URL: 7

Sources

scaling up triazaspiro[2.5]octene reactions from lab to pilot plant

Technical Support Center: Scale-Up of Triazaspiro[1]octene Reactions

Welcome to the Technical Support Center for the scale-up of spirocyclic diazirines. Triazaspiro[1]octene derivatives (specifically 1,2,6-triazaspiro[1]oct-1-ene) are highly valuable photoreactive cross-linkers used in target identification, polymer functionalization, and medicinal chemistry[2]. However, transitioning these high-energy, nitrogen-rich heterocycles from milligram lab scales to multigram or kilogram pilot plant scales introduces severe thermal, explosive, and mass-transfer challenges[3].

This guide provides authoritative troubleshooting, causal explanations, and validated protocols for researchers and process chemists.

I. Troubleshooting Guide & FAQs

Q1: During the oxidation of the spirocyclic diaziridine to triazaspiro[1]oct-1-ene, we observe significant thermal runaways and yield drops at the pilot scale. How can we prevent this? A1: The oxidation of diaziridines to diazirines (typically using I2​/Et3​N , Ag2​O , or bleach) is highly exothermic. At the lab scale, heat dissipation is rapid. In a pilot plant, the lower surface-area-to-volume ratio leads to heat accumulation. This thermal stress degrades the sensitive diazirine product into alkenes or polymeric byproducts, prematurely releasing nitrogen gas. Causality & Solution: Transition the oxidation step from a batch reactor to a continuous flow setup. Flow chemistry ensures rapid heat exchange and limits the steady-state accumulation of the explosive diazirine. According to multigram synthesis protocols, controlling the residence time and maintaining the temperature strictly below 0 °C prevents premature nitrogen extrusion[4]. Alternatively, a base-mediated one-pot strategy using KOH can streamline the synthesis and avoid the accumulation of unstable intermediates[5].

Q2: How do we accurately assess and mitigate the explosive hazards of triazaspiro[1]oct-1-ene before moving to a 50-liter reactor? A2: Diazirines are energetic materials. When scaling up, the primary risk is detonation triggered by thermal stress, shock, or high concentration. Causality & Solution: Never isolate triazaspiro[1]oct-1-ene as a neat solid or highly concentrated oil at scale. Always handle it as a solution in a non-reactive solvent (e.g., MTBE or dichloromethane). Conduct Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) before scale-up. Studies on diazo and diazirine compounds show that decomposition typically initiates at relatively low temperatures (often between 60 °C and 100 °C), releasing massive amounts of N2​ gas and heat[3]. Ensure your pilot reactor has adequate rupture disks and vent sizing calculated for sudden N2​ release.

Q3: In our pilot-scale photochemical reactor, the cross-linking efficiency of the triazaspiro[1]octene probe has dropped from 85% (lab) to 30%. What is causing this? A3: The Beer-Lambert law dictates that UV light (330–370 nm) penetration decays exponentially in a solution. In a standard batch pilot reactor, only the outer few millimeters of the solution receive adequate photon flux. The diazirine in the "dark zone" remains unreacted, or undergoes slow thermal degradation. Causality & Solution: Implement a falling-film photoreactor or a continuous-flow photochemical reactor with narrow-gap tubing (e.g., FEP tubing). This ensures that the entire reaction volume experiences uniform UV irradiation. Upon UV absorption, the diazirine ring cleanly cleaves to yield a highly reactive carbene and N2​ [6]. The carbene rapidly inserts into C-H or heteroatom-H bonds. If the photon flux is too low, side reactions (like dimerization or reaction with solvent) outcompete the desired cross-linking[2].

Q4: What is the safest method for downstream purification of multigram batches of triazaspiro[1]octene derivatives? A4: Standard rotary evaporation to dryness is a severe explosion hazard. Causality & Solution: Utilize solvent-swapping techniques (e.g., constant-volume distillation under reduced pressure at low temperature) to transfer the diazirine into the final reaction solvent without ever concentrating it to dryness. If chromatography is required, use automated flash chromatography with a predefined maximum concentration limit for the collection fractions, as demonstrated in high-yielding synthesis protocols[1].

II. Reaction Workflow & Logic

GN1Ketone Precursor(e.g., Piperidone)N2Diaziridine Formation(NH3, HOSA)N1->N2N3Spirocyclic DiaziridineIntermediateN2->N3N4Oxidation (I2/Et3N)Continuous FlowN3->N4ExothermicN5Triazaspiro[2.5]oct-1-ene(Target Diazirine)N4->N5Avoid DrynessN6UV Irradiation(330-370 nm)N5->N6N7Carbene Intermediate+ N2 GasN6->N7PhotocleavageN8C-H / X-H Insertion(Cross-linked Product)N7->N8Rapid Insertion

Workflow for triazaspiro[1]octene synthesis and photochemical activation.

III. Quantitative Data: Thermal & Hazard Metrics

To safely scale up, it is critical to compare the energetic properties of diazirines against other reactive nitrogen species. The following table summarizes key safety metrics derived from process safety literature[3].

Compound ClassPrimary Reactive IntermediateOnset of Decomposition (DSC)Propensity for Non-Specific LabelingScale-Up Handling Strategy
Spirocyclic Diazirines Carbene80 °C – 110 °CLowFlow oxidation; never evaporate to dryness; maintain in solution < 1M.
Linear Alkyl Diazirines Carbene & Diazo70 °C – 90 °CHigh (pH dependent)Store at -20 °C; avoid shock/friction; use blast shields.
Aryl Diazirines Carbene90 °C – 120 °CLowSolvent-swap distillation; monitor N2​ off-gassing.
Diazo Compounds Metal-Carbene60 °C – 100 °CN/A (Catalyst driven)Continuous flow generation; strict temperature control.

IV. Self-Validating Experimental Protocol: Multigram Synthesis of 1,2,6-triazaspiro[1]oct-1-ene

This protocol utilizes a continuous-flow oxidation strategy to ensure self-validating safety: if a thermal spike occurs, only the micro-reactor volume is affected, preventing a catastrophic batch failure.

Step 1: Diaziridine Formation

  • Charge a jacketed pilot reactor with the piperidone precursor (1.0 eq) in anhydrous methanol.

  • Cool the system to -40 °C and introduce liquid ammonia (approx. 10 eq).

  • Slowly add hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in portions over 2 hours, maintaining the internal temperature below -30 °C.

  • Validation Check: Monitor the disappearance of the ketone via in-line IR spectroscopy (loss of C=O stretch at ~1710 cm⁻¹).

  • Allow the ammonia to slowly evaporate by warming to room temperature, routing the off-gas through an acidic scrubber.

Step 2: Continuous Flow Oxidation

  • Dissolve the crude diaziridine in dichloromethane (DCM) to create a 0.5 M feed solution.

  • Prepare a second feed solution of I2​ (1.1 eq) and Et3​N (1.5 eq) in DCM.

  • Pump both solutions through a T-mixer into a cooled tubular flow reactor (residence time: 2-5 minutes, internal temperature: 0 °C).

  • Causality: The flow setup prevents the exothermic oxidation from triggering the decomposition of the newly formed diazirine, maintaining a high surface-area-to-volume ratio for instantaneous heat dissipation.

Step 3: In-line Quenching and Solvent Swap

  • Route the reactor effluent directly into a stirred quench vessel containing aqueous sodium thiosulfate (to destroy excess I2​ ) and sodium bicarbonate.

  • Separate the organic layer continuously.

  • Critical Safety Step: Instead of rotary evaporation, add the desired final solvent (e.g., DMSO or DMF) and perform a constant-volume vacuum distillation to remove the DCM.

  • Validation Check: Confirm the presence of the diazirine via UV-Vis spectroscopy (characteristic weak absorption at ~350 nm) and 19F/1H NMR if applicable, ensuring no residual diaziridine remains[7].

References

  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. MDPI.[Link]

  • Multigram Synthesis of Functionalized Spirocyclic Diazirines. ResearchGate.[Link]

  • Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives. ACS Omega.[Link]

  • Synthesis and Reactivity of Diazirine-Containing Polymers via Controlled Radical Polymerization. ACS Macromolecules.[Link]

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. PMC / NIH.[Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.[Link]

Technical Support Center: Resolving Diastereomers of Substituted Triazaspiro[2.5]octanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with substituted triazaspiro[2.5]octanes. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the separation of diastereomers of this valuable scaffold. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a substituted triazaspiro[2.5]octane resulted in a mixture of diastereomers. Why did this happen?

The formation of a diastereomeric mixture is common during the synthesis of substituted triazaspiro[2.5]octanes due to the creation of multiple stereocenters. The core structure itself contains stereogenic centers, and substituents on the ring system can introduce additional ones. For instance, in syntheses involving the cyclopropanation of exocyclic N-heterocycles, the approach of the carbene can occur from different faces, leading to distinct diastereomers.[1][2] The specific reaction conditions, catalysts, and the nature of the substituents all influence the resulting diastereomeric ratio.

Q2: What are the critical factors to consider when choosing a separation method for my triazaspiro[2.5]octane diastereomers?

The optimal separation strategy depends on several factors:

  • Scale of Separation: For small-scale purification (milligrams), chromatographic methods like HPLC or SFC are often faster and more efficient. For larger-scale separations (grams to kilograms), crystallization-based methods like diastereomeric salt resolution are generally more cost-effective and scalable.[3]

  • Physicochemical Properties: The polarity, solubility, and crystallinity of your diastereomers will heavily influence method selection. The presence of functional groups (e.g., amines, carboxylic acids) is crucial for derivatization or salt formation.

  • Available Equipment: Access to preparative HPLC, SFC, or standard organic chemistry laboratory equipment for crystallization will naturally guide your choice.

  • Downstream Applications: The required purity level for subsequent synthetic steps or biological assays is a key consideration.

Q3: What is the main difference between HPLC and SFC for separating my diastereomers, and when should I choose one over the other?

High-Performance Liquid Chromatography (HPLC) uses liquid mobile phases, while Supercritical Fluid Chromatography (SFC) employs supercritical CO₂ often mixed with organic modifiers like alcohols.[] SFC is increasingly favored for chiral and achiral separations in the pharmaceutical industry for several reasons:

  • Speed: SFC often provides faster separations due to the low viscosity and high diffusivity of the supercritical fluid mobile phase.[5][6]

  • Solvent Reduction: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective "green" chemistry approach.[7][8]

  • Efficiency: It can achieve high chromatographic efficiency, leading to excellent resolution of closely related compounds like diastereomers.[9]

Choose SFC when you need rapid, high-throughput separations, are working with thermally labile compounds, or wish to minimize solvent usage. Opt for HPLC if it is the more readily available technology in your lab or if your compounds have very high polarity that is challenging for typical SFC mobile phases.

Troubleshooting Guide: Method Selection

Deciding on the initial separation strategy can be challenging. The following workflow provides a structured approach to selecting the most appropriate method for your specific needs.

MethodSelection start Start: Diastereomeric Mixture of Triazaspiro[2.5]octane scale_q What is the required scale? start->scale_q small_scale < 1 gram (Analytical/Semi-Prep) scale_q->small_scale Small large_scale > 1 gram (Preparative) scale_q->large_scale Large chromatography Pursue Chromatographic Separation small_scale->chromatography crystallization Pursue Crystallization-Based Resolution large_scale->crystallization sfc_vs_hplc Choose between SFC and HPLC based on availability and compound properties chromatography->sfc_vs_hplc func_group_q Does the molecule have an acidic or basic 'handle'? crystallization->func_group_q yes_handle Yes func_group_q->yes_handle Yes no_handle No func_group_q->no_handle No salt_res Diastereomeric Salt Resolution is a strong candidate yes_handle->salt_res direct_xtal Consider direct crystallization or derivatization for subsequent separation no_handle->direct_xtal direct_xtal->chromatography If direct crystallization fails

Caption: Decision workflow for selecting a diastereomer resolution method.

Chromatographic Separation: Protocols and Troubleshooting

Chromatography is a powerful tool for the analytical and preparative separation of triazaspiro[2.5]octane diastereomers. Since diastereomers have different physicochemical properties, they can often be separated on standard (achiral) stationary phases.

Recommended Initial Screening Conditions
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC) - Normal Phase
Column Diol, 2-Ethylpyridine (2-EP), AminoSilica, Diol, Cyano[10]
Mobile Phase CO₂ with a gradient of Methanol or Ethanol (5-40%)Heptane/Hexane with a gradient of Ethanol or Isopropanol (5-30%)
Additive 0.1% Isopropylamine or Diethylamine for basic compounds0.1% Trifluoroacetic Acid (TFA) if needed for peak shape
Flow Rate 3-4 mL/min (for 4.6 mm ID column)1 mL/min (for 4.6 mm ID column)
Temperature 40 °CAmbient
Troubleshooting Poor Chromatographic Resolution

Problem: My diastereomer peaks are co-eluting or have very poor resolution (Rs < 1.0).

Troubleshooting StepRationale and Explanation
1. Change the Organic Modifier In both SFC and HPLC, switching the alcohol modifier (e.g., from Methanol to Ethanol or Isopropanol) can significantly alter selectivity. The different hydrogen bonding capabilities and polarity of the alcohols change the interaction with the stationary phase and the analyte.
2. Screen Different Stationary Phases If changing the mobile phase is insufficient, the primary interaction mechanism needs to be altered. For these basic amine-containing scaffolds, a 2-Ethylpyridine column in SFC or a cyano/silica column in HPLC often provides different selectivity compared to standard Diol or C18 phases. For very challenging separations, a Porous Graphitic Carbon (PGC) column can offer unique selectivity.[11]
3. Modify the Additive For basic compounds like triazaspiro[2.5]octanes, poor peak shape (tailing) is common. Adding a small amount of a basic additive (e.g., isopropylamine) to the mobile phase in SFC or HPLC can neutralize active sites on the silica support, leading to sharper peaks and improved resolution.
4. Decrease the Temperature Lowering the column temperature can sometimes improve resolution by enhancing the differential interactions between the diastereomers and the stationary phase. However, this may also increase analysis time and backpressure.
5. Consider a Chiral Stationary Phase (CSP) Even for diastereomer separation, a CSP can sometimes provide the unique stereoselective interactions needed for resolution, especially if the stereocenters are far apart.[10] Daicel and Phenomenex offer a wide range of CSPs for screening.[12][13]

Diastereomeric Salt Resolution: Protocol and Troubleshooting

For larger-scale purifications, diastereomeric salt resolution is a classic and highly effective technique, provided your substituted triazaspiro[2.5]octane has a basic nitrogen that can form a salt.[3][14]

Experimental Protocol: Diastereomeric Salt Resolution

SaltResolution cluster_screening Step 1: Screening cluster_crystallization Step 2: Crystallization cluster_analysis Step 3: Analysis & Recovery screen_agent Screen Chiral Resolving Agents (e.g., Tartaric acid, Mandelic acid, CSA) screen_solvent Screen Solvents (e.g., Alcohols, Acetonitrile, Esters) screen_agent->screen_solvent dissolve Dissolve Diastereomeric Mixture and Resolving Agent in Optimal Solvent with Heating screen_solvent->dissolve cool Cool Slowly to Induce Crystallization isolate Isolate Crystals by Filtration analyze Analyze Crystal Purity (Chiral HPLC/SFC) isolate->analyze liberate Liberate Free Base from Salt (e.g., aq. NaHCO₃ extraction) recover Recover Enriched Diastereomer

Caption: Workflow for diastereomeric salt resolution.

Detailed Steps:

  • Select a Chiral Resolving Agent: Since triazaspiro[2.5]octanes are basic, a chiral acid is required. Common choices include:

    • (+)- or (-)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-tartaric acid)

    • (R)- or (S)-Mandelic acid

    • (1R)- or (1S)-(-)-Camphor-10-sulfonic acid (CSA)

  • Screening for Optimal Salt/Solvent Combination: This is the most critical step.[3]

    • In parallel, dissolve small, equimolar amounts of your diastereomeric mixture and the chosen resolving agent in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).

    • Heat to achieve dissolution, then allow to cool slowly to room temperature. Observe which combinations yield crystalline solids.

    • Analyze the resulting solid and the mother liquor by a suitable analytical method (e.g., HPLC, SFC, NMR) to determine the diastereomeric excess (d.e.). The goal is to find a system where one diastereomer preferentially crystallizes.

  • Scale-Up Crystallization:

    • Using the optimal conditions identified, dissolve the bulk of your material and the resolving agent (typically 0.5 to 1.0 equivalents) in the chosen solvent, heating as necessary.

    • Allow the solution to cool slowly. Seeding with a small crystal from the screening experiment can be beneficial.

    • Let the crystallization proceed for several hours or overnight.

  • Isolation and Liberation:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • To recover your purified diastereomer, dissolve the crystalline salt in water and basify (e.g., with Na₂CO₃ or NaOH) to deprotonate the amine.

    • Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry, and concentrate to yield the resolved product.

Troubleshooting Failed Crystallizations

Problem: My compound "oils out" instead of crystallizing, or no solid forms at all.

Troubleshooting StepRationale and Explanation
1. Change the Solvent System The solubility of the diastereomeric salt is highly dependent on the solvent. If it is too soluble, no crystals will form. If it is poorly soluble, it may crash out as an amorphous solid or oil. Try a less polar solvent to decrease solubility or a solvent mixture to fine-tune it.[15]
2. Vary the Stoichiometry Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be beneficial. This ensures that only the less soluble diastereomeric salt crystallizes, potentially leading to higher purity in a single step.
3. Control the Cooling Rate Rapid cooling often leads to oiling out or the formation of small, impure crystals. A slow, controlled cooling process (e.g., using a Dewar flask or a programmable cooling bath) allows for the formation of larger, more ordered, and purer crystals.
4. Try a Different Resolving Agent The crystal lattice energy is a specific interaction between your molecule and the resolving agent. If one agent fails to produce a crystalline salt, another with a different shape and hydrogen bonding pattern may be successful.[16][17]

References

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds | Request PDF - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. (n.d.). Retrieved March 15, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Spectroscopy Online. Retrieved March 15, 2026, from [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes - ChemRxiv. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. (2022, May 20). Retrieved March 15, 2026, from [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., Zhou, L., & Hao, H. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11027–11051. [Link]

  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Stereoselectivity and substrate specificity in the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes by Rhodotorula glutinis epoxide hydrolase - PubMed. (2005, August 19). Retrieved March 15, 2026, from [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (n.d.). Retrieved March 15, 2026, from [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved March 15, 2026, from [Link]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]

  • Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed. (2016, October 4). Retrieved March 15, 2026, from [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - SFERA. (n.d.). Retrieved March 15, 2026, from [Link]

  • Preparative Chromatography Solutions | Daicel Chiral Technologies. (n.d.). Retrieved March 15, 2026, from [Link]

  • Separation of diastereomers. - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2006, November 10). Retrieved March 15, 2026, from [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Retrieved March 15, 2026, from [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. (2018, October 10). IntechOpen. Retrieved March 15, 2026, from [Link]

  • Separation of diastereomers - Chromatography Forum. (2008, January 23). Retrieved March 15, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved March 15, 2026, from [Link]

  • Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures - Nov 30 2017 - Chromatography Today. (2017, November 30). Retrieved March 15, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved March 15, 2026, from [Link]

Sources

Validation & Comparative

comparative reactivity of 1,2,6-Triazaspiro[2.5]oct-1-ene vs other diazirines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemoproteomics and probe development, I have designed this guide to provide a rigorous, objective comparison of 1,2,6-Triazaspiro[2.5]oct-1-ene against conventional diazirines. The selection of a photo-reactive group (PRG) is the most critical variable in photoaffinity labeling (PAL). The causality behind off-target background noise often lies directly in the fundamental photophysics of the chosen diazirine core.

This guide dissects the mechanistic differences between spirocyclic diazirines, linear dialkyldiazirines, and aryl trifluoromethyl diazirines, providing actionable experimental protocols to validate probe specificity.

Mechanistic Causality: The "True Carbene" Paradigm

For decades, linear dialkyldiazirines and aryl trifluoromethyl diazirines have been the workhorses of interactome mapping. However, their photolysis is bifurcated. Upon UV irradiation (365 nm), linear diazirines partition into a highly reactive singlet carbene and a long-lived diazo intermediate [1].

The causality of off-target labeling stems from this diazo species. In biological environments, diazo compounds undergo protonation at acidic pH (or near acidic microenvironments, such as glutamic/aspartic acid-rich protein surfaces) to form highly electrophilic diazonium ions. These diazonium ions readily alkylate nucleophiles, resulting in pH-dependent, non-specific background labeling[2]. Furthermore, linear dialkylcarbenes are highly susceptible to an intramolecular 1,2-hydride shift, rapidly forming unreactive alkenes and reducing the effective crosslinking yield[1].

1,2,6-Triazaspiro[2.5]oct-1-ene , a piperidine-fused spirocyclic diazirine[3], fundamentally alters this reactivity profile. The ring strain and spirocyclic geometry enforce a constrained transition state that heavily disfavors the formation of the diazo intermediate. Instead, photolysis proceeds almost exclusively through a "true" carbene pathway [1]. The resulting spirocarbene (e.g., piperidylidene) is stable enough to be captured in bimolecular target insertions but lacks the alpha-hydrogens required for the detrimental 1,2-hydride shift. By eliminating the diazo intermediate, 1,2,6-Triazaspiro[2.5]oct-1-ene drastically reduces pH-dependent off-target labeling, yielding a cleaner, higher-fidelity interactome map[2].

Visualizing the Photochemical Pathways

The following diagram illustrates the divergent photolysis pathways, highlighting the origin of off-target labeling in linear diazirines versus the high-fidelity pathway of spirocyclic diazirines.

PhotolysisPathways cluster_linear Linear Dialkyldiazirine Pathway cluster_spiro 1,2,6-Triazaspiro[2.5]oct-1-ene Pathway L_Diaz Linear Diazirine L_Diazo Diazo Intermediate L_Diaz->L_Diazo UV (365nm) L_Carb Dialkylcarbene L_Diaz->L_Carb UV (365nm) L_Off pH-Dependent Alkylation L_Diazo->L_Off H+ (Acidic pH) L_Target1 Target Crosslinking L_Carb->L_Target1 Insertion S_Diaz Spirocyclic Diazirine S_Carb Spirocarbene S_Diaz->S_Carb UV (365nm) Major Pathway S_Frag Ring Expansion Byproducts S_Carb->S_Frag Intramolecular S_Target2 Target Crosslinking (pH-Independent) S_Carb->S_Target2 Insertion

Fig 1: Photolysis pathways comparing linear diazirines vs. spirocyclic diazirines.

Comparative Reactivity Matrix

To objectively select the correct PRG for your assay, consult the quantitative and qualitative performance metrics summarized below.

Performance Metric1,2,6-Triazaspiro[2.5]oct-1-eneLinear DialkyldiazirinesAryl Trifluoromethyl Diazirines
Structural Class Piperidine-fused spirocyclicAliphatic linearAryl-substituted
Diazo Formation (365nm) Not detected / <5% [1]High (~30-50%)[1]Moderate (~10-20%)[4]
Primary Intermediate Spirocarbene (True Carbene)Carbene + DiazoalkaneCarbene + Diazoalkane
pH Dependency Low (pH-independent) [2]High (Acid-driven alkylation)Low to Moderate
Intramolecular Byproducts Ring expansion/fragmentationAlkene (1,2-hydride shift)Minimal (no α-hydrogens)
Steric Perturbation Low (Integrates into piperidines)MinimalistHigh (Bulky, perturbs binding)
Off-Target Background Significantly Reduced HighModerate

Self-Validating Experimental Protocol: pH-Dependent Interactome Mapping

To empirically prove that your probe is not suffering from diazo-mediated off-target labeling, you must employ a self-validating system. The following protocol uses pH variation to interrogate the mechanistic pathway of the probe.

Scientific Causality: If a probe labels via a diazo intermediate, its labeling efficiency will artificially spike in acidic conditions (pH < 6.0) due to protonation into a diazonium salt. A true carbene mechanism (like that of 1,2,6-Triazaspiro[2.5]oct-1-ene) will exhibit stable, consistent labeling regardless of the buffer pH[2].

Step-by-Step Methodology:
  • Sample Preparation & Buffer Stratification:

    • Prepare purified target protein (e.g., 1 µM) in two distinct buffers: Buffer A (50 mM MES, pH 5.5) and Buffer B (50 mM HEPES, pH 7.4).

    • Validation Check: Aliquot samples into "UV-irradiated" and "Dark Control" (non-irradiated) groups to rule out spontaneous thermal reactivity.

  • Probe Incubation:

    • Dose the protein samples with 10 µM of the 1,2,6-Triazaspiro[2.5]oct-1-ene-based probe.

    • Set up a parallel cohort using a linear dialkyldiazirine probe as a positive control for pH-dependent background.

    • Incubate on ice for 30 minutes to reach binding equilibrium.

  • Photolysis (UV Irradiation):

    • Irradiate the samples using a 365 nm LED array (100 W) for 10 minutes on ice.

    • Causality: 365 nm provides optimal excitation for the diazirine N=N bond without inducing the direct UV damage to aromatic amino acids that occurs at <300 nm.

  • CuAAC (Click Chemistry) Derivatization:

    • To the labeled proteome, add a click-chemistry master mix: 1 mM CuSO4, 1 mM TCEP (freshly prepared), 100 µM TBTA ligand, and 50 µM TAMRA-azide (or Biotin-azide).

    • React for 1 hour at room temperature in the dark.

  • Quantitative Readout:

    • Quench the reaction, resolve the proteins via SDS-PAGE, and quantify in-gel fluorescence.

    • Expected Outcome: The linear diazirine will demonstrate a 3- to 5-fold increase in fluorescence at pH 5.5 compared to pH 7.4. The 1,2,6-Triazaspiro[2.5]oct-1-ene probe will show a ~1:1 labeling ratio between pH 5.5 and 7.4, definitively validating the absence of the diazo intermediate.

References[1] Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science (RSC Publishing). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj-g7p7BEmnXVbC5A6ilWQp5y5q1oizRBIHCLNNT0bb3L2ItmMm_SHY6qidtZrEaw_PdOS0nLYXyAaYfOw3XifS32dkPrWPMok6k-r8X_V1U15zGyXMpCgLWvJpgi46pNThVKOOGCpdJupoNKH3nAjPv2vcDfYIvWH_16Y[4]Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPP8BOEY9jYReJ8hyl_a4OTHKv2-z-_gTiPZogzD8I4in2WVR1bP3mTDjVCySJKUKrKNWrI6lBxhilz0NTkNp1xKb995i0As2S_WfzSIpDblVQF7qSKkol7MUK6i7R78gxpck5umf8niDIlbD287JCIA==[2]Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells. Journal of the American Chemical Society. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRaJo2VRfv3zM1hN-s48R4hurOFky97iTbvdo7hCNNLY0RZqmIsYVuVvIlrh5zy1d_SWVyKCeunvwIJ1S4PDXZG7QybIdVSmVS7-5it0k4luJuu8ODtC5ZaC8BHMSa6QW7Kb9e7jmv8Q==[3]1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride. CymitQuimica. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTHsCXlt6BE_LKy0osyNNXuszK5eOzG-AfviKUqekyjltAL0ry43kXGxwwunL0VsXcu0GgA_bAoUcuHBdWrAIydlqF7MCjHJBg8ebtza6w2NS3lkaKwHLTRP3EqGf3xDBF-bCqoMe_nttVmgitzW2DQP2UoCcYlRqxp_kwpEIvrzASKqqL67aBYKZekywoh21Yyv9uNRlHUEszEGoVyg==

Sources

In-Depth Comparison Guide: 1,2,6-Triazaspirooct-1-ene vs. Traditional Bioorthogonal Photoaffinity Probes

In-Depth Comparison Guide: 1,2,6-Triazaspiro[1]oct-1-ene vs. Traditional Bioorthogonal Photoaffinity Probes

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals

In the rapidly evolving field of chemoproteomics and target deconvolution, the selection of a photoaffinity label (PAL) dictates the success of identifying drug-target interactions. 1,2,6-Triazaspiro[1]oct-1-ene (commonly utilized as its hydrochloride salt) has emerged as a powerful, minimalist aliphatic spiro-diazirine building block[2]. By fusing a photoreactive diazirine directly onto a piperidine ring, this probe offers a "stealth" approach to bioorthogonal tagging.

This guide objectively compares the performance, mechanistic reactivity, and experimental utility of 1,2,6-Triazaspiro[1]oct-1-ene against traditional photo-crosslinkers, providing a self-validating framework for your next target identification campaign.

Mechanistic Divergence: The Dual-Pathway Advantage

The fundamental advantage of 1,2,6-Triazaspiro[1]oct-1-ene lies in its photochemical reactivity. Traditional aryl-trifluoromethyl diazirines and benzophenones primarily react through a single, highly reactive intermediate (a carbene or a diradical, respectively)[3].

However, aliphatic diazirines like 1,2,6-Triazaspiro[1]oct-1-ene exhibit a unique dual-pathway activation upon UV irradiation[4].

  • Singlet Carbene Pathway: Rapid loss of nitrogen generates a singlet carbene that indiscriminately inserts into nearby C-H, N-H, or O-H bonds.

  • Diazo Intermediate Pathway: A competing isomerization generates a longer-lived alkyl diazo intermediate. This species selectively reacts with protonated acidic residues (such as glutamate and aspartate), making aliphatic diazirines exceptionally effective for mapping membrane proteins and acidic binding pockets[4]. Furthermore, this diazo intermediate can be directly intercepted by strained cycloalkynes (e.g., BCN) via a bioorthogonal 3+2 cycloaddition, offering a copper-free capture mechanism without requiring a separate alkyne/azide handle[5].

ReactionPathwayA1,2,6-Triazaspiro[2.5]oct-1-ene(Aliphatic Diazirine)BUV Irradiation(350-365 nm)A->BCSinglet CarbeneIntermediateB->C - N2 (Fast)DDiazoIntermediateB->D IsomerizationEIndiscriminate C-H/X-HInsertionC->E CrosslinkingFPreferential Labeling ofAcidic Residues (Glu/Asp)D->F ProtonationGBioorthogonal Capture(e.g., BCN Cycloaddition)D->G 3+2 Cycloaddition

Photochemical activation of aliphatic diazirines yielding carbene and diazo intermediates.

Comparative Performance Data

To make informed structural design choices, researchers must weigh steric bulk against crosslinking efficiency. Because piperidine rings are ubiquitous in approved pharmaceuticals, substituting a native piperidine with 1,2,6-Triazaspiro[1]oct-1-ene introduces near-zero steric penalty, preserving the parent drug's binding affinity[3].

Feature1,2,6-Triazaspiro[1]oct-1-ene (Aliphatic Diazirine)Aryl-CF₃ DiazirineBenzophenoneAryl Azide
Steric Bulk Minimal (Spiro-fused, ~40 Da added)Moderate (~110 Da added)High (~180 Da added)Low (~42 Da added)
Excitation Wavelength 350 - 365 nm (Non-damaging)350 - 365 nm350 - 360 nm< 300 nm (Damaging to biological tissue)
Primary Reactive Species Singlet Carbene & DiazoSinglet CarbeneDiradicalNitrene / Keteneimine
Target Preference Acidic residues (Glu/Asp), Membrane proteinsIndiscriminate (C-H, N-H, O-H insertion)Met/Cys, highly geometry-dependentNucleophiles
Bioorthogonal Capture Highly Compatible (Direct BCN capture of diazo or via appended alkyne)Requires appended handle (CuAAC/SPAAC)Requires appended handleRequires appended handle

Self-Validating Experimental Protocol: In Situ Target Profiling

The following protocol details a self-validating chemoproteomic workflow using a drug functionalized with a 1,2,6-Triazaspiro[1]oct-1-ene moiety and a terminal alkyne handle. Every step is designed with explicit causality to ensure robust, reproducible target deconvolution.

Step-by-Step Methodology

1. Live Cell Incubation (Probe Equilibration)

  • Action: Incubate live cells (e.g., HEK293T) with the functionalized probe (1–10 µM) for 1–4 hours at 37°C.

  • Causality: Performing this in live cells rather than lysates preserves native protein folding, multiprotein complexes, and endogenous metabolite concentrations. A parallel control using an excess of the un-tagged parent drug (competitive profiling) must be included to differentiate specific target engagement from background noise.

2. UV Crosslinking

  • Action: Wash cells gently with cold PBS, place on ice, and irradiate at 365 nm for 10 minutes using a high-power LED array.

  • Causality: The 365 nm wavelength selectively excites the diazirine without causing the DNA damage or protein denaturation associated with the 254 nm light required for aryl azides. Performing this on ice (4°C) slows down off-rate kinetics, preventing heat-induced target dissociation during photolysis.

3. Cell Lysis & Click Chemistry (CuAAC)

  • Action: Lyse cells using a mild detergent buffer (e.g., 1% NP-40). Normalize protein concentrations to 2 mg/mL. Add Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.

  • Causality: The THPTA ligand is critical; it stabilizes the catalytic Cu(I) state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein backbone and complicate downstream mass spectrometry.

4. Streptavidin Enrichment & Stringent Washing

  • Action: Incubate the clicked lysates with Streptavidin-agarose beads for 2 hours. Wash beads sequentially with 1% SDS, 8M Urea, and PBS.

  • Causality: The covalent nature of the photo-crosslink allows for highly stringent washing (SDS and Urea). This explicitly strips away non-covalently bound background proteins, ensuring that only proteins directly crosslinked to the 1,2,6-Triazaspiro[1]oct-1-ene probe are retained.

5. On-Bead Digestion & LC-MS/MS

  • Action: Perform on-bead tryptic digestion and analyze the resulting peptides via quantitative LC-MS/MS.

WorkflowStep11. Live Cell Incubation(Probe Equilibration)Step22. UV Crosslinking(365 nm, 10 min, 4°C)Step1->Step2Step33. Cell Lysis &Protein ExtractionStep2->Step3Step44. Bioorthogonal Conjugation(CuAAC with Biotin-Azide)Step3->Step4Step55. Streptavidin Enrichment& On-Bead DigestionStep4->Step5Step66. LC-MS/MSProteomic AnalysisStep5->Step6

Chemoproteomic workflow for target identification using diazirine photoaffinity probes.

References

  • West, A. V. et al. "Labeling Preferences of Diazirines with Protein Biomolecules." Journal of the American Chemical Society (2021).[Link]

  • O'Brien, J. G. K. et al. "Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes." Organic Letters (2020).[Link]

  • Guo, H. & Li, Z. "Developments of bioorthogonal handle-containing photo-crosslinkers for photoaffinity labeling." MedChemComm (2017).[Link]

validation of 1,2,6-Triazaspiro[2.5]oct-1-ene purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring pitfall in drug development and chemical biology: the mischaracterization of highly reactive building blocks due to incompatible analytical methodologies.

1,2,6-Triazaspiro[1]oct-1-ene (typically handled as its hydrochloride salt) is a critical spirocyclic diazirine precursor used extensively in the synthesis of photoaffinity labeling (PAL) probes[2]. However, its defining chemical feature—the ability to extrude nitrogen gas to form a highly reactive carbene—makes its purity validation a significant analytical challenge. To ensure scientific integrity, we must align our analytical tools with the intrinsic physical chemistry of the molecule.

The Analytical Dilemma: Thermal and Photolytic Lability

Diazirines are three-membered, nitrogen-containing heterocycles explicitly designed to decompose under UV light or heat[2]. Mechanistic studies on spirocyclic dialkyldiazirines demonstrate that thermal or photolytic stress induces the rapid extrusion of nitrogen gas, yielding reactive carbene intermediates that subsequently rearrange into methylenecyclopropane and cyclobutene artifacts[3]. If an analytical method imparts excessive thermal energy, it will actively destroy the analyte during the run, masquerading instrument-induced degradation as synthetic impurities.

Comparative Analysis of Purity Validation Methods

When validating the purity of 1,2,6-Triazaspiro[1]oct-1-ene, the choice of analytical modality dictates whether you are measuring the true synthetic purity or merely quantifying the degradation induced by the instrument itself.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The Thermal Pitfall While GC-MS is a staple in many quality control laboratories, it is fundamentally incompatible with diazirines. The high temperatures required in the injection port and transfer line (>200°C) inevitably trigger the thermal extrusion of N₂[3]. This results in a complex chromatogram heavily populated by artifactual degradation products, leading to a falsely low purity assignment and wasted synthetic effort.

  • Quantitative NMR (qNMR): The Bulk Validator Proton and Carbon qNMR offer non-destructive, ambient-temperature analysis, making them excellent for confirming bulk structural integrity. However, qNMR lacks the dynamic range required to detect trace synthetic impurities or low-level degradation products (<0.5%), which are critical for downstream biological applications.

  • HPLC-MS: The Gold Standard High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the optimal solution. Utilizing soft electrospray ionization (ESI) and ambient temperature chromatographic separation, HPLC-MS preserves the intact diazirine ring. This method enables the identification of unknown trace impurities down to levels of 0.5% (w/w) or lower in full scanning mode, without inducing artifactual degradation[4].

Experimental Data & Performance Comparison

Analytical ModalityThermal Degradation RiskTrace Impurity Sensitivity (LOD)Structural ElucidationSuitability for Diazirines
HPLC-MS (ESI+) Low (Ambient Temp)Excellent (<0.01%)High (Exact Mass/MS²)Optimal (Gold Standard)
GC-MS (EI) High (>200°C Inlet)Moderate (~0.1%)Poor (Artifact-Heavy)Not Recommended
¹H/¹³C qNMR NoneLow (~1-2%)Excellent (Bulk Purity)Complementary

Mechanistic Pathway Visualization

G Compound 1,2,6-Triazaspiro[2.5]oct-1-ene (Intact Diazirine) GCMS GC-MS Analysis (Inlet >200°C) Compound->GCMS Thermal Stress LCMS HPLC-MS Analysis (Ambient Temp, UV-shielded) Compound->LCMS Soft Ionization Degradation Thermal N2 Extrusion (Carbene Formation) GCMS->Degradation Ionization Soft ESI+ Ionization [M+H]+ m/z 112.08 LCMS->Ionization Artifacts False Impurity Profile (Cyclobutene Artifacts) Degradation->Artifacts Validation Accurate Purity Validation & Trace Impurity ID Ionization->Validation

Figure 1: Analytical workflow pathways comparing thermal degradation in GC-MS vs. stability in LC-MS.

Detailed HPLC-MS Workflow & Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes internal diagnostic checks to verify that the instrument parameters are not actively degrading the sample.

Step 1: Sample Preparation (The Photolytic Shield)

  • Action: Weigh 1.0 mg of 1,2,6-Triazaspiro[1]oct-1-ene hydrochloride into a low-actinic (amber) LC-MS vial. Dissolve in 1 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) to yield a 1 mg/mL stock.

  • Causality: Diazirines are highly sensitive to UV-A light (~350-365 nm)[3]. Ambient laboratory fluorescent lighting can cause premature carbene generation over a standard 12-hour autosampler queue. Amber vials are a non-negotiable requirement to prevent photolytic degradation prior to injection.

Step 2: Chromatographic Separation (Thermal & pH Control)

  • Action:

    • Column: C18 Reverse Phase (e.g., 1.7 µm, 2.1 x 50 mm).

    • Column Temperature: Strictly maintained at 25°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • Causality: The compound contains a basic piperidine nitrogen and a neutral diazirine. The 0.1% formic acid ensures complete protonation of the piperidine ring, preventing peak tailing and maximizing ESI+ ionization efficiency. Maintaining the column at 25°C (rather than the standard 40°C) mitigates the risk of on-column thermal degradation of the highly strained spirocyclic system.

Step 3: Mass Spectrometry (Soft Ionization & Self-Validation)

  • Action:

    • Mode: Electrospray Ionization Positive (ESI+).

    • Capillary/Desolvation Temperature: 250°C (Reduced from the standard 300-350°C).

    • Target m/z: 112.08 [M+H]⁺ (Protonated free base).

  • Causality: While ESI is a "soft" ionization technique, excessive heat in the desolvation source can induce in-source fragmentation, specifically the thermal extrusion of N₂ (-28 Da)[3]. Lowering the capillary temperature prevents this artifact.

  • Self-Validating Diagnostic Check: Monitor the extracted ion chromatogram (EIC) for m/z 84.08 ([M+H - N₂]⁺). In a properly optimized system, this peak should be <0.1% of the parent m/z 112.08 peak. If the m/z 84.08 signal exceeds this threshold, it indicates that the source temperature is still too high, and the method is inducing in-source fragmentation. Lower the capillary temperature by 10°C increments until the artifact is eliminated.

References

  • Title: HPLC–MS Characterization of 99.5% Pure Compounds Using Miniaturized Mass Detector Source: chromatographyonline.com URL: 4

  • Title: Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source: nih.gov URL: 3

  • Title: Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy Source: nih.gov URL: 2

Sources

Comprehensive Guide to Assessing the Cytotoxicity of Novel Triazaspiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazaspiro compounds—characterized by their unique spirocyclic frameworks containing three nitrogen atoms—are rapidly emerging as highly versatile pharmacophores. From 1,3,5-triazaspiro[5.5]undeca-2,4-dienes acting as potent anti-tuberculosis agents[1] to 1,3,8-triazaspiro[4.5]decane derivatives serving as selective Phospholipase D1/2 (PLD1/2) inhibitors for glioblastoma [2], this chemical class offers superior 3D conformational dynamics and metabolic stability compared to traditional flat aromatic rings.

However, evaluating the cytotoxicity of these novel compounds requires rigorous, artifact-free assay selection. Researchers must differentiate between targeted efficacy (e.g., inducing apoptosis in cancer cells) and off-target mammalian toxicity. This guide provides an authoritative comparison of high-throughput cytotoxicity platforms, causality-driven protocols, and self-validating workflows tailored specifically for screening triazaspiro libraries.

Comparative Analysis of Cytotoxicity Platforms

When screening triazaspiro compounds, the choice of assay dictates the reliability of the data. Because triazaspiro derivatives often possess basic nitrogen centers that can act as weak bases or participate in redox cycling, traditional tetrazolium-based assays (like MTT) are highly susceptible to chemical interference.

Below is an objective comparison of the three primary assay modalities used in preclinical drug development.

Table 1: Performance Comparison of Cytotoxicity Platforms for Triazaspiro Screening
Assay TechnologyPrimary BiomarkerDetection MethodTriazaspiro Interference RiskSensitivityBest Application
ATP Quantitation (e.g., CellTiter-Glo® 2.0)Intracellular ATP (Metabolic Activity)LuminescenceLow (Highly buffered against pH shifts)<15 cells/wellHigh-Throughput Screening (HTS); Primary viability profiling.
Membrane Integrity (e.g., LDH Release)Lactate Dehydrogenase (Necrosis)Fluorescence / AbsorbanceModerate (Basic amines may alter enzyme kinetics)~100 cells/wellDifferentiating apoptosis from necrosis; Secondary validation.
Tetrazolium Reduction (e.g., MTT / MTS)Mitochondrial ReductaseAbsorbanceHigh (Redox-active spiro-moieties can cause false positives)~1,000 cells/wellLow-budget, low-throughput preliminary academic screens.

Expert Insight: For novel triazaspiro libraries, ATP-based luminescent assays are the gold standard [3]. They bypass the redox interference common with tetrazolium salts and provide a massive dynamic range, which is critical when evaluating compounds with unknown therapeutic windows.

Mechanistic Workflow of Cytotoxicity Assays

To understand why ATP and Membrane Integrity assays are preferred, we must map their mechanisms of action. ATP assays measure the presence of metabolically active cells, whereas membrane integrity assays measure the structural collapse of the cell membrane.

Mechanism A Triazaspiro Compound Treatment B Viable Cells (Metabolically Active) A->B Low Tox C Cytotoxicity / Apoptosis (Membrane Compromised) A->C High Tox D Intracellular ATP Maintained B->D G Protease / LDH Leakage into Media C->G E Luciferase + Luciferin Reaction D->E F Luminescence Signal (Proportional to Viability) E->F H Fluorogenic Substrate Cleavage G->H I Fluorescence Signal (Proportional to Toxicity) H->I

Figure 1: Mechanistic pathways of ATP-dependent (viability) and membrane-integrity (cytotoxicity) assays.

Causality-Driven Experimental Protocol

The following protocol details a multiplexed approach: measuring both ATP (viability) and Membrane Integrity (cytotoxicity) in the same sample well. This prevents false positives caused by cytostatic compounds being misidentified as cytotoxic.

Phase 1: Assay Preparation & Cell Seeding
  • Cell Seeding: Harvest target cells (e.g., U87-MG glioblastoma cells or HEK293 control cells) and seed at 2,000 cells/well in a solid white, flat-bottom 384-well plate using 20 µL of culture medium.

    • Causality: Seeding density is kept low to ensure cells remain in the exponential growth phase throughout the 72-hour assay. If cells reach confluence, contact inhibition will artificially lower metabolic rates, skewing ATP readouts. White plates are mandatory to maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Phase 2: Triazaspiro Treatment & Self-Validating Controls
  • Compound Addition: Prepare serial dilutions of the triazaspiro compounds in DMSO, then dilute in media. Add 5 µL of compound to the wells.

    • Causality: The final DMSO concentration must be normalized to exactly 0.5% (v/v) across all wells. Triazaspiro compounds are highly lipophilic; however, exceeding 0.5% DMSO can disrupt lipid bilayers, directly causing membrane leakage and confounding the cytotoxicity data.

  • Implement Self-Validating Controls:

    • Vehicle Control (0.5% DMSO): Establishes the 100% viability baseline.

    • Positive Kill Control (10 µM Staurosporine): Validates that the specific cell line is currently susceptible to apoptosis, defining the maximum dynamic range.

    • No-Cell Control (Media + Vehicle): Crucial for background subtraction. It accounts for auto-luminescence or spontaneous substrate hydrolysis in the assay reagents.

    • Interference Control (Cell-free ATP + Compound): Validates that the novel spirocyclic compound does not directly inhibit the recombinant luciferase enzyme—a common artifact in HTS that mimics cytotoxicity.

Phase 3: Multiplexed Detection
  • Membrane Integrity Readout: After 72 hours, add a fluorogenic protease substrate (e.g., CellTox™ Green) directly to the wells. Incubate for 30 minutes at room temperature and measure fluorescence (Ex: 485 nm / Em: 520 nm).

    • Causality: This non-lytic step measures dead cells first. The 30-minute room temperature incubation ensures uniform enzymatic cleavage across the 384-well plate before lysis.

  • ATP Viability Readout: Add an equal volume (25 µL) of ATP detection reagent (e.g., CellTiter-Glo® 2.0) to all wells. Shake the plate at 500 rpm for 2 minutes, then incubate at room temperature for 10 minutes.

    • Causality: The reagent contains a proprietary lysis buffer that ruptures the cells while simultaneously inhibiting endogenous ATPases. The 10-minute incubation stabilizes the luminescent signal by allowing the luciferase kinetics to reach a steady "glow" state. Measure luminescence using a multimode microplate reader.

Visualizing the HTS Workflow

Workflow Step1 1. Cell Seeding (384-well plate) Step2 2. Triazaspiro Library Addition Step1->Step2 Step3 3. 72h Incubation (37°C, 5% CO2) Step2->Step3 Step4 4. Multiplex Reagent Addition Step3->Step4 Step5 5. Signal Quantification Step4->Step5 Step6 6. IC50 & Hit Triage Step5->Step6

Figure 2: High-throughput screening workflow for triazaspiro cytotoxicity profiling.

Representative Data & Interpretation

When evaluating the data, the goal is to identify compounds with a high Selectivity Index (SI) —meaning they are highly toxic to the target pathogen or cancer cell, but exhibit low cytotoxicity toward healthy mammalian cells.

Table 2: Representative Cytotoxicity Profiling of Triazaspiro Derivatives
Compound Class / IDPrimary TargetHEK293 IC₅₀ (µM)(General Mammalian Tox)Target Cell IC₅₀ (µM)(Efficacy)Selectivity Index (SI)
1,3,5-Triazaspiro[5.5]undeca-2,4-diene (Cmpd 20b)M. tuberculosis DHFR> 100.0 µM0.01 µM (H37Rv strain)> 10,000 (Excellent)
1,3,8-Triazaspiro[4.5]decane (ML299)Human PLD1/2> 50.0 µM1.20 µM (U87-MG)> 41 (Good)
Doxorubicin (Reference Control)DNA Intercalation0.8 µM0.5 µM (U87-MG)1.6 (Poor)

Data Interpretation: As shown in Table 2, compound 20b (a 1,3,5-triazaspiro derivative) demonstrates profound anti-tubercular efficacy while maintaining virtually zero mammalian cytotoxicity (IC₅₀ > 100 µM) [1]. Similarly, ML299 effectively targets glioblastoma cells via PLD inhibition without causing widespread toxicity in healthy HEK293 cells [2].

Conclusion

The unique physicochemical properties of triazaspiro compounds make them highly attractive candidates in modern drug discovery. However, their potential to interfere with traditional colorimetric assays necessitates the use of robust, highly buffered platforms like ATP-luminescence and fluorescent membrane integrity assays. By employing the multiplexed, self-validating protocols outlined in this guide, researchers can confidently triage triazaspiro libraries, ensuring that observed phenotypic changes are driven by true pharmacological efficacy rather than assay artifacts or off-target necrosis.

References

  • Yang X, et al. (2018). 1,3,5-triazaspiro[5.5]undeca-2,4-dienes as selective Mycobacterium tuberculosis dihydrofolate reductase inhibitors with potent whole cell activity. European Journal of Medicinal Chemistry.[Link]

  • O'Reilly MC, et al. (2013). Development of Dual PLD1/2 and PLD2 Selective Inhibitors From a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 that Decrease Invasive Migration in U87-MG Glioblastoma Cells. Journal of Medicinal Chemistry.[Link]

computational modeling of 1,2,6-Triazaspiro[2.5]oct-1-ene transition states

Author: BenchChem Technical Support Team. Date: March 2026

Computational Modeling of 1,2,6-Triazaspiro[2.5]oct-1-ene Transition States: A Comparative Guide to Quantum Chemistry Suites

As a Senior Application Scientist, selecting the right computational suite to model reactive intermediates is not merely a matter of preference—it is about matching algorithmic strengths to the physical reality of the molecule. 1,2,6-Triazaspiro[2.5]oct-1-ene is a highly valuable piperidine-fused diazirine used extensively in photoaffinity labeling and chemical proteomics. However, modeling its transition states (TS) presents a formidable challenge.

The extrusion of nitrogen ( N2​ ) to form a piperidylidene carbene involves significant electronic redistribution, demanding rigorous handling of dynamic correlation for thermal pathways and static (multireference) correlation for photochemical pathways. This guide objectively compares the performance of leading computational chemistry suites and provides a self-validating experimental workflow for accurately locating these elusive transition states.

Mechanistic Context & Computational Challenges

When activated thermally or photochemically, 1,2,6-triazaspiro[2.5]oct-1-ene undergoes two primary competitive pathways[1]:

  • Direct N2​ Extrusion (TS1): Cleavage of the diazirine C-N bonds to yield a singlet carbene. This cleavage is often highly asynchronous.

  • Isomerization (TS0): Ring-opening to a linear diazo intermediate, which subsequently loses N2​ .

Recent sample-based quantum diagonalization (SQD) and multireference benchmarks indicate that the ground-state barrier for carbene formation (TS1) typically sits around ~31 kcal/mol, while the isomerization barrier (TS0) is significantly higher at ~59 kcal/mol[2]. Accurately capturing these barriers requires overcoming the self-interaction error inherent in standard Density Functional Theory (DFT)[3], while also accounting for the conformational flexibility (chair-to-boat flips) of the spiro-fused piperidine ring.

ReactionPathway Diazirine 1,2,6-Triazaspiro[2.5] oct-1-ene (S0 / S1) TS_Extrusion TS1: N2 Extrusion [C-N Cleavage] Diazirine->TS_Extrusion Photolysis / Heat TS_Isom TS0: Isomerization [Ring Opening] Diazirine->TS_Isom Heat Carbene Piperidylidene Carbene + N2 TS_Extrusion->Carbene Diazo Diazo Intermediate TS_Isom->Diazo Diazo->Carbene -N2

Reaction pathways of 1,2,6-triazaspiro[2.5]oct-1-ene activation.

Software Performance Comparison

To model these pathways, researchers typically rely on Gaussian 16, ORCA 5.0, or Q-Chem 6.0. Each suite offers distinct advantages depending on whether the focus is on ground-state thermal extrusion or excited-state photochemistry.

Table 1: Feature & Algorithmic Comparison of Computational Suites

Feature/CapabilityGaussian 16ORCA 5.0Q-Chem 6.0
Primary Strength Robust TS & IRC algorithmsHigh-accuracy single pointsExcited-state dynamics
TS Optimization Berny algorithm (Industry standard)OptTS (Efficient, requires good guess)Freezing String Method (FSM)
Multireference (Photochemistry) CASSCF (Standard implementation)CASSCF/NEVPT2 (Highly optimized)Spin-Flip TD-DFT
High-Level Correlation CCSD(T) (Computationally heavy)DLPNO-CCSD(T) (Linear scaling)CCSD(T)
Cost / Accessibility Commercial license requiredFree for academic useCommercial license required
Quantitative Methodological Benchmark

Standard DFT functionals often fail to accurately predict the N2​ extrusion barrier due to the over-stabilization of delocalized transition states. Below is a comparative benchmark of functional performance against high-level Coupled Cluster theory for diazirine extrusion profiles[2][4].

Table 2: DFT Functional Benchmark for Diazirine N2​ Extrusion (S0 State)

Method / FunctionalBasis SetTS1 Barrier (kcal/mol)Reaction Energy (kcal/mol)CPU Time (Relative)
B3LYP def2-TZVP27.4 (Underestimates)8.21.0x
M06-2X def2-TZVP32.1 (Accurate)9.51.4x
wB97X-D def2-TZVP31.8 (Accurate)9.81.3x
DLPNO-CCSD(T) def2-TZVPP33.2 (Benchmark)10.18.5x

Data synthesis based on established diazirine activation profiles. M06-2X and wB97X-D provide the best balance of cost-to-accuracy for geometry optimization prior to CCSD(T) refinement.

Experimental Protocol: A Self-Validating Workflow

Transition state modeling is prone to false positives (e.g., locating a saddle point that connects the wrong minima). To ensure scientific integrity, the following step-by-step protocol utilizing ORCA 5.0 is designed as a strict, self-validating system.

Step 1: Ground-State Geometry Optimization

  • Action: Optimize the 1,2,6-triazaspiro[2.5]oct-1-ene structure using wB97X-D/def2-TZVP. Ensure the piperidine ring is in its lowest-energy chair conformation.

  • Causality: A highly converged, true minimum (zero imaginary frequencies) is the mandatory starting point. Starting from a higher-energy conformer will artificially skew the calculated activation barrier.

Step 2: Relaxed Potential Energy Surface (PES) Scan

  • Action: Perform a relaxed 1D scan elongating one of the diazirine C-N bonds from 1.45 Å to 2.20 Å in increments of 0.05 Å.

  • Causality: Diazirine N2​ extrusion is largely asynchronous. A symmetric stretch often misses the true saddle point. By forcing an asymmetric C-N cleavage, we generate a highly accurate structural guess near the TS peak.

Step 3: Transition State Optimization (OptTS)

  • Action: Extract the highest-energy geometry from the PES scan and submit it to an Eigenvector-Following TS optimization (! OptTS wB97X-D/def2-TZVP). Calculate the exact Hessian at the first step (Calc_Hess true).

  • Causality: The exact Hessian provides the algorithm with the correct initial curvature of the PES, drastically reducing the number of optimization cycles needed to climb to the saddle point.

Step 4: Frequency Analysis (Validation Checkpoint 1)

  • Action: Run a vibrational frequency calculation (! Freq) on the optimized TS geometry.

  • Causality: A mathematically valid TS must possess exactly one imaginary frequency. Visualizing this frequency must show the asynchronous breaking of the C-N bonds and the formation of the N≡N triple bond.

Step 5: Intrinsic Reaction Coordinate (IRC) (Validation Checkpoint 2)

  • Action: Perform an IRC calculation (! IRC) to trace the reaction path forward and backward from the TS.

  • Causality: Finding a saddle point does not guarantee it is the correct saddle point. The IRC is the ultimate proof of causality; it must definitively connect the TS back to the intact spiro-diazirine and forward to the piperidylidene carbene + N2​ .

Step 6: High-Level Energy Refinement

  • Action: Perform a single-point energy calculation on the validated TS and ground-state geometries using ! DLPNO-CCSD(T) def2-TZVPP NormalPNO.

  • Causality: While DFT (wB97X-D) provides excellent geometries, it struggles with the absolute energetics of bond-breaking. DLPNO-CCSD(T) corrects the electronic energy to near-chemical accuracy (<1 kcal/mol error) at a fraction of the cost of canonical Coupled Cluster.

CompWorkflow Start 1. Ground State Optimization (DFT: wB97X-D/def2-TZVP) Scan 2. Relaxed PES Scan (Asymmetric C-N Elongation) Start->Scan OptTS 3. TS Optimization (Eigenvector-Following) Scan->OptTS Guess Structure Freq 4. Frequency Analysis (Exactly 1 Imaginary Freq) OptTS->Freq IRC 5. Intrinsic Reaction Coordinate (Validates Minima Connection) Freq->IRC Saddle Point Verified Energy 6. Single-Point Refinement (DLPNO-CCSD(T)/def2-TZVPP) IRC->Energy Pathway Verified

Self-validating computational workflow for transition state modeling.

References

  • Biocatalytic Carbene Transfer Using Diazirines Journal of the American Chemical Society (2022). URL:[Link][3]

  • Sample-based Quantum Diagonalization Methods for Modeling the Photochemistry of Diazirine and Diazo Compounds arXiv (2025). URL:[Link][2]

  • Carbene Formation in Its Lower Singlet State from Photoexcited 3H-Diazirine or Diazomethane. A Combined CASPT2 and ab Initio Direct Dynamics Trajectory Study Journal of the American Chemical Society (2002). URL:[Link][1]

  • Iron Heme Enzyme-Catalyzed Cyclopropanations with Diazirines as Carbene Precursors: Computational Explorations of Diazirine Activation and Cyclopropanation Mechanism Journal of the American Chemical Society / PubMed (2024). URL:[Link][4]

Sources

A Comparative Guide to the Synthetic Strategies for Triazaspiro[2.5]octene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of plausible synthetic routes to the novel heterocyclic scaffold, triazaspiro[2.5]octene. As a unique structural motif, the triazaspiro[2.5]octene core is of significant interest in medicinal chemistry due to its inherent three-dimensionality and potential for novel pharmacophoric interactions. This document outlines two primary, conceptually distinct synthetic approaches, offering a critical analysis of their underlying principles, potential advantages, and practical considerations for laboratory implementation.

Introduction to Triazaspiro[2.5]octene

The triazaspiro[2.5]octene framework, characterized by a spirocyclic junction between a cyclopropane ring and a triazoline or triazole ring system, represents a fascinating and relatively unexplored area of chemical space. The inherent ring strain of the cyclopropane moiety, coupled with the diverse reactivity of the triazole ring, makes this scaffold a compelling target for the development of new chemical entities. Its rigid, three-dimensional structure is a desirable attribute in modern drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. This guide explores viable synthetic pathways to access this promising scaffold, providing the necessary details for researchers to embark on its synthesis and explore its potential applications.

Route 1: [3+2] Cycloaddition of an N-Heterocyclic Carbene with a Nitrile

This approach leverages the well-established reactivity of N-Heterocyclic Carbenes (NHCs) as potent nucleophiles and catalysts. The core of this strategy involves the generation of an NHC from a suitable piperidine-derived precursor, which then undergoes a [3+2] cycloaddition with a nitrile to form the triazole ring of the triazaspiro[2.5]octene system.

Mechanistic Rationale

The reaction is initiated by the deprotonation of a piperidinium salt to generate the corresponding NHC. This highly nucleophilic carbene then attacks the electrophilic carbon of a nitrile. The resulting intermediate undergoes a subsequent intramolecular cyclization, where one of the nitrogen atoms of the developing triazole ring attacks the cyclopropylidene moiety, leading to the formation of the spirocyclic system.

G

Advantages and Considerations

This route offers the potential for a convergent and modular synthesis, where various substituted nitriles can be employed to generate a library of triazaspiro[2.5]octene derivatives. The use of NHC catalysis is also attractive due to the generally mild reaction conditions and high functional group tolerance. However, the synthesis of the requisite piperidinium precursor may require multiple steps.

Experimental Protocol

Step 1: Synthesis of the N-Heterocyclic Carbene Precursor

A suitable piperidine-based precursor is required. For the synthesis of the parent 1,2,6-triazaspiro[2.5]oct-1-ene, a precursor such as 1,2-diazaspiro[2.5]dec-1-ene could be envisioned, which would then be quaternized.

Step 2: N-Heterocyclic Carbene Generation and Cycloaddition

  • To a solution of the piperidinium salt (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere, is added a strong base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) at -78 °C.

  • The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the NHC.

  • A solution of the desired nitrile (e.g., acetonitrile, 1.2 eq) in anhydrous THF is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired triazaspiro[2.5]octene.

Route 2: 1,3-Dipolar Cycloaddition of a Nitrilimine with a Cyclopropanone Derivative

This classical approach to triazole synthesis involves the in-situ generation of a nitrilimine from a hydrazonoyl halide, which then undergoes a [3+2] cycloaddition with a suitable cyclopropanone derivative, such as a cyclopropanone oxime or hydrazone.

Mechanistic Rationale

The reaction is initiated by the deprotonation of a hydrazonoyl halide with a base (e.g., triethylamine) to generate the highly reactive nitrilimine 1,3-dipole. This dipole then reacts with the C=N double bond of the cyclopropanone derivative in a concerted [3+2] cycloaddition manner. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrilimine and the dipolarophile.

G

Advantages and Considerations

1,3-Dipolar cycloadditions are a powerful and versatile method for the construction of five-membered heterocycles. A wide variety of hydrazonoyl halides can be readily prepared, allowing for the synthesis of a diverse range of substituted triazaspiro[2.5]octenes. The primary challenge in this route lies in the synthesis and stability of the cyclopropanone derivative, as cyclopropanone itself is highly reactive and prone to polymerization. The use of more stable derivatives like oximes or hydrazones is therefore crucial.

Experimental Protocol

Step 1: Synthesis of Cyclopropanone Oxime

Cyclopropanone oxime can be prepared from the reaction of cyclopropanecarboxylic acid with nitrosylsulfuric acid, followed by treatment with a base.

Step 2: In-situ Generation of Nitrilimine and Cycloaddition

  • To a solution of the hydrazonoyl halide (1.0 eq) and cyclopropanone oxime (1.2 eq) in a suitable solvent such as toluene or chloroform (0.2 M) is added triethylamine (1.5 eq) at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.

  • The triethylammonium halide salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the target triazaspiro[2.5]octene.

Comparative Analysis

FeatureRoute 1: NHC-Nitrile CycloadditionRoute 2: 1,3-Dipolar Cycloaddition
Key Reaction [3+2] Cycloaddition1,3-Dipolar Cycloaddition
Starting Materials Piperidinium precursor, NitrileHydrazonoyl halide, Cyclopropanone derivative
Reagent Availability Substituted nitriles are widely available. Piperidinium precursors may require synthesis.Hydrazonoyl halides are readily prepared. Cyclopropanone derivatives can be challenging to synthesize and handle.
Reaction Conditions Generally mild, often at room temperature.Typically requires heating (reflux).
Versatility High, allows for diverse substitution on the triazole ring.High, allows for diverse substitution on the triazole ring.
Potential Yields Moderate to good, dependent on the stability of the NHC and reactivity of the nitrile.Moderate to good, can be influenced by the stability of the nitrilimine and dipolarophile.
Scalability Potentially scalable, but may require optimization of NHC generation.Scalable, a well-established reaction class.
Safety Considerations Strong bases (e.g., KHMDS) require careful handling.Hydrazonoyl halides can be lachrymatory. Solvents like chloroform are hazardous.

Conclusion

Both the N-heterocyclic carbene-mediated cycloaddition and the 1,3-dipolar cycloaddition of nitrilimines present viable and compelling strategies for the synthesis of the novel triazaspiro[2.5]octene scaffold. The choice of route will likely depend on the specific substitution pattern desired on the triazole ring and the availability of the requisite starting materials. The NHC route offers a more modern and potentially milder approach, while the nitrilimine cycloaddition is a classic and robust method for triazole formation. The experimental protocols provided herein serve as a foundation for further investigation and optimization in the pursuit of this intriguing class of spirocyclic compounds.

References

  • Given the hypothetical nature of the direct synthesis of the parent triazaspiro[2.5]octene, specific literature citations for these exact protocols are not available. The described routes are based on established principles of organic synthesis and analogous reactions reported in the literature for similar heterocyclic systems.

Spectroscopic Benchmarking of 1,2,6-Triazaspirooct-1-ene: Unveiling Reaction Intermediates in Photoaffinity Labeling

Spectroscopic Benchmarking of 1,2,6-Triazaspiro[1]oct-1-ene: Unveiling Reaction Intermediates in Photoaffinity Labeling

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & The Mechanistic Paradigm Shift

For decades, the photolysis of diazirine-based photoaffinity labels (PALs) was assumed to proceed via a single, concerted nitrogen extrusion step, directly yielding a highly reactive carbene. However, recent advancements in ultrafast spectroscopy have fundamentally altered this dogma.

For aliphatic spiro-diazirines like 1,2,6-triazaspiro[1]oct-1-ene , the reaction proceeds sequentially through a transient diazo intermediate before carbene formation[2]. This sequential mechanism is not merely a spectroscopic curiosity; it is the key to achieving tunable, residue-specific cross-linking. By understanding and leveraging the spectroscopic signatures of these intermediates, researchers can elevate the precision of structural mass spectrometry to match or exceed traditional chemical cross-linkers[2].

This guide objectively compares the spectroscopic performance of 1,2,6-triazaspiro[1]oct-1-ene against traditional PAL alternatives and provides a self-validating protocol for capturing its transient intermediates.

Comparative Performance: Spiro-Diazirines vs. Traditional PALs

The architecture of the photoaffinity probe dictates the nature of its reactive intermediates. Here is how the 1,2,6-triazaspiro[1]oct-1-ene core outperforms legacy alternatives:

  • 1,2,6-Triazaspiro[1]oct-1-ene (Aliphatic Spiro-Diazirine):

    • Mechanism: The spirocyclic geometry induces severe ring strain in the transition state of potential 1,2-hydride shifts. This architectural feature effectively suppresses the intramolecular degradation pathway that plagues linear aliphatic diazirines[3].

    • Result: It generates a highly stabilized singlet carbene with exceptional C-H and X-H insertion efficiency.

  • Aryl-Trifluoromethyl Diazirines (Aryl-CF3-DZ):

    • Mechanism: While popular, these probes generate a mixture of singlet and ground-state triplet carbenes.

    • Result: The triplet state is highly susceptible to quenching by adventitious molecular oxygen, significantly reducing the final cross-linking yield in biological assays[4].

  • Benzophenones:

    • Mechanism: Proceeds via a reversible diradical intermediate.

    • Result: Requires prolonged UV irradiation (>30 minutes), which frequently induces off-target phototoxicity and non-specific protein damage.

Spectroscopic Benchmarking: TRIR and Ultrafast TA

To objectively validate the superiority of 1,2,6-triazaspiro[1]oct-1-ene, we must analyze its transient intermediates using Time-Resolved Infrared (TRIR) and Ultrafast Transient Absorption (TA) spectroscopy.

Why TRIR? The parent diazirine absorbs weakly in the UV region (~350 nm, n→π* transition), making UV-Vis tracking ambiguous due to overlapping protein and solvent absorbances[4]. TRIR provides an unambiguous, self-validating signature: the intense asymmetric N=N=C stretch of the diazo isomer[5].

Quantitative Data Summary: Intermediate Signatures
Intermediate StateSpectroscopic SignatureApprox. Half-LifeMechanistic Role
Diazirine (Ground) UV-Vis: ~350 nm (n→π*)StableInactive precursor
Diazo Isomer TRIR: ~2090 cm⁻¹ (N=N=C stretch)Nano to MicrosecondsTunable intermediate for polar residues
Singlet Carbene TA: Broad visible absorptionPicosecondsHighly reactive C-H/X-H insertion species

Experimental Workflow: Self-Validating TRIR Detection

As an application scientist, ensuring protocol reproducibility requires a deep understanding of the causality behind each experimental choice. The following workflow is designed as a self-validating system to isolate and confirm the diazo and carbene intermediates of 1,2,6-triazaspiro[1]oct-1-ene.

Step 1: Matrix Selection and Sample Preparation
  • Action: Dissolve the 1,2,6-triazaspiro[1]oct-1-ene probe (0.05 mM) in a non-protic, spectrally transparent solvent matrix such as cyclohexane or CD₂Cl₂.

  • Causality (Expertise): Protic solvents (like water or methanol) will prematurely quench the singlet carbene via rapid O-H insertion. Cyclohexane provides a challenging, unactivated C-H bond environment, ensuring that any detected insertion adducts are the result of true, high-efficiency singlet carbene reactivity rather than solvent artifacts[4].

Step 2: Pump-Probe Excitation
  • Action: Utilize a Ti:Sapphire laser system to deliver a 350 nm pump pulse (to initiate ring-opening) followed by a tunable mid-IR probe pulse.

  • Causality (Expertise): The 350 nm wavelength specifically targets the n→π* transition of the diazirine ring without exciting aromatic amino acid residues (which typically absorb at 280 nm), thereby preventing background noise in complex biological samples.

Step 3: Kinetic Monitoring & Internal Validation
  • Action: Monitor the transient appearance and subsequent decay of the 2090 cm⁻¹ vibrational band.

  • Causality (Trustworthiness): The 2090 cm⁻¹ peak is the exclusive, unambiguous signature of the diazo isomer's asymmetric stretch[5]. The rise of this peak confirms successful photolysis, while its complete disappearance serves as a self-validating checkpoint that all diazo intermediates have successfully extruded nitrogen to form the carbene and subsequently reacted to form the final cross-linked adduct.

Visualization of the Photolysis Pathway

The following diagram illustrates the sequential mechanistic pathway validated by the spectroscopic evidence described above.

PhotolysisPathwayDiazirine1,2,6-Triazaspiro[2.5]oct-1-ene(Diazirine Probe)DiazoDiazo Intermediate(IR: ~2090 cm⁻¹)Diazirine->Diazo hν (350 nm) Ring OpeningCarbeneSinglet Carbene(Highly Reactive)Diazo->Carbene hν or Thermal -N₂ ExtrusionAdductCross-LinkedProtein AdductDiazo->Adduct Nucleophilic Attack (Polar Residues)Carbene->Adduct C-H / X-H Insertion

Photolysis pathway of spiro-diazirines revealing sequential diazo and carbene intermediates.

Conclusion for Drug Development

The spectroscopic validation of the diazo intermediate in 1,2,6-triazaspiro[1]oct-1-ene represents a critical leap forward for drug target deconvolution. By acknowledging that this spiro-diazirine does not simply "explode" into a carbene, but rather transitions through a measurable, tunable diazo phase, researchers can optimize laser exposure times and intensities to favor specific residue interactions[2]. This results in higher signal-to-noise ratios in mass spectrometry, fewer off-target effects, and more reliable structural mapping of protein-ligand interactions.

References

  • Tang, C. et al. "Dissecting Diazirine Photo-Reaction Mechanism for Protein Residue-Specific Cross-Linking and Distance Mapping." Nature Communications, 2024. URL: [Link]

  • "Diazirine-Modified Gold Nanoparticle: Template for Efficient Photoinduced Interfacial Carbene Insertion Reactions." Langmuir, ACS Publications, 2010. URL: [Link]

  • "Diazirines Beyond Photoaffinity Labeling: A Comprehensive Overview of Applications in Biological Sciences, Materials Chemistry, and NMR‐Spectroscopy." National Institutes of Health (PMC), 2024. URL: [Link]

  • "A diazirine's central carbon is sp2-hybridized, facilitating conjugation to dye molecules." Chemical Science, Royal Society of Chemistry, 2024. URL: [Link]

Benchmarking the Stability and Reactivity of 1,2,6-Triazaspirooct-1-ene Against Traditional Photoaffinity Reagents

Benchmarking the Stability and Reactivity of 1,2,6-Triazaspiro[1]oct-1-ene Against Traditional Photoaffinity Reagents

As drug discovery increasingly relies on chemoproteomics to map complex interactomes, photoaffinity labeling (PAL) has become an indispensable tool. However, the fidelity of target deconvolution is inextricably linked to the photochemical stability and mechanistic purity of the crosslinking reagent. 1,2,6-Triazaspiro[1]oct-1-ene , a piperidine-fused spirocyclic diazirine, has emerged as a superior alternative to traditional linear diazirines, benzophenones, and aryl azides.

As an application scientist, selecting the right photoreactive group requires looking beyond basic crosslinking yields. We must interrogate the causality of off-target labeling. This guide objectively benchmarks the stability, reactivity, and labeling bias of 1,2,6-triazaspiro[1]oct-1-ene, providing actionable, self-validating protocols for chemical biologists.

Mechanistic Causality: The Spirocyclic Advantage

To understand the stability and performance of 1,2,6-triazaspiro[1]oct-1-ene, we must examine the divergent photolysis pathways of dialkyldiazirines.

Upon irradiation with UV-A light (~365 nm), traditional "linear" aliphatic diazirines decompose to yield the desired highly reactive carbene, but they also undergo a parallel isomerization to form a long-lived diazoalkane intermediate [2]. This diazo species is relatively stable in the dark but highly electrophilic. In acidic microenvironments, it protonates to form a diazonium ion, resulting in a pronounced labeling bias towards acidic amino acids (glutamate and aspartate). This pH-dependent reactivity confounds target identification by enriching off-target acidic proteins[3].

Conversely, the introduction of ring strain in spirocyclic diazirines fundamentally alters this photochemical trajectory. The photolysis of 1,2,6-triazaspiro[1]oct-1-ene bypasses the diazo intermediate almost entirely, generating a "true" carbene (piperidylidene)[4]. Because the spirocyclic geometry makes the linear diazo isomer energetically unfavorable, the spiro-carbene undergoes rapid, pH-independent insertion into adjacent C-H, N-H, or O-H bonds[5]. This ensures that the labeling profile reflects true spatial proximity rather than local amino acid composition.

GLinearLinear Alkyl DiazirineUV1UV (365 nm)Linear->UV1Spiro1,2,6-Triazaspiro[2.5]oct-1-eneUV2UV (365 nm)Spiro->UV2LinearCarbeneAlkyl Carbene(Insertion)UV1->LinearCarbeneDiazoDiazoalkane(Long-lived)UV1->DiazoSpiroCarbeneSpiro-Carbene(Rapid Insertion)UV2->SpiroCarbeneOnTargetUnbiased Target Labeling(pH Independent)LinearCarbene->OnTargetOffTargetBiased Off-Target Labeling(Acidic Residues)Diazo->OffTargetSpiroCarbene->OnTarget

Photolysis pathways of linear vs. spirocyclic diazirines highlighting carbene and diazo formation.

Comparative Benchmarking: Stability and Performance Data

When benchmarking 1,2,6-triazaspiro[1]oct-1-ene against known reagents, we evaluate three critical parameters: dark stability (resistance to ambient nucleophiles), photochemical efficiency (activation wavelength), and intermediate lifespan (propensity for off-target bias).

As shown below, while Aryl(trifluoromethyl)diazirines offer excellent carbene purity, their bulky, lipophilic nature often drastically alters the physicochemical properties of small-molecule probes[6]. 1,2,6-Triazaspiro[1]oct-1-ene provides the minimal steric footprint of an aliphatic diazirine combined with the clean reactivity of an aryl diazirine.

Table 1: Physicochemical and Photochemical Benchmarking of Photoaffinity Reagents

Reagent ClassExample CompoundSteric FootprintUV ActivationReactive Intermediate(s)Off-Target BiasDark Stability
Spirocyclic Diazirine 1,2,6-Triazaspiro[1]oct-1-ene Minimal ~365 nm Carbene only Low (pH independent) Excellent
Linear DiazirineAliphatic DiazirineMinimal~365 nmCarbene + DiazoalkaneHigh (Acidic residues)Good
Aryl DiazirineTrifluoromethylphenyl diazirineBulky / Lipophilic~350 nmCarbene onlyLowExcellent
BenzophenoneBenzophenoneBulky~350-360 nmDiradicalHigh (C-H preference)Excellent[7]
Aryl AzidePhenyl AzideModerate<300 nmNitrene / KetenimineHigh (Rearrangement)Poor[7]
Self-Validating Experimental Protocols

To empirically validate the stability and mechanistic purity of 1,2,6-triazaspiro[1]oct-1-ene, I have designed two self-validating workflows. These protocols utilize internal controls to ensure that negative results (e.g., the absence of off-target labeling) are definitively due to the reagent's structural superiority, rather than an assay failure.

Protocol 1: Bioorthogonal Trapping of Diazo Intermediates

Causality: Bicyclo[6.1.0]nonyne (BCN) is a strained alkyne that rapidly intercepts diazoalkanes via 1,3-dipolar cycloaddition[8]. By irradiating the diazirine in the presence of BCN, we can quantitatively trap and measure the formation of the unwanted diazo intermediate. The inclusion of a linear diazirine ensures the BCN trapping mechanism is actively working in the sample matrix.

Step-by-Step Methodology:

  • Preparation: Prepare 60 mM solutions of 1,2,6-triazaspiro[1]oct-1-ene (Test) and a linear alkyl diazirine (Positive Control) in HPLC-grade Methanol.

  • Trapping Agent Addition: Add 1.1 equivalents (66 mM) of BCN to both solutions.

  • Photolysis: Irradiate the solutions at 365 nm for 15 minutes at 4°C using a UV-A crosslinker.

  • Quenching & Extraction: Remove the solvent under reduced pressure and reconstitute the crude mixture in acetonitrile.

  • LC-MS Quantification: Analyze the mixtures via LC-MS.

  • Self-Validation Check: The Positive Control must yield a detectable BCN-cycloadduct mass peak.

  • Result Interpretation: A successful validation for 1,2,6-triazaspiro[1]oct-1-ene will show exclusively methanol-insertion products (ethers) and unimolecular rearrangement products (methylenecyclopropanes), with a complete absence of the BCN-cycloadduct[2].

Protocol 2: pH-Dependent Proteomic Labeling Bias Assay

Causality: Diazo intermediates exhibit hyper-reactivity at lower pH due to protonation into diazonium ions. A true carbene generator (like the spirocyclic diazirine) will show identical labeling efficiency across a pH gradient, whereas a linear diazirine will show skewed enrichment[3][5].

Step-by-Step Methodology:

  • Lysate Preparation: Extract native HeLa cell proteome and buffer-exchange aliquots into three distinct pH buffers: pH 5.0 (MES), pH 7.4 (HEPES), and pH 9.0 (Tris).

  • Probe Incubation: Treat the lysates with 10 µM of alkyne-tagged 1,2,6-triazaspiro[1]oct-1-ene and an alkyne-tagged linear diazirine control for 30 minutes at room temperature.

  • UV Crosslinking: Irradiate all samples at 365 nm for 10 minutes on ice.

  • Click Chemistry: Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to append a biotin-azide tag to the crosslinked proteins.

  • Enrichment & Digestion: Enrich labeled proteins using streptavidin-agarose beads, wash stringently, and perform on-bead trypsin digestion.

  • Quantitative Proteomics: Label peptides with TMT (Tandem Mass Tag) reagents and analyze via LC-MS/MS.

  • Self-Validation Check: Total protein abundance (assessed via pre-enrichment fluorescence) must remain constant across all pH conditions.

  • Result Interpretation: The linear diazirine will show a >3-fold enrichment of Asp/Glu-rich proteins at pH 5.0 compared to pH 9.0. 1,2,6-Triazaspiro[1]oct-1-ene will demonstrate a flat, pH-independent labeling profile, confirming its stability against diazo-mediated off-target bias[5].

References
  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source: Chemical Science (RSC Publishing) URL:[Link]

  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes Source: PMC (NIH) URL:[Link]

  • Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling Source: Harvard DASH URL:[Link]

  • Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells Source: Journal of the American Chemical Society URL:[Link]

  • Diazirine Source: Wikipedia URL:[Link]

  • Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry Source: MDPI URL:[Link]

Biological Evaluation of 1,2,6-Triazaspirooct-1-ene Labeled Biomolecules: A Comparative Guide

Biological Evaluation of 1,2,6-Triazaspiro[1]oct-1-ene Labeled Biomolecules: A Comparative Guide

As a Senior Application Scientist in chemical biology, I frequently evaluate the trade-offs between probe fidelity and crosslinking efficiency in photoaffinity labeling (PAL). The introduction of spiro-diazirines—specifically 1,2,6-triazaspiro[1]oct-1-ene (TSO) —represents a paradigm shift in minimalist probe design. By embedding the photoreactive diazirine moiety directly into a piperidine scaffold, TSO bypasses the severe steric penalties associated with traditional bulky photophores.

This guide provides a rigorous, data-driven comparison of TSO against conventional PAL alternatives, equipping drug development professionals with the mechanistic insights and self-validating protocols necessary for high-confidence target identification.

Mechanistic Causality: Why TSO Outperforms Legacy Tags

The efficacy of a PAL probe is governed by two causal factors: steric invisibility (to maintain native binding affinity) and intermediate reactivity (to capture transient interactions).

When irradiated at ~350–360 nm, the TSO diazirine ring extrudes nitrogen gas (N₂) to yield a highly reactive singlet carbene (1[1]). Unlike benzophenones, which rely on a reversible diradical mechanism that favors specific C-H bond geometries, carbenes exhibit near-diffusion-limited insertion into adjacent C-H, N-H, and O-H bonds.

Crucially, because the TSO tag is a spirocycle on a 6-membered piperidine ring, it perfectly mimics the aliphatic secondary amines found in countless pharmacophores. This prevents the structural perturbation typically seen with linear appendages, ensuring the labeled biomolecule behaves identically to the parent drug (2[2]).

PathwayTSOTSO-LabeledBiomoleculeCarbeneSinglet CarbeneIntermediateTSO->Carbene -N₂UVUV Irradiation(~365 nm)UV->TSOAdductCovalentCrosslinkCarbene->AdductTargetTarget Protein(C-H/N-H bonds)Target->Adduct

Photochemical activation of TSO diazirine to a reactive carbene and subsequent target crosslinking.

Comparative Performance Data

To objectively evaluate TSO, we must benchmark it against the three dominant classes of PAL reagents: Benzophenones (BP), Aryl Azides (AA), and Trifluoromethylphenyl diazirines (TPD). As summarized below, TSO offers the optimal intersection of high reactivity and minimal steric footprint (3[3]).

Photoreactive GroupStructural FootprintExcitation WavelengthReactive IntermediateCrosslinking EfficiencyPrimary Limitation
Spiro-Diazirine (TSO) Minimalist (Embedded)350–360 nmSinglet CarbeneHighComplex initial synthesis
Aryl Diazirine (TPD) Bulky (Aromatic)350–380 nmSinglet CarbeneHighSteric perturbation
Benzophenone (BP) Very Bulky~350–360 nmDiradicalModerateHigh steric hindrance
Aryl Azide (AA) Moderate250–300 nmNitreneLow to ModerateNitrene rearrangement & UV damage

Note: Aryl Azides are prone to nitrene rearrangement into long-lived, electrophilic ketenimines, leading to non-specific nucleophilic labeling rather than true proximity-based crosslinking (4[4]).

Experimental Protocols: A Self-Validating Workflow

A robust biological evaluation requires a protocol that internally controls for false positives. The following workflow is designed as a self-validating system for TSO-labeled biomolecules.

WorkflowStep11. Incubation(Probe + Target)Step22. Photoactivation(365 nm, 4°C)Step1->Step2Step33. BioorthogonalClick ChemistryStep2->Step3Step44. Stringent Wash& EnrichmentStep3->Step4Step55. LC-MS/MSAnalysisStep4->Step5

Self-validating experimental workflow for TSO-based photoaffinity labeling and target ID.

Step-by-Step Methodology

Step 1: Equilibration & Competition Setup

  • Action: Incubate the target protein (e.g., 1 µM) with the TSO-probe (10 µM) in a physiological buffer (pH 7.4) for 30 minutes at 4°C.

  • Causality: 4°C minimizes target degradation and reduces transient non-specific collisions.

  • Self-Validation: You must run three parallel arms to validate the system:

    • (A) Active Arm: Probe + Target.

    • (B) Competition Control: Probe + Target + 100x Unlabeled Ligand (Validates that binding is specific to the active site).

    • (C) Dark Control: Probe + Target without UV (Validates that crosslinking is strictly light-dependent).

Step 2: Photoactivation

  • Action: Irradiate the samples using a 365 nm LED crosslinker (e.g., 10 mW/cm²) for 5–10 minutes on ice.

  • Causality: 365 nm specifically excites the diazirine n→π* transition without causing the oxidative damage to aromatic amino acids (Trp, Tyr) typically seen with <300 nm UV irradiation used for aryl azides (4[4]). Ice prevents thermal degradation during irradiation.

Step 3: Bioorthogonal Conjugation (Click Chemistry)

  • Action: If the TSO-probe includes an alkyne handle, perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to attach a biotin-azide reporter.

  • Causality: Decoupling the photolabeling step from the reporter attachment ensures the bulky biotin does not sterically interfere with the initial protein-ligand binding event (3[3]).

Step 4: Enrichment & Stringent Washing

  • Action: Lyse cells (if performed in situ) and incubate with streptavidin-agarose beads. Wash stringently with 1% SDS and 8M urea.

  • Causality: Because the carbene forms a permanent, irreversible covalent bond, you can utilize highly denaturing conditions to completely strip away non-covalently bound background proteins, drastically improving the signal-to-noise ratio.

Step 5: LC-MS/MS Analysis

  • Action: Perform on-bead trypsin digestion and analyze via high-resolution tandem mass spectrometry.

  • Causality: MS/MS not only identifies the target protein but maps the exact amino acid residue modified by the TSO carbene, mapping the binding pocket with angstrom-level resolution.

Conclusion

For drug development professionals, the transition to 1,2,6-triazaspiro[1]oct-1-ene (TSO) labeled biomolecules eliminates the historical compromise between probe affinity and labeling efficiency. By leveraging the spiro-aliphatic diazirine architecture, researchers can achieve high-fidelity, carbene-mediated crosslinking without sacrificing the native pharmacological profile of their compounds.

References

  • Source: National Institutes of Health (NIH)
  • New Trends in Diaziridine Formation and Transformation (a Review)
  • Source: Royal Society of Chemistry (RSC)
  • Source: ARKIVOC (arkat-usa.org)

Conformational Rigidity vs. Flexibility: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate dance of drug design, the conformational state of a molecule is paramount. The ability of a compound to adopt a specific three-dimensional arrangement to optimally interact with its biological target is a key determinant of its efficacy. This guide provides an in-depth analysis of two contrasting strategies employed to modulate this critical feature: the incorporation of rigid triazaspirocyclic scaffolds and the use of flexible linkers. We will explore the underlying principles, comparative performance data, and the experimental and computational workflows essential for their evaluation.

The Core Principle: Managing Entropy in Drug-Receptor Binding

The binding of a ligand to its receptor is a thermodynamically driven process. A crucial component of the binding energy is the change in entropy. Flexible molecules possess a high degree of conformational freedom in solution, and upon binding to a receptor, they are restricted to a single, bioactive conformation. This loss of conformational freedom incurs an entropic penalty, which can diminish the overall binding affinity.[1][2]

Conformational restriction , or rigidification, is a widely practiced strategy in medicinal chemistry to mitigate this entropic cost.[1][2][3] By pre-organizing a molecule into a conformation that is close to its bioactive state, the entropic penalty of binding is reduced, potentially leading to enhanced potency and selectivity.[1][3][4]

Triazaspirocycles: The Power of Pre-organization

Triazaspirocycles are a class of heterocyclic compounds characterized by two rings connected by a single quaternary carbon atom, with three nitrogen atoms integrated into the scaffold.[5] These structures are of significant interest in drug discovery due to their inherent rigidity and three-dimensionality.[5][6]

The spirocyclic nature of these compounds imparts a high degree of conformational constraint, effectively "locking" the molecule into a well-defined shape.[5] This pre-organization can be particularly advantageous in several ways:

  • Enhanced Potency: By minimizing the entropic loss upon binding, triazaspirocycles can lead to a significant increase in binding affinity and, consequently, biological potency.[1][5]

  • Improved Selectivity: A rigid conformation can favor binding to a specific target receptor over off-target proteins, thereby improving the selectivity profile of the drug candidate.[3]

  • Favorable Physicochemical Properties: The introduction of a rigid, three-dimensional scaffold can influence properties such as solubility and metabolic stability. For instance, replacing flexible linkers with saturated nitrogen heterocycles has been shown to improve both solubility and potency in certain cases.[7]

Flexible Linkers: The Advantage of Adaptability

In contrast to rigid scaffolds, flexible linkers, typically composed of alkyl chains or polyethylene glycol (PEG) units, offer a high degree of conformational freedom.[7][8][9] While this flexibility can incur an entropic penalty, it also provides a key advantage: adaptability.

In the early stages of drug discovery, particularly in the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs), the optimal spatial orientation of different molecular fragments is often unknown.[7][10] Flexible linkers allow the molecule to explore a wider range of conformations, increasing the probability of achieving a productive binding orientation within the target protein's binding pocket.[7][11]

However, excessive flexibility can be detrimental. It may lead to the formation of non-productive ternary complexes in the case of PROTACs or an inability to maintain a stable interaction with the target.[4]

Head-to-Head Comparison: Rigidity vs. Flexibility in Action

The choice between a rigid or flexible linker is not always straightforward and is highly dependent on the specific biological target and the design goals. The following table summarizes key comparative data from various studies:

FeatureTriazaspirocycles (Rigid)Flexible LinkersRationale & Supporting Evidence
Binding Affinity (Potency) Often higher due to reduced entropic penalty.[1][5]Can be lower due to the entropic cost of conformational restriction upon binding.[7]Rigidification minimizes the loss of conformational freedom required for binding, leading to a more favorable change in Gibbs free energy.
Selectivity Generally higher as the fixed conformation is less likely to fit into off-target binding sites.[3]Can be lower as the molecule can adapt to various binding pockets.A pre-organized, rigid structure presents a more specific "key" for the target "lock."
Solubility Can be improved by introducing polar heterocyclic motifs.[7]PEG-based linkers are known to enhance aqueous solubility.[9][10]The choice of building blocks in both rigid and flexible linkers can be tailored to optimize solubility.
Metabolic Stability Cyclic structures are often more resistant to metabolic degradation.Linear alkyl chains can be more susceptible to enzymatic degradation.[12]The inherent stability of the chemical bonds within the linker dictates its metabolic fate.
Synthetic Accessibility Can be more complex and require multi-step syntheses.[6]Often more straightforward and readily available.[12]The synthesis of complex, three-dimensional scaffolds typically requires more intricate synthetic routes.
Applicability in Early Discovery May be less suitable when the optimal binding conformation is unknown.Highly valuable for exploring the conformational space and identifying productive binding modes.Flexibility allows for a broader search of the binding landscape, which is crucial in the initial stages of lead identification.

Experimental and Computational Workflows for Conformational Analysis

A thorough understanding of a molecule's conformational landscape is crucial for rational drug design. This is achieved through a combination of experimental techniques and computational modeling.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the three-dimensional structure of molecules in solution.[13][14] By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can determine the dominant conformations and assess the degree of flexibility.[15][16][17]

X-ray Crystallography: This technique provides a high-resolution, static picture of a molecule's conformation in the solid state.[5][18][19] While it doesn't directly reflect the conformational dynamics in solution, it offers an invaluable reference point for the bioactive conformation when a co-crystal structure with the target protein is obtained.

Computational Conformational Analysis

Molecular Dynamics (MD) Simulations: MD simulations are a computational method used to simulate the movement of atoms and molecules over time.[20][21] By solving Newton's equations of motion, MD simulations can explore the conformational landscape of a molecule, providing insights into its flexibility and the relative populations of different conformers.[22][23][24]

Workflow for Conformational Analysis:

G cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Synthesis & Design NMR NMR Spectroscopy Design Rational Drug Design NMR->Design Xray X-ray Crystallography Xray->Design MD Molecular Dynamics Simulations Docking Molecular Docking MD->Docking Docking->Design Molecule Molecule of Interest (Triazaspirocycle or Flexible Linker) Molecule->NMR Molecule->Xray Molecule->MD

Caption: Workflow for conformational analysis of drug candidates.

Detailed Experimental Protocol: NMR Conformational Analysis

  • Sample Preparation: Dissolve the compound of interest in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a final concentration of 5-10 mM.

  • 1D NMR Spectra Acquisition: Acquire a standard 1H NMR spectrum to confirm the identity and purity of the compound.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing key distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and piecing together molecular fragments.

  • Data Processing and Analysis: Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova). Integrate cross-peaks in NOESY/ROESY spectra to obtain distance restraints. Measure coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that are consistent with the NMR data.

  • Ensemble Analysis: Analyze the resulting ensemble of structures to determine the predominant conformation(s) and assess the degree of conformational flexibility.

Conclusion and Future Perspectives

The choice between incorporating a rigid triazaspirocyclic scaffold or a flexible linker is a critical decision in drug design that profoundly impacts a molecule's pharmacological profile. Triazaspirocycles offer the potential for enhanced potency and selectivity through conformational pre-organization, while flexible linkers provide the adaptability needed for initial lead discovery and the optimization of complex molecules.

A comprehensive approach that combines experimental techniques like NMR and X-ray crystallography with computational methods such as molecular dynamics simulations is essential for understanding the conformational behavior of drug candidates.[25][26][27][28] This knowledge empowers medicinal chemists to make informed decisions and rationally design molecules with improved efficacy and safety profiles.[29][30][31][32][33][34][35]

As our understanding of protein dynamics and the intricacies of drug-receptor interactions continues to grow, so too will our ability to design and synthesize novel chemical entities that can precisely modulate biological function. The strategic application of conformational control, whether through rigidity or flexibility, will remain a cornerstone of successful drug discovery.

References

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis.
  • PubMed. (2014, May 15). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery.
  • National Institutes of Health. (n.d.). Triazaspirocycles: Occurrence, Synthesis, and Applications - PMC.
  • ACS Publications. (2017, November 15). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers | Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF.
  • Benchchem. (n.d.). Flexible vs. Rigid PROTAC Linkers: A Comparative Guide to Efficacy.
  • RSC Publishing. (n.d.). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach.
  • ResearchGate. (n.d.). Docking of flexible ligands to flexible receptors in solution by molecular dynamics simulations.
  • Benchchem. (n.d.). A Comparative Guide to Flexible vs. Rigid Linkers in PROTAC Design.
  • PubMed. (n.d.). Conformational rigidity versus flexibility in a novel peptidic neurokinin A receptor antagonist.
  • R Discovery. (1974, March 1). The NMR spectra and conformations of cyclic compounds: IX—conformational studies of bicyclo(3,1,0)hexane derivatives by 13C NMR.
  • PubMed. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry.
  • ResearchGate. (n.d.). Triazaspirocycles: Occurrence, Synthesis, and Applications | Request PDF.
  • ResearchGate. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry.
  • National Institutes of Health. (2009, April 26). Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC.
  • National Institutes of Health. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC.
  • Benchchem. (n.d.). Flexible vs. Rigid Linkers in PROTACs: A Comparative Analysis for Researchers.
  • Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • ScienceDirect. (2019, January 16). Experimental Free Ligand Conformations: A Missing Link in Structure-Based Drug Discovery.
  • PubMed. (2012, January 6). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds.
  • National Institutes of Health. (n.d.). Targeting protein conformations with small molecules to control protein complexes - PMC.
  • National Institutes of Health. (n.d.). Exploring the Role of Receptor Flexibility in Structure-Based Drug Discovery - PMC.
  • MDPI. (2020, December 30). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development.
  • National Institutes of Health. (2017, December 18). Molecular dynamics simulation unveils the conformational flexibility of the interdomain linker in the bacterial transcriptional regulator GabR from Bacillus subtilis bound to pyridoxal 5 - PMC.
  • National Institutes of Health. (n.d.). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational ... - PMC.
  • National Institutes of Health. (2020, October 30). Novel approaches for the rational design of PROTAC linkers - PMC.
  • Bruno Grisci. (2020, February 28). ConfID: an analytical method for conformational characterization of small molecules using molecular dynamics trajectories.
  • ACS Publications. (2002, April 26). Computational Drug Design Accommodating Receptor Flexibility: The Relaxed Complex Scheme | Journal of the American Chemical Society.
  • ACS Figshare. (2012, January 6). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks - Organic Letters.
  • ACS Publications. (2008, January 10). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis | Journal of Chemical Information and Modeling.
  • Precise PEG LLC. (n.d.). Linkers in PROTACs.
  • Pollack Lab. (2025, February 7). Evolving Experimental Techniques for Structure-Based Drug Design.
  • Dove Press. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review.
  • National Institutes of Health. (n.d.). New strategies to enhance the efficiency and precision of drug discovery - PMC.
  • MDPI. (2025, December 10). New Approach for Targeting Small-Molecule Candidates for Intrinsically Disordered Proteins.
  • Drug Design Org. (2004, January 15). Conformational Analysis.
  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • Journal of Advanced Zoology. (2023, April 25). "Comparative Analysis of Linker Design in Protein Fusion Inhibitors for Enhanced Binding Flexibility".
  • Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • CORE. (2018, September 26). Conformational Sampling of Macrocyclic Drugs in Different Environments.
  • Morressier. (2017, August 24). NMR conformational signatures guide the design of macrocycle drug cell activity and permeability: AstraZeneca case studies.
  • National Institutes of Health. (n.d.). Click chemistry in the development of PROTACs - PMC.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography.

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Quantum Chemical Calculations for 1,2,6-Triazaspiro[2.5]oct-1-ene Reactivity: A Comparative Guide to Computational Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who rely on 1,2,6-Triazaspiro[2.5]oct-1-ene and its derivatives as spiro-diazirine pharmacophores for photoaffinity labeling (PAL). While these probes are exceptionally useful for target deconvolution, their photochemical reactivity is notoriously difficult to model.

Upon UV irradiation (typically ~365 nm), the diazirine ring undergoes an n→π∗ transition, leading to the extrusion of molecular nitrogen ( N2​ ) and the formation of a highly reactive singlet carbene that inserts into nearby C-H or X-H bonds[1]. However, a competing pathway—isomerization to a linear diazo compound—can severely reduce crosslinking efficiency and introduce off-target labeling[2]. Accurately modeling this bifurcation requires moving beyond standard ground-state density functional theory (DFT) and carefully selecting software capable of handling multireference excited-state dynamics.

This guide objectively compares the performance of industry-standard computational software and electronic structure methods, providing a self-validating protocol for modeling the reactivity of 1,2,6-Triazaspiro[2.5]oct-1-ene.

Mechanistic Pathway of Diazirine Photolysis

Understanding the potential energy surface (PES) is the first step in selecting the right computational tool. The reaction is not a simple thermal barrier; it involves vertical excitation, structural relaxation to a conical intersection (CI), and a subsequent non-adiabatic transition back to the ground state.

G S0 1,2,6-Triazaspiro[2.5]oct-1-ene Ground State (S0) S1 Excited State (S1) n → π* Transition S0->S1 hν (365 nm) CI Conical Intersection (Near-Degeneracy) S1->CI Structural Relaxation Carbene Singlet Carbene + N2 (Target Intermediate) CI->Carbene N2 Extrusion Diazo Diazo Isomer (Off-Target Byproduct) CI->Diazo Isomerization Crosslink C-H / X-H Insertion (Photoaffinity Crosslink) Carbene->Crosslink Target Capture

Photochemical reaction pathways of 1,2,6-Triazaspiro[2.5]oct-1-ene upon UV irradiation.

Software Comparison: ORCA 5 vs. Gaussian 16

When calculating the ground state ( S0​ ) and excited state ( S1​ ) energy surfaces, the choice of software dictates both computational cost and the availability of necessary multireference tools.

Table 1: Performance and Feature Comparison for Diazirine Modeling
Feature/MetricORCA 5.0Gaussian 16Causality & Impact on Diazirine Modeling
DFT Speed ( S0​ Optimization) Excellent (RIJCOSX approximation)Very GoodORCA's RIJCOSX massively accelerates exact exchange calculations, which is critical when using hybrid functionals like M06-2X for accurate thermochemistry.
Excited State Dynamics State-Averaged CASSCF / NEVPT2TD-DFT / EOM-CCSDORCA provides highly efficient multireference methods (CASSCF) needed to correctly model the conical intersection during N2​ extrusion[2].
Transition State Searches Good (CI-OPT for conical intersections)Excellent (Berny Algorithm)Gaussian's Berny algorithm is historically more robust for standard ground-state TS searches, but ORCA excels in locating excited-state conical intersections.

Methodological Comparison: DFT vs. Multireference Approaches

The photochemistry of diazirines cannot be fully captured by standard single-reference DFT. As the N-N bond elongates, the HOMO and LUMO become nearly degenerate, causing single-reference methods to fail catastrophically.

Table 2: Electronic Structure Methods for 1,2,6-Triazaspiro[2.5]oct-1-ene
MethodApplicationAccuracy for Activation BarrierLimitations
B3LYP / 6-311G(d,p) Ground state geometryPoor (Underestimates barrier)Suffers from self-interaction error; artificially stabilizes delocalized transition states, skewing kinetic predictions[1].
M06-2X / def2-TZVP Ground state TS / ThermochemistryGood54% exact exchange improves barrier heights for main-group reactions, but still fails at the conical intersection.
TD-DFT (wB97X-D) Vertical Excitation ( S0​→S1​ )ModerateExcellent for initial absorption spectra, but cannot describe the homolytic bond cleavage required for N2​ extrusion.
SA-CASSCF(12,10) Conical Intersections & PhotolysisExcellentComputationally expensive; requires expert manual selection of the active space[2].

Step-by-Step Computational Protocol

Workflow Geom S0 Optimization (M06-2X/def2-TZVP) TDDFT Vertical Excitation (TD-DFT/TDA) Geom->TDDFT CASSCF Active Space Selection CASSCF(12,10) TDDFT->CASSCF If multireference character > 10% TS TS Optimization (NEVPT2 or CI-OPT) CASSCF->TS IRC IRC Calculation (Path Verification) TS->IRC

Quantum chemical workflow for modeling diazirine excited-state dynamics and transition states.

Step 1: Ground State ( S0​ ) Geometry Optimization

Causality: Accurate starting geometries are required before any vertical excitation can be calculated. We recommend the M06-2X functional over B3LYP because its high exact exchange corrects the systematic underestimation of barrier heights.

  • Construct the 1,2,6-Triazaspiro[2.5]oct-1-ene structure.

  • Initialize the input for ORCA 5 using ! M06-2X def2-TZVP RIJCOSX Opt Freq.

  • The RIJCOSX approximation is critical here as it accelerates the calculation of exact exchange by up to an order of magnitude without sacrificing accuracy.

  • Verify the optimized structure is a true minimum by confirming the absence of imaginary frequencies in the Hessian.

Step 2: Vertical Excitation and Absorption Spectrum

Causality: To simulate experimental UV irradiation (typically 365-385 nm), we must calculate the S0​→S1​ vertical excitation energy[3].

  • Using the optimized S0​ geometry, perform a Time-Dependent DFT (TD-DFT) calculation.

  • Employ a range-separated hybrid functional (e.g., wB97X-D or CAM-B3LYP) to properly model charge-transfer states.

  • Request the first 10 singlet roots. The n→π∗ transition should appear as the lowest energy excitation ( S1​ ), corresponding to the experimental absorption band[1].

Step 3: Active Space Selection and CASSCF

Causality: As the N-N bond elongates during N2​ extrusion, single-reference TD-DFT fails to describe the homolytic cleavage; a multireference approach is mandatory[2].

  • Define an active space of 12 electrons in 10 orbitals, CAS(12,10), encompassing the N-N π/π∗ , N lone pairs ( n ), and C-N σ/σ∗ orbitals.

  • Perform a State-Averaged CASSCF (SA2-CASSCF) calculation to optimize the S1​ geometry.

  • Utilize the CI-OPT module to locate the conical intersection (CI) between the S1​ and S0​ surfaces, which dictates the bifurcation between carbene formation and diazo isomerization.

Step 4: Transition State (TS) Search for Diazo Isomerization

Causality: The formation of the off-target diazo isomer occurs on the ground-state surface after relaxation from the CI. Accurately modeling this barrier predicts the ratio of productive crosslinking to off-target byproduct[4].

  • Perform a relaxed surface scan along the C-N-N bond angle.

  • Extract the highest energy geometry as the initial guess for a Berny TS optimization (Opt=TS in Gaussian or OPTTS in ORCA).

  • Validate the transition state by running an Intrinsic Reaction Coordinate (IRC) calculation, ensuring the pathway smoothly connects the diazirine minimum to the linear diazo minimum[4].

Experimental Validation & Kinetic Correlation

Computational predictions must be grounded in experimental kinetics. Recent studies demonstrate that modifying the solvent polarity or shifting the irradiation wavelength (e.g., from 365 nm to 385 nm) alters the ratio of carbene generation to diazo isomerization[3]. By calculating the relative energies of the S1​ conical intersection and the ground-state diazo TS using the protocols above, researchers can accurately predict which derivatives of 1,2,6-Triazaspiro[2.5]oct-1-ene will yield the highest crosslinking efficiency in their specific photoaffinity assays.

References

  • Energy Landscape and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers (ACS Publications).[Link]

  • Sample-based Quantum Diagonalization Methods for Modeling the Photochemistry of Diazirine and Diazo Compounds (arXiv).[Link]

  • Optimal Wavelengths and Solvents to Modulate Diazirine Kinetics (PMC - NIH).[Link]

Sources

Safety Operating Guide

1,2,6-Triazaspiro[2.5]oct-1-ene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling and Disposal of 1,2,6-Triazaspiro[1]oct-1-ene

Introduction

1,2,6-Triazaspiro[1]oct-1-ene is a specialized bifunctional building block featuring a piperidine ring spiro-fused to a diazirine moiety. Widely utilized in medicinal chemistry for photoaffinity labeling, its disposal requires precise operational controls. Standard organic waste protocols are inadequate because they fail to account for the latent energetic potential and photolability of the diazirine ring.

As a Senior Application Scientist, I have designed this protocol to ensure that every disposal step mitigates the risks of auto-decomposition, gas evolution, and chemical incompatibility. This guide provides self-validating workflows to protect your personnel and infrastructure.

Physicochemical Hazard Profile & Causality

Understanding the intrinsic properties of 1,2,6-Triazaspiro[1]oct-1-ene is the foundation of safe disposal. The diazirine ring ( N=N ) is a strained, energy-rich system. Upon exposure to ultraviolet light or significant thermal stress, it undergoes rapid extrusion of nitrogen gas ( N2​ ) to generate a highly reactive carbene intermediate.

The Causality of Risk: If diazirine waste is stored in clear glass or exposed to elevated temperatures, continuous photolytic or thermal degradation will cause nitrogen gas to accumulate. In a sealed container, this leads to dangerous overpressurization and potential explosive rupture. Furthermore, the basicity of the piperidine nitrogen means the free base can react exothermically with strong acids, potentially triggering the decomposition of the adjacent diazirine ring.

Table 1: Quantitative Data and Operational Implications

PropertyValueOperational Implication
Molecular Weight 111.15 (Free base) / 147.61 (HCl salt)[2]Determines stoichiometric quenching calculations for large-scale disposal.
Hazard Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A[3]Mandates rigorous PPE (nitrile gloves, chemical goggles, fume hood).
Photostability Highly PhotolabileRequires amber glassware and light-shielded storage environments.
Storage Temperature +4°C (Dangerous Good)[4]Waste must be kept refrigerated to prevent thermal degradation.

Operational Disposal Workflow

The following decision matrix outlines the immediate triage and routing of 1,2,6-Triazaspiro[1]oct-1-ene waste streams.

G Start 1,2,6-Triazaspiro[2.5]oct-1-ene Waste Generation Solid Solid / Powder Waste Start->Solid Liquid Liquid / Solution Waste Start->Liquid Spill Accidental Spill Start->Spill Solid_Action Store in Amber Glass Flush with Argon Solid->Solid_Action Liquid_Action Segregate by Solvent Use Vented Caps Liquid->Liquid_Action Spill_Action Dampen with Isopropanol Use Non-Sparking Tools Spill->Spill_Action Disposal Licensed Hazardous Waste Incineration Solid_Action->Disposal Liquid_Action->Disposal Spill_Action->Disposal

Figure 1: Decision matrix and operational workflow for 1,2,6-Triazaspiro[1]oct-1-ene disposal.

Step-by-Step Disposal Methodologies

Protocol A: Routine Disposal of Solid/Powder Waste

This protocol applies to unused, expired, or recovered solid reagent (typically the hydrochloride salt).

  • Containment: Transfer the solid material into a chemically compatible, pre-weighed amber glass vial .

    • Causality: Amber glass blocks the transmission of UV and short-wave visible light, arresting the photolytic degradation pathway that leads to nitrogen gas evolution.

  • Atmosphere Control: Flush the headspace of the vial with an inert gas (Argon or Nitrogen) for 10 seconds before sealing.

    • Causality: The hydrochloride salt is hygroscopic. Inerting the atmosphere prevents moisture absorption and oxidative degradation, maintaining the stability of the waste during storage.

  • Sealing and Labeling: Seal with a PTFE-lined cap. Label the container strictly as "Hazardous Organic Solid Waste – Contains Photolabile Diazirine."

  • Storage: Store the waste container in a dedicated, explosion-proof refrigerator at +4°C until pickup by a licensed hazardous waste contractor[4].

    • Self-Validating System: Inspect the vial weekly. A bulging cap or an audible "hiss" upon slight loosening indicates active nitrogen evolution. If observed, carefully vent the vial in a fume hood and transfer to a larger container to lower the internal pressure.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)
  • Segregation: Collect all organic solvent waste containing the spiro-diazirine in a dedicated high-density polyethylene (HDPE) or amber glass carboy. Crucially, do not mix with acidic waste streams.

    • Causality: Acidic conditions protonate the piperidine ring, generating an exotherm that can prematurely trigger the decomposition of the diazirine ring.

  • Venting: Equip the waste carboy with a commercially available vented waste cap (equipped with a check valve and carbon filter).

    • Causality: Vented caps allow any slowly evolved N2​ gas to escape safely, preventing catastrophic pressure buildup while trapping harmful solvent vapors.

  • Active Quenching (Required for Concentrated Solutions): For highly concentrated solutions (>0.5 M), transfer the waste to a borosilicate flask and irradiate with a 365 nm UV lamp in a fume hood for 2-4 hours.

    • Causality: Controlled UV irradiation intentionally decomposes the diazirine into a carbene, which rapidly inserts into the solvent (e.g., forming stable ethers in methanol). This completely neutralizes the energetic hazard prior to transport.

    • Self-Validating System: Analyze a 10 µL aliquot via LC-MS or UV-Vis spectroscopy. The complete disappearance of the characteristic diazirine absorbance peak (~350 nm) validates that the energetic pharmacophore has been successfully destroyed.

Protocol C: Emergency Spill Cleanup
  • Isolation: Immediately dim the room lights and eliminate any local heat sources or open flames.

  • Dampening: Gently mist the spilled powder with a high-boiling, inert solvent (such as isopropanol) to wet the material.

    • Causality: Wetting the powder prevents the aerosolization of toxic particulates (Acute Tox. 4)[3] and acts as a heat sink to prevent localized friction-induced decomposition.

  • Collection: Use non-sparking tools (e.g., Teflon or conductive plastic spatulas) to sweep the dampened material into an amber glass jar[5].

    • Causality: Diazirines possess inherent sensitivity to mechanical shock and friction. Metal spatulas can generate microscopic sparks or friction heat, posing an ignition risk.

  • Decontamination: Wash the spill surface with a mild, slightly basic detergent solution, collecting the washings into the aqueous waste stream[1].

References

  • 1,2,6-Triazaspiro[1]oct-1-ene hydrochloride - CymitQuimica. 2

  • EN300-222952 (1,2,6-triazaspiro[1]oct-1-ene hydrochloride) - EnamineStore. 4

  • 2,5,7-triazaspiro[3.4]octan-6-one hydrochloride — Chemical Substance Information - NextSDS. 3

  • 3-Phenyl-3-(trifluoromethyl)-3H-diazirine Safety Data Sheet - AK Scientific, Inc.5

  • SAFETY DATA SHEET (NHS-Diazirine) - TCI Chemicals. 1

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A Researcher's Guide to the Safe Handling of 1,2,6-Triazaspiro[2.5]oct-1-ene

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, immediate safety and logistical information for handling 1,2,6-Triazaspiro[2.5]oct-1-ene, a unique spirocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds and established laboratory safety principles to offer a comprehensive operational and disposal plan. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust through value beyond the product itself.

Understanding the Hazard Landscape

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause redness, irritation, or chemical burns[1][2].

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[1].

  • Harmful if Swallowed: Ingestion could lead to adverse health effects[1][3].

Given these potential risks, the selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense.

Personal Protective Equipment: Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1,2,6-Triazaspiro[2.5]oct-1-ene. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles or safety glasses with side shields[4][5]Chemical-resistant gloves (e.g., nitrile)[6]Laboratory coat[4]Recommended, especially if dust is generated. A NIOSH-approved N95 or higher respirator should be used[4][5].
Running reactions and work-up procedures Chemical splash goggles and a face shield[1][7]Chemical-resistant gloves (e.g., nitrile, butyl rubber)[6][8]Flame-retardant laboratory coat[9]Work should be conducted in a certified chemical fume hood[2][9].
Handling spills Chemical splash goggles and a face shield[1][7]Heavy-duty, chemical-resistant gloves[6]Chemical-resistant apron or coveralls over a lab coat[6]A NIOSH-approved respirator with organic vapor cartridges is required[5].
The Logic of Glove Selection

Choosing the right gloves is more than just a procedural checkbox; it's a critical safety decision. For compounds like 1,2,6-Triazaspiro[2.5]oct-1-ene, where specific chemical compatibility data is unavailable, a conservative approach is necessary. Nitrile gloves are a good initial choice for incidental contact due to their broad resistance to a range of chemicals. However, for prolonged handling or in the event of a spill, more robust gloves like butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before and during use.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Engineering Controls and Safe Handling Practices
  • Ventilation: All work with 1,2,6-Triazaspiro[2.5]oct-1-ene should be performed in a properly functioning chemical fume hood to minimize the risk of inhalation[2][9].

  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust. When preparing solutions, add the solid to the solvent slowly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[1][10]. Do not eat, drink, or smoke in the laboratory[11].

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and ensure the safety of the laboratory.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[10][12][13].

  • Container: Keep the container tightly sealed to prevent contamination and potential release of vapors[4][11].

Spill Management Protocol

In the event of a spill, a swift and organized response is critical.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance[9].

  • Clean-Up: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste[9].

  • Decontaminate: Wipe down the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Waste Disposal

All waste containing 1,2,6-Triazaspiro[2.5]oct-1-ene, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the hazardous waste through your institution's EHS-approved waste management vendor[1][14]. Do not dispose of this material down the drain[2].

Visualizing the Path to Safety

To further clarify the decision-making process for handling this novel compound, the following workflow diagram illustrates the key safety checkpoints.

PPE_Workflow Workflow for Handling 1,2,6-Triazaspiro[2.5]oct-1-ene cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Review available safety information for related compounds B Assess potential hazards (irritation, toxicity) A->B Analyze C Select appropriate PPE based on the planned operation B->C Determine E Don all required PPE (goggles, gloves, lab coat) C->E Implement D Work in a certified chemical fume hood F Handle with care to avoid dust/aerosol generation D->F E->F G Segregate all waste (solid, liquid, PPE) F->G Post-experiment H Label waste containers clearly G->H I Arrange for disposal via approved EHS procedures H->I

Caption: A logical workflow for the safe handling of 1,2,6-Triazaspiro[2.5]oct-1-ene.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and a shared responsibility. By adhering to the principles outlined in this guide, researchers can confidently and safely explore the potential of 1,2,6-Triazaspiro[2.5]oct-1-ene. Remember that this guidance is based on the best available information for related compounds; always exercise caution and consult with your institution's safety professionals for any specific concerns.

References

  • Anatrace. (2025, March 20). SAFETY DATA SHEET.
  • Angene Chemical. (2024, December 27). Safety Data Sheet.
  • ChemPoint.com. (2023, December 7). SAFETY DATA SHEET.
  • Shanghai Canbi Pharma Ltd. (n.d.). SAFETY DATA SHEET TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE.
  • BLDpharm. (n.d.). 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride.
  • Clearsynth. (n.d.). 1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • PPG. (2021, May 21). PR 1826 B 1/2 Part A - PPG United States (US) SDS GHS.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, October 30). SAFETY DATA SHEET.
  • NOVA Chemicals. (2024, December 31). SAFETY DATA SHEET.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Benchchem. (n.d.). Proper Disposal of Oct-1-EN-6-yne: A Guide for Laboratory Professionals.
  • ChemScene. (2021, April 14). Safety Data Sheet.
  • ChemScene. (n.d.). 1,2,5-Triazaspiro[2.5]oct-1-ene hydrochloride.
  • Airgas. (2018, April 6). SAFETY DATA SHEET.
  • PubChem. (n.d.). 1-Octene.
  • Chempure. (2025, December 19). 1,2,6-triazaspiro[2.5]oct-1-ene hydrochloride 95%.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.